molecular formula C31H50O2 B032072 Spinasteryl acetate CAS No. 4651-46-1

Spinasteryl acetate

Katalognummer: B032072
CAS-Nummer: 4651-46-1
Molekulargewicht: 454.7 g/mol
InChI-Schlüssel: VQLULFBGTFJDEB-LSEHKVPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spinasteryl acetate is a acetylated derivative of spinasterol, a stigmastane-type phytosterol predominantly found in plants such as spinach (Spinacia oleracea) and cucurbits. This chemical modification enhances the compound's lipophilicity and stability, making it an excellent standard for analytical research, particularly in Gas Chromatography (GC) and Mass Spectrometry (MS) for the identification and quantification of plant sterols. In biochemical research, this compound serves as a crucial tool for investigating sterol biosynthetic pathways and membrane structure in plants and algae. Its primary research value lies in its role as a model compound for studying the interaction of phytosterols with mammalian cholesterol metabolism, including potential impacts on absorption and homeostasis. Researchers utilize this compound to explore the structure-activity relationships of sterols and to probe the mechanisms by which plant-derived sterols modulate lipid raft formation and signal transduction processes in cell membranes. This compound is presented as a high-purity, well-characterized reference material to ensure experimental reproducibility and reliability in a wide range of biochemical and phytochemical studies.

Eigenschaften

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLULFBGTFJDEB-LSEHKVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345812
Record name Spinasteryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-46-1
Record name Spinasteryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinasteryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and History of Spinasteryl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Spinasteryl acetate, a naturally occurring phytosterol derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. The guide delves into the historical context of phytosterol research, the isolation and structure elucidation of its parent compound, α-spinasterol, and the methods for the synthesis and characterization of this compound. Detailed experimental protocols, spectroscopic data, and workflow diagrams are provided to support laboratory investigation and further research into this intriguing molecule.

Introduction: The Emergence of Phytosterols in Scientific Inquiry

The scientific journey of phytosterols, including this compound, is rooted in the broader history of sterol research. Early investigations in the 20th century laid the groundwork for understanding the chemical diversity and biological significance of these plant-derived compounds.[1][2][3] Initially overshadowed by their animal counterpart, cholesterol, phytosterols gained prominence as their distinct physiological effects became more apparent.

The first chemical description of phytosterols dates back to 1922.[3] These compounds, belonging to the triterpene family, are structurally analogous to cholesterol but possess unique substitutions at the C-24 position of the side chain.[3] This structural variance is key to their distinct biological roles.

This compound belongs to this vast family of over 250 known phytosterols and is the acetylated form of α-spinasterol.[3] While much of the research has focused on the parent compound, α-spinasterol, understanding the history and properties of this compound is crucial for a complete picture of its potential applications.

The Progenitor: Discovery and Isolation of α-Spinasterol

The story of this compound is intrinsically linked to its precursor, α-spinasterol. The discovery and isolation of α-spinasterol were significant milestones in phytochemistry.

Initial Isolation from Natural Sources

α-Spinasterol is a phytosterol found in a variety of plant sources, with early and notable isolations from spinach (Spinacia oleracea) and sugar beet pulp (Beta vulgaris).[4] Its presence has since been identified in numerous other edible and non-edible plants, including cucumber, pumpkin seeds, and the medicinal plant Stegnosperma halimifolium.[4][5]

Methodologies for Isolation and Purification

The isolation of α-spinasterol from plant matrices typically involves extraction with organic solvents followed by chromatographic separation. A general workflow for this process is outlined below.

Experimental Protocol: Isolation of α-Spinasterol

  • Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or a mixture of n-hexane and ethyl acetate.[5]

  • Fractionation: The crude extract is then subjected to successive extractions with solvents of increasing polarity to partition the components.

  • Chromatography: The fraction containing the sterols is further purified using column chromatography over silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is commonly employed to separate the different sterol components.[5]

  • Recrystallization: The purified α-spinasterol is often obtained as a crystalline solid after recrystallization from a suitable solvent like ethanol or ethyl acetate.

Workflow for α-Spinasterol Isolation

Isolation_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Sterol_Fraction Sterol-Rich Fraction Fractionation->Sterol_Fraction Column_Chromatography Silica Gel Column Chromatography Sterol_Fraction->Column_Chromatography Purified_Spinasterol Purified α-Spinasterol Column_Chromatography->Purified_Spinasterol

Caption: General workflow for the isolation of α-spinasterol from plant sources.

The Advent of this compound: Synthesis and Characterization

While α-spinasterol occurs naturally, this compound is often prepared synthetically from its parent compound for research and characterization purposes. The acetylation of sterols is a well-established chemical transformation.

Historical Context of Sterol Acetylation

The acetylation of hydroxyl groups in sterols has been a common practice in natural product chemistry for over a century. This reaction serves several purposes:

  • Protection of the hydroxyl group: The acetate group can protect the hydroxyl functionality during other chemical transformations.

  • Improved solubility: Acetylation can alter the solubility of the sterol in different organic solvents.

  • Enhanced chromatographic properties: The acetate derivative may exhibit better separation characteristics in techniques like gas chromatography.

  • Structural confirmation: The formation of an acetate derivative confirms the presence of a hydroxyl group in the original molecule.

Synthesis of this compound

The synthesis of this compound from α-spinasterol is typically achieved through esterification using acetic anhydride in the presence of a base catalyst, such as pyridine.

Experimental Protocol: Synthesis of this compound

  • Dissolution: α-Spinasterol is dissolved in a suitable solvent, typically pyridine, which also acts as the catalyst.

  • Acetylation: Acetic anhydride is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction is quenched by the addition of water or ice. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The organic extract is washed to remove pyridine and acetic acid, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization.

Reaction Scheme for the Synthesis of this compound

Synthesis_Reaction cluster_catalyst Catalyst Spinasterol α-Spinasterol Acetic_Anhydride Acetic Anhydride Spinasteryl_Acetate This compound Spinasterol->Spinasteryl_Acetate + Spinasterol->Spinasteryl_Acetate Acetic_Anhydride->Spinasteryl_Acetate + Acetic_Anhydride->Spinasteryl_Acetate Pyridine Pyridine

Caption: Synthesis of this compound from α-spinasterol.

Structural Elucidation and Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of sterol acetates. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula, C31H50O2. A characteristic fragmentation is the loss of an acetic acid molecule (60 Da) from the molecular ion.[6][7]

Table 1: Expected Key Mass Fragments of this compound

m/z (Mass-to-Charge Ratio)Interpretation
454Molecular Ion [M]+
394[M - CH3COOH]+
...Further fragmentation of the sterol backbone
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~2960-2850C-HAlkane stretching
~1735C=OEster carbonyl stretching
~1240C-OEster C-O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons in the sterol nucleus and the side chain. Key signals include:

  • A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

  • A multiplet for the proton at C-3, shifted downfield due to the deshielding effect of the acetate group.

  • Signals for the olefinic protons in the sterol ring and side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include:

  • A signal around δ 170 ppm for the carbonyl carbon of the acetate group.

  • A signal around δ 21 ppm for the methyl carbon of the acetate group.

  • Signals corresponding to the 29 carbon atoms of the spinasterol backbone.

Spectroscopic Data Summary

Spectroscopic_Data SA This compound MS Mass Spectrometry (MS) SA->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy SA->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) SA->NMR H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton

Caption: Spectroscopic techniques for the characterization of this compound.

Biological Activities and Future Perspectives

While much of the pharmacological research has concentrated on α-spinasterol, which has demonstrated anti-inflammatory, anti-diabetic, and anti-tumor activities, the biological profile of this compound is an emerging area of investigation.[4][8][9][10] The acetylation of the 3-hydroxyl group can influence the molecule's polarity, bioavailability, and interaction with biological targets.

Recent studies have begun to explore the synthesis of novel α-spinasterol derivatives, including those with modifications at the C-3 position, to investigate their potential as anti-inflammatory agents.[8] These studies highlight the growing interest in understanding how structural modifications, such as acetylation, can modulate the therapeutic potential of natural products.

Future research should focus on:

  • A comprehensive evaluation of the biological activities of this compound in various in vitro and in vivo models.

  • Comparative studies between α-spinasterol and this compound to understand the structure-activity relationship.

  • Investigation of the pharmacokinetic and pharmacodynamic properties of this compound.

  • Exploration of its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This compound, as a derivative of the widely distributed phytosterol α-spinasterol, represents a molecule of significant interest for natural product chemists and pharmacologists. While its history is closely tied to the foundational discoveries in phytosterol research, dedicated studies on its unique properties are becoming more prevalent. This technical guide has provided a structured overview of its discovery, synthesis, and characterization, offering a valuable resource to facilitate and inspire future research in this promising area. The continued exploration of this compound and its derivatives holds the potential to unlock new avenues for drug discovery and development.

References

  • Chemical structure of spinasterol. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gholami, A., et al. (2020). Phytosterols: Biological effects and mechanisms of hypocholesterolemic action. In Biotechnology of Bioactive Compounds (pp. 565-581). John Wiley & Sons, Ltd.
  • Trautwein, E. A., & Demonty, I. (2007). Phytosterols: natural compounds with established and emerging health benefits. OCL - Oleagineux, Corps gras, Lipides, 14(5), 259-266.
  • Gabriele, M., et al. (2024). Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety. Medicina, 60(5), 734.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Trautwein, E. A., & Demonty, I. (2007). Phytosterols: Natural compounds with established and emerging health benefits. OCL, 14(5), 259-266.
  • Wishart DS, et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Res.
  • Grecu, V., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275-1279.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Gholami, A., et al. (2019). Phytosterols and Health: Current Status and Future Perspectives.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2018). Journal of the Chemical Society of Pakistan, 40(3), 322-333.
  • Pierre, S., & Moses, T. (2015). 13C NMR spectrum of compound (1). ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Lu, T. (1992). Isolation, Structural Elucidation and Structure-Activity Studies of Natural Products from the Plant Family Asteraceae.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). (2018).
  • Hertiani, T. (2006). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich-Heine-Universität Düsseldorf.
  • Tias, A. (2004). Isolation and Structure Elucidation of Sesquiterpenoids from the Essential Oils of Some Liverworts (Hepaticae).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3681-3690.
  • Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2017).
  • Khan, K. M., et al. (2017). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1835-1842.
  • Lee, J., et al. (2024). Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression. Steroids, 214, 109553.
  • Richelle, M., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.
  • Evans, D. A., & Rychnovsky, S. D. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(26), 3673-3676.
  • Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and database approach. Magnetic Resonance in Chemistry, 42(10), 857-871.
  • Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3681-3690.
  • Muktar, M., et al. (2018). FTIR spectrum of Lupeol acetate. ResearchGate. Retrieved from [Link]

  • Jeong, J.-W., et al. (2019).
  • Bibi, S., et al. (2021).
  • Ghenem, R., et al. (2023). Synthesis and Characterization of Co-Polymer (Styrene/Allyl 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties.
  • Li, H., et al. (2017). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. Analytical Methods, 9(43), 6153-6159.
  • Rohman, A., & Man, Y. B. C. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil. Food Research, 3(5), 517-523.
  • Athanasiadou, M., et al. (2024). FTIR spectra of acetate and docusate salts of octreotide. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Spinasteryl Acetate: Structure, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spinasteryl acetate, a naturally occurring phytosterol derivative, is gaining attention within the scientific community for its diverse biological activities and potential therapeutic applications. As the acetylated form of α-spinasterol, this compound shares a common structural backbone with significant molecules like cholesterol and other plant sterols. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its detailed chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines established protocols for its extraction and isolation from natural sources and explores its known pharmacological activities, including anti-inflammatory, anti-angiogenic, and potential anti-diabetic effects, grounding these insights in mechanistic data and field-proven methodologies.

Core Molecular Profile and Chemical Structure

This compound, systematically known as (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate, is classified as a stigmastane-type phytosterol.[1][2] It is the 3-acetate ester of α-spinasterol. The core structure is a tetracyclic steroid nucleus with a characteristic double bond between C7 and C8 and another in the C22 position of the side chain.[1][3] The acetylation at the C3 hydroxyl group is a key structural feature, which modifies its polarity and may influence its bioavailability and metabolic fate compared to its parent compound, α-spinasterol.

G A Plant Material (Dried & Powdered) B Solvent Extraction (n-Hexane or CH₂Cl₂) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Silica Gel Column Chromatography (Gradient Elution: Hexane → Ethyl Acetate) D->E F Fraction Collection & TLC Analysis E->F J Waste/Other Fractions E->J Separation G Pooling of Pure Fractions F->G Identify Target H Crystallization G->H I Pure this compound H->I G Postulated Anti-Diabetic Mechanisms of α-Spinasterol cluster_0 Pancreatic β-Cell cluster_1 Skeletal Muscle Cell Spinasterol α-Spinasterol ATP_ADP ↑ ATP/ADP Ratio Spinasterol->ATP_ADP K_channel K-ATP Channel Closure ATP_ADP->K_channel Ca_channel Ca²⁺ Influx K_channel->Ca_channel Insulin ↑ Insulin Secretion Ca_channel->Insulin Spinasterol2 α-Spinasterol PI3K_Akt PI3K/Akt Pathway Spinasterol2->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Sources

Topic: Biosynthesis of Spinasteryl Acetate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: Deconstructing the Synthesis of a Bioactive Phytosterol Ester

Spinasteryl acetate is a naturally occurring phytosteryl ester found in a variety of plant species. It is the acetate ester of α-spinasterol, a C29 phytosterol characterized by a double bond at the C-7 and C-22 positions. Both α-spinasterol and its acetylated form have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-diabetic, and antiproliferative properties.[1][2][3] Understanding the intricate biosynthetic pathway of this molecule in plants is paramount for researchers aiming to harness its therapeutic potential, whether through metabolic engineering of crops or bio-inspired chemical synthesis.

This technical guide provides a comprehensive exploration of the biosynthesis of this compound, from the foundational steps of isoprenoid synthesis to the final esterification reaction. We will dissect the key enzymatic transformations, explore the regulatory logic, and detail the state-of-the-art methodologies for its extraction and analysis. This document is structured to provide not just a roadmap of the pathway but also the causality behind the molecular journey, offering field-proven insights for professionals in life sciences and drug development.

Part I: The Core Pathway - Assembly of the α-Spinasterol Backbone

The formation of α-spinasterol is a multi-stage process rooted in the general phytosterol biosynthetic pathway, which is conserved across higher plants.[4][5][6] This pathway can be conceptually divided into three major segments: the synthesis of isoprene units, the formation of the linear precursor squalene, and the complex post-squalene cyclization and modification steps that generate sterol diversity.[4]

Upstream Synthesis: From Acetyl-CoA to Squalene

The journey begins with acetyl-CoA, a central metabolite in the cell. Plants primarily utilize the mevalonate (MVA) pathway in the cytosol to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5][6]

  • MVA Pathway: A series of enzymatic reactions converts three molecules of acetyl-CoA into mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield IPP.

  • IPP Isomerization: IPP is reversibly isomerized to DMAPP by IPP isomerase.

  • Precursor Condensation: IPP and DMAPP units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15).

  • Squalene Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear triterpenoid, squalene.[5]

The Cyclization Fork: Cycloartenol as the Gateway to Plant Sterols

Squalene must be cyclized to form the characteristic tetracyclic sterol nucleus. This is a critical divergence point between plants and animals/fungi.

  • Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[7]

  • Cyclization: In the vast majority of plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol.[4][5][6] This molecule, with its distinctive cyclopropane ring at C9-C19, is the committed precursor for most phytosterols. A minor, parallel pathway utilizing lanosterol synthase (LAS) to produce lanosterol (the primary sterol precursor in animals) also exists in plants, but its contribution to the total sterol pool is generally small.[8]

Post-Cycloartenol Tailoring: The Path to α-Spinasterol

The conversion of cycloartenol to α-spinasterol involves a sophisticated series of modifications to both the sterol nucleus and the side chain. These reactions primarily occur on the endoplasmic reticulum (ER).[9][10]

  • Side Chain Alkylation (C-24 Methylation): The side chain at C-24 is twice methylated to create the C29 stigmastane skeleton. This is a hallmark of plant sterol synthesis.[4][11]

    • SMT1 (Sterol C24-Methyltransferase 1): Catalyzes the first methylation, converting cycloartenol to 24-methylene cycloartenol.[4]

    • SMT2 (Sterol C24-Methyltransferase 2): Adds the second methyl group, leading to the formation of a 24-ethyl group.[4][11]

  • Cyclopropane Ring Opening: The C9-C19 cyclopropane ring of cycloartenol-derived intermediates is opened by cyclopropyl sterol isomerase (CPI) to form a Δ8 double bond.[7]

  • Demethylation at C-4 and C-14: Methyl groups at the C-4 and C-14 positions are removed. C-14 demethylation is catalyzed by the cytochrome P450 enzyme CYP51 , while C-4 demethylation requires a complex of enzymes (SC4DM).[4][7]

  • Formation of the Δ7 Double Bond: A series of isomerizations and reductions shift the double bond from Δ8 to the final Δ7 position characteristic of α-spinasterol. This involves enzymes such as sterol Δ8,7-isomerase.

  • Formation of the Δ22 Double Bond: The final key step is the introduction of a double bond in the side chain at the C-22 position. This is catalyzed by a C22-sterol desaturase , a cytochrome P450-dependent monooxygenase from the CYP710A family.[4][7][12]

The culmination of these steps yields α-spinasterol (Stigmasta-7,22-dien-3β-ol) .

Spinasterol Biosynthesis Pathway cluster_upstream Upstream Pathway (Cytosol) cluster_er Post-Squalene Pathway (Endoplasmic Reticulum) Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP / DMAPP IPP / DMAPP MVA Pathway->IPP / DMAPP FPP FPP IPP / DMAPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylene Cycloartenol 24-Methylene Cycloartenol Cycloartenol->24-Methylene Cycloartenol SMT1 Sterol Intermediates Sterol Intermediates 24-Methylene Cycloartenol->Sterol Intermediates SMT2, CPI, SC4DM, etc. α-Spinasterol α-Spinasterol Sterol Intermediates->α-Spinasterol CYP710A (C22-Desaturase)

Caption: Simplified biosynthetic pathway leading to α-spinasterol.
Table 1: Key Enzymes in α-Spinasterol Biosynthesis
EnzymeAbbreviationFunction
Cycloartenol SynthaseCASCyclizes 2,3-oxidosqualene to cycloartenol, the primary entry point for plant sterols.[4][7]
Sterol C24-Methyltransferase 1 & 2SMT1, SMT2Catalyze the sequential addition of two methyl groups to the sterol side chain, forming the C29 skeleton.[4][11]
Cyclopropyl Sterol IsomeraseCPIOpens the cyclopropane ring of cycloartenol-derived intermediates.[7]
Sterol C-14 DemethylaseCYP51A cytochrome P450 enzyme that removes the methyl group at the C-14 position.[4]
Sterol C-4 Demethylation ComplexSC4DMA multi-enzyme complex that removes the two methyl groups at the C-4 position.[4]
Sterol C-22 DesaturaseCYP710AA cytochrome P450 enzyme that introduces the critical double bond at the C-22 position in the side chain.[4][7]

Part II: The Final Step - Acetylation of Spinasterol

Free sterols like α-spinasterol can be conjugated to other molecules, most commonly fatty acids or sugars. The formation of this compound is an esterification reaction where an acetyl group is attached to the 3β-hydroxyl group of the sterol. These steryl esters serve as a storage form, helping to maintain the homeostasis of free sterols within cellular membranes and participating in the recycling of sterols and fatty acids.[13]

The Esterification Machinery

In plants, sterol ester synthesis is catalyzed by two main classes of enzymes:

  • Acyl-CoA:Sterol Acyltransferases (ASATs): These enzymes utilize an activated fatty acid (acyl-CoA) as the acyl donor.[13][14]

  • Phospholipid:Sterol Acyltransferases (PSATs): These enzymes transfer a fatty acid directly from a phospholipid, such as phosphatidylethanolamine, to the sterol.[15][16][17]

For the formation of spinasteryl acetate , the acyl donor is acetyl-CoA (a C2 acyl-CoA). This strongly implicates an ASAT-type enzyme in the reaction. The enzyme, which can be broadly termed a Sterol O-acyltransferase, catalyzes the transfer of the acetyl group from acetyl-CoA to the C-3 hydroxyl group of α-spinasterol, releasing Coenzyme A.[14][15]

This reaction sequesters free spinasterol into a more non-polar, storage form, often localized within cytoplasmic lipid droplets.[14]

Esterification Reaction α-Spinasterol α-Spinasterol Acetyl-CoA Acetyl-CoA This compound This compound α-Spinasterol->this compound ASAT / SOAT CoA CoA Acetyl-CoA->CoA

Caption: The final enzymatic step: acetylation of α-spinasterol.

Part III: A Practical Guide - Experimental Workflow for Analysis

Investigating the biosynthesis and accumulation of this compound requires robust protocols for extraction, separation, and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for detailed phytosterol analysis.[18]

Protocol: Extraction and Quantification of Total Spinasterol

This protocol describes a self-validating system for determining the total amount of spinasterol (both free and esterified as acetate or other esters) in a plant sample. The core principle is alkaline hydrolysis (saponification), which cleaves the ester bonds, releasing the free sterol for analysis.

Step 1: Sample Preparation

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the tissue to remove all water, then grind to a fine, homogenous powder. This ensures efficient extraction.

Step 2: Lipid Extraction & Saponification

  • Weigh approximately 100-200 mg of dried powder into a screw-cap glass tube.

  • Add a known amount of an internal standard (IS), such as 5α-cholestane or betulin, which is not naturally present in the sample. The IS is critical for accurate quantification, correcting for losses during sample preparation.[19]

  • Add 5 mL of 2 M ethanolic potassium hydroxide (KOH).

  • Incubate at 80°C for 1 hour with occasional vortexing. This step saponifies lipids and cleaves the ester bond of this compound, converting it to free α-spinasterol.[20]

Step 3: Extraction of Unsaponifiables

  • Cool the tube to room temperature. Add 5 mL of water and 5 mL of n-hexane.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer, containing the unsaponifiable lipids (including sterols), to a new glass tube.

  • Repeat the hexane extraction two more times on the aqueous phase to ensure quantitative recovery.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

Step 4: Derivatization for GC Analysis

  • To the dried residue, add 100 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of anhydrous pyridine.

  • Incubate at 70°C for 30 minutes. This reaction converts the hydroxyl group of the sterols into trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them ideal for GC analysis.[19]

Step 5: GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Separation: Use a low- to mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[19] A typical temperature program starts at 150°C and ramps up to 320°C.

  • Detection & Identification: Use mass spectrometry with electron impact (EI) ionization.[21] Identify the TMS-ether of α-spinasterol by comparing its retention time and mass spectrum to an authentic standard or library data.

  • Quantification: Calculate the concentration of α-spinasterol by comparing the peak area of its TMS-ether to the peak area of the internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_extract Extraction & Hydrolysis cluster_analysis Analysis Plant Tissue Plant Tissue Freeze & Lyophilize Freeze & Lyophilize Plant Tissue->Freeze & Lyophilize Grind to Powder Grind to Powder Freeze & Lyophilize->Grind to Powder Add Internal Standard Add Internal Standard Grind to Powder->Add Internal Standard Saponification (KOH) Saponification (KOH) Add Internal Standard->Saponification (KOH) Hexane Extraction Hexane Extraction Saponification (KOH)->Hexane Extraction Dry Extract Dry Extract Hexane Extraction->Dry Extract Derivatization (Silylation) Derivatization (Silylation) Dry Extract->Derivatization (Silylation) GC-MS Injection GC-MS Injection Derivatization (Silylation)->GC-MS Injection Quantification Quantification GC-MS Injection->Quantification

Caption: Workflow for total spinasterol analysis from plant tissue.

Part IV: Biological Significance and Future Directions

The biosynthesis of spinasterol and its acetate ester is not merely a metabolic curiosity; it is integral to the plant's life and holds significant potential for human health.

  • Function in Plants: As structural components of cell membranes, phytosterols like spinasterol modulate membrane fluidity and permeability.[5][6] They are essential for proper plant growth and development, and their composition can be altered in response to environmental stresses.[12] They are also precursors to brassinosteroids, a class of plant hormones.[6] Sterol esterification is a key mechanism for maintaining cellular sterol homeostasis, preventing the potentially toxic accumulation of free sterols.[9][13]

  • Pharmacological and Nutraceutical Value: α-spinasterol has demonstrated a remarkable range of biological activities. Studies have highlighted its potential as an anti-inflammatory, anti-diabetic, and neuroprotective agent.[1] Its glycosides and acetylated forms are also biologically active.[1] The antiproliferative activity of spinasterol against various cancer cell lines suggests its potential as a lead compound in oncology research.[2]

The elucidation of this biosynthetic pathway opens new avenues for metabolic engineering in crop plants to enhance the production of these valuable compounds. Furthermore, a deep understanding of the enzymatic machinery provides a blueprint for developing biocatalytic systems for the sustainable production of this compound and related molecules for the pharmaceutical and nutraceutical industries.

References

  • Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). International Journal of Molecular Sciences. [Link]

  • Phytosterol Profiles, Genomes and Enzymes – An Overview. (n.d.). Frontiers in Plant Science. [Link]

  • Biosynthesis pathways of plant sterols. (2022). ResearchGate. [Link]

  • Identifying Regulatory Components of Phytosterol Biosynthesis in the Genomics Era. (n.d.). Purdue University e-Pubs. [Link]

  • Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). MDPI. [Link]

  • Regulation Of Phytosterol Biosynthesis. (1993). Taylor & Francis eBooks. [Link]

  • Sterol Biosynthesis in Sub-Cellular Particles of Higher Plants. (n.d.). PMC - NIH. [Link]

  • PHYTOSTEROLS, PHYTOSTANOLS AND THEIR ESTERS Chemical and Technical Assessment. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. (n.d.). PMC - PubMed Central. [Link]

  • Analysis of phytosteryl and phytostanyl fatty acid esters in enriched dairy foods. (n.d.). Technische Universität München. [Link]

  • EXTRACTION AND PARTIAL CHARACTERISATION OF PHYTOSTEROL FROM ETHANOLYSIS REACTION MIXTURE OF OIL DEODERISER DISTILLATES. (n.d.). Pure. [Link]

  • Plant Sterol Metabolism. (2013). Public Library of Science. [Link]

  • Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. (n.d.). Wiley Online Library. [Link]

  • Cellular Processes Relying on Sterol Function in Plants. (2009). PubMed. [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (n.d.). ResearchGate. [Link]

  • Gas Chromatographic Analysis of Plant Sterols. (2019). AOCS. [Link]

  • Deciphering the Molecular Functions of Sterols in Cellulose Biosynthesis. (2012). Frontiers. [Link]

  • GC/EI-MS method for the determination of phytosterols in vegetable oils. (n.d.). PMC - NIH. [Link]

  • Gas Chromatographic Analysis of Plant Sterols. (n.d.). Scribd. [Link]

  • Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. (n.d.). ACS Publications. [Link]

  • Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. (n.d.). Austin Publishing Group. [Link]

  • Chemical and Biochemical Features of Spinasterol and Schottenol. (n.d.). PubMed. [Link]

  • Subcellular localization of sterol biosynthesis enzymes. (n.d.). SciSpace. [Link]

  • Sterol O-acyltransferase. (n.d.). Wikipedia. [Link]

  • Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases. (n.d.). PubMed. [Link]

  • Cellular Sterol Ester Synthesis in Plants Is Performed by an Enzyme (Phospholipid:Sterol Acyltransferase) Different from the Yeast and Mammalian Acyl-CoA:Sterol Acyltransferases. (n.d.). Semantic Scholar. [Link]

  • Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato. (2018). Frontiers. [Link]

  • Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. (n.d.). PMC - NIH. [Link]

  • Simplified phytosterol biosynthetic pathway in plants. (n.d.). ResearchGate. [Link]

  • Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2017). ResearchGate. [Link]

  • Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. (n.d.). PubMed Central. [Link]

  • Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis. (n.d.). Plant Physiology. [Link]

  • Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. (2014). PubMed. [Link]

  • Antitumor activity of spinasterol isolated from Pueraria roots. (n.d.). ResearchGate. [Link]

  • Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. (n.d.). PMC - PubMed Central. [Link]

  • Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. (n.d.). PubMed. [Link]

  • The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. (n.d.). PMC. [Link]

  • Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. (2020). Frontiers. [Link]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Spinasteryl acetate, a naturally occurring phytosterol derivative, is a member of the diverse family of triterpenoids. As the acetylated form of α-spinasterol, this compound shares a core tetracyclic structure with potential for a range of biological activities. This technical guide provides an in-depth exploration of the physical and chemical characteristics of this compound, offering a foundational resource for its identification, synthesis, and evaluation in research and development settings. The following sections detail its structural and physicochemical properties, spectroscopic signature, methodologies for its isolation and synthesis, stability profile, and an overview of its potential biological significance.

Structural Elucidation and Physicochemical Properties

This compound, with the systematic name (3β,22E)-Stigmasta-7,22-dien-3-yl acetate, is characterized by a stigmastane skeleton with key functional groups that dictate its chemical behavior and physical properties.

The core structure is a tetracyclic triterpenoid, with the addition of an acetate group at the C-3 position significantly increasing its lipophilicity compared to its parent compound, α-spinasterol. This structural modification influences its solubility and potential for membrane interaction, which are critical considerations in drug development.

Chemical Structure of this compound:

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of this compound are crucial for its handling, formulation, and experimental design. The following table summarizes its key physicochemical data.

PropertyValueReference(s)
Molecular Formula C₃₁H₅₀O₂[1]
Molecular Weight 454.73 g/mol [1]
Melting Point 180-181 °C[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Appearance Expected to be a white or off-white crystalline solid.Inferred from related compounds
Optical Rotation Data not available, but expected to be optically active due to its chiral nature. The direction and magnitude of rotation would need to be determined experimentally.[2][3][4][5][6]

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the steroidal backbone and the acetate moiety. Key expected resonances include:

  • A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

  • A multiplet for the proton at C-3, shifted downfield compared to α-spinasterol due to the deshielding effect of the acetyl group.

  • Signals for the olefinic protons at C-7, C-22, and C-23.

  • A series of complex multiplets in the aliphatic region for the steroidal ring and side-chain protons.[7][8][9]

¹³C NMR: The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. Expected key signals include:

  • A resonance for the carbonyl carbon of the acetate group around δ 170-171 ppm.

  • A signal for the methyl carbon of the acetate group around δ 21 ppm.

  • Downfield shifts for the C-3 carbon due to acetylation.

  • Signals for the four olefinic carbons (C-7, C-8, C-22, C-23).

  • Numerous signals in the upfield region corresponding to the remaining carbons of the steroid nucleus and side chain.[10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and hydrocarbon backbone. Key expected absorption bands are:

  • A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹.

  • C-O stretching vibrations for the ester linkage in the 1240-1250 cm⁻¹ and 1020-1030 cm⁻¹ regions.

  • C-H stretching vibrations for the sp² and sp³ hybridized carbons of the steroidal framework just below and above 3000 cm⁻¹.

  • C-H bending vibrations for the methyl and methylene groups in the 1465-1365 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 454. The fragmentation pattern will be characteristic of the steroidal structure and the acetate group. A key fragmentation is the loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent peak at m/z 394. Further fragmentation of the steroidal backbone would yield a complex pattern of daughter ions.[14][15][16][17][18]

Experimental Protocols

Synthesis of this compound via Acetylation of α-Spinasterol

This protocol describes a standard laboratory procedure for the acetylation of a sterol, such as α-spinasterol, using acetic anhydride and pyridine. The causality behind this choice of reagents lies in the mechanism: pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Dissolve α-spinasterol in anhydrous pyridine Add Add acetic anhydride dropwise at 0°C Start->Add Stir Stir at room temperature Add->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with methanol Monitor->Quench Evaporate Evaporate solvent Quench->Evaporate Extract Dissolve in ethyl acetate & wash with HCl, NaHCO3, brine Evaporate->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve α-spinasterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent is critical to prevent hydrolysis of the acetic anhydride.[19][20]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise with stirring. The excess anhydride ensures complete conversion.[19][20]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.

  • Solvent Removal: Remove the pyridine and excess reagents under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.[20]

  • Extraction and Washing: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.[21][22]

Isolation and Purification from Plant Material

This protocol provides a general workflow for the isolation of this compound from a plant source. The choice of solvents is based on polarity, with a non-polar solvent like hexane used to extract lipophilic compounds such as sterol acetates.

G Start Collect and prepare plant material (dry and grind) Extraction Macerate with n-hexane Start->Extraction Filtration Filter the extract Extraction->Filtration Concentration Concentrate the filtrate under reduced pressure Filtration->Concentration Chromatography Subject crude extract to column chromatography (silica gel) Concentration->Chromatography Elution Elute with a gradient of ethyl acetate in hexane Chromatography->Elution Fraction Collect and analyze fractions by TLC Elution->Fraction Purification Combine pure fractions and recrystallize Fraction->Purification

Caption: Workflow for the isolation of this compound.

Step-by-Step Methodology:

  • Plant Material Preparation: Collect the desired plant material, air-dry it in the shade to preserve the chemical constituents, and grind it into a fine powder to increase the surface area for extraction.[23]

  • Extraction: Macerate the powdered plant material with n-hexane at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking. This process is repeated several times to ensure exhaustive extraction.[24]

  • Filtration and Concentration: Filter the combined hexane extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography: Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column packed in hexane.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.[21][22]

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by TLC. Fractions with similar TLC profiles are combined.

  • Final Purification: Concentrate the fractions containing the pure compound and further purify by recrystallization from a suitable solvent system (e.g., methanol/acetone) to obtain crystalline this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and application. Based on the stability of related sterols and their esters, the following can be inferred:

  • Thermal Stability: Plant sterols generally exhibit good thermal stability, but prolonged exposure to high temperatures can lead to oxidation.[25] this compound is expected to be relatively stable at room temperature but may degrade at elevated temperatures over time.

  • pH Stability: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to increase at pH values significantly deviating from neutral.

  • Oxidative Stability: The double bonds in the steroidal ring and side chain are potential sites for oxidation. Therefore, it is advisable to store this compound protected from light and air to minimize oxidative degradation.[26] Studies on other phytosterol acetates in formulations like liposomes have shown that they can improve the stability of the formulation.[27][28]

Biological Activities and Potential Applications

While research on this compound is less extensive than on its parent compound, the known biological activities of α-spinasterol and other triterpenoid acetates provide a strong basis for its potential therapeutic applications.

  • Anti-inflammatory Activity: α-Spinasterol has demonstrated significant anti-inflammatory properties.[29][30][31][32] It is plausible that this compound, due to its increased lipophilicity, may exhibit enhanced cellular uptake and potentially potent anti-inflammatory effects. Other triterpenoid acetates have also been shown to possess anti-inflammatory activity.[33]

  • Cytotoxic and Anti-cancer Activity: α-Spinasterol has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells, by inducing apoptosis and cell cycle arrest.[34][35][36][37] The cytotoxic potential of this compound warrants investigation, as acetylation can sometimes modulate the anti-cancer activity of natural products.[38]

Conclusion

This compound is a phytosterol derivative with a well-defined chemical structure and predictable physicochemical properties. Its characterization relies on a combination of spectroscopic techniques, with NMR, IR, and MS providing a comprehensive structural fingerprint. The methodologies for its synthesis and isolation are well-established within the field of natural product chemistry. While further research is needed to fully elucidate its stability profile and biological activity, the existing data on related compounds suggest that this compound is a promising candidate for further investigation in the development of new therapeutic agents, particularly in the areas of inflammation and oncology. This guide serves as a valuable resource to facilitate and standardize future research on this intriguing natural product.

References

  • BenchChem. (2025). Plant-Derived Triterpenoid Diacetates: A Technical Guide for Researchers. BenchChem.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Raitanen, J.-E. (2014). How can I get acetylation with acetic anhydride and prydine?.
  • ChemicalBook. (n.d.).
  • Choi, J. H., et al. (2010). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. PubMed.
  • Ali, L., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.
  • Kordof, M. S., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed.
  • ResearchGate. (2019). How am I losing sterols during acetylation?.
  • Sedky, N. K., et al. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines.
  • Sawa, M., et al. (2008).
  • Sedky, N. K., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. PubMed.
  • da Silva, L. C., et al. (2024). Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. ACS Omega.
  • Lin, Y.-L., et al. (2021).
  • Ahmed, A. A. M., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Taibah University for Science.
  • Ali, L., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.
  • Chen, B. H., & Chen, Y. C. (2013). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. PMC.
  • Meneses-Sagrero, S. E., et al. (2017). Evaluation of antiproliferative activity of spinasterol against human...
  • Patil, S. B., et al. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Journal of Pharmacognosy and Phytochemistry.
  • Sedky, N. K., et al. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines.
  • ResearchGate. (2015). (PDF) The influence of temperature, cholesterol content and pH on liposome stability.
  • Jin, T.-S., et al. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.
  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed.
  • Glycoscience Protocols. (2022). O-Acetylation using acetic anhydride in pyridine. PubMed.
  • Yu, X., et al. (2022). Exploring the anti-inflammatory effects of spinach sterols based on network pharmacology. Highlights in Science, Engineering and Technology.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Britton, R., et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC.
  • Carman, R. M., et al. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1).
  • Wang, T., et al. (2020). Studies on phytosterol acetate esters and phytosterols liposomes. SciELO.
  • Read section 7.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Comalada, M., et al. (2017).
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • ResearchGate. (n.d.). H NMR chemical shift and coupling constant data of acetylated....
  • Dutta, P. C., et al. (2006).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
  • Wang, T., et al. (2020). (PDF) Studies on phytosterol acetate esters and phytosterols liposomes.
  • Wikipedia. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BenchChem. (2025). Potential Cytotoxic Activity of Clionasterol Acetate Against Cancer Cell Lines: A Technical Guide for Researchers. BenchChem.
  • Master Organic Chemistry. (2017).
  • Khan, I., et al. (2017). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences.
  • LibreTexts. (2023).
  • US Pharmacopeia (USP). (n.d.).
  • OpenStax. (2023). 5.3 Optical Activity. Organic Chemistry.
  • Chemguide. (n.d.).

Sources

"spinasteryl acetate CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Spinasteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a naturally occurring phytosterol derivative. As a compound of interest in pharmacological and phytochemical research, a thorough understanding of its fundamental properties, isolation, analysis, and biological activities is crucial for its exploration in drug development. This document provides an in-depth look at the core scientific and technical data surrounding this compound, grounded in authoritative sources.

Core Physicochemical and Structural Information

This compound, also known as α-spinasterol acetate, is a stigmastane-type phytosterol.[1] It is the acetylated form of spinasterol, a common plant sterol structurally similar to cholesterol.[1] This acetylation often enhances its lipophilicity, which can influence its biological absorption and activity.

The foundational identifiers and properties of this compound are summarized below for quick reference.

Identifier Value Source(s)
CAS Number 4651-46-1[1][2][3][4]
Molecular Formula C₃₁H₅₀O₂[1][3][4][5]
Molecular Weight 454.7 g/mol (often cited as 454.73)[1][2][3][4]
IUPAC Name (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate[6]
Synonyms α-Spinasterol acetate, this compound[1][7]
Physical Form Powder[2]
Boiling Point 513.6 °C[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[2]

Natural Occurrence and Isolation Strategies

This compound is a secondary metabolite found in a diverse range of plant species. Its presence in both edible and medicinal plants underscores its potential as a nutraceutical and a lead compound for drug discovery.[8][9]

Notable Natural Sources Include:

  • Herbs of Inula britannica L.[2][7]

  • Roots of Trigonostemon chinensis Merr.[3][4]

  • Roots of Pueraria species[10]

  • Stems of Stegnosperma halimifolium[11]

  • Spinach leaves, cucumber, pumpkin seeds, argan oil, and cactus pear seed oil (as the precursor α-spinasterol)[8][9]

General Isolation and Purification Workflow

The isolation of this compound from plant matrices follows a multi-step phytochemical workflow. The choice of solvents and chromatographic techniques is critical and is based on the compound's non-polar, steroidal nature. The causality behind this process is to systematically remove unwanted compounds of varying polarities to achieve a high-purity isolate.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification A Plant Material (Dried, Powdered) B Maceration/Soxhlet (Methanol/Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) C->D E Non-Polar Fraction (Enriched in Sterols) D->E F Column Chromatography (Silica Gel) E->F G Gradient Elution (Hexane:Ethyl Acetate) F->G H Fraction Collection & TLC Monitoring G->H I Purified this compound H->I

Caption: General workflow for the isolation of this compound.

Example Protocol: Isolation from Stegnosperma halimifolium

This protocol, adapted from methodologies used for isolating spinasterol, illustrates a practical application of the workflow.[11]

  • Extraction: The dried and powdered plant material (e.g., stems) is macerated in methanol at room temperature. This step is designed to extract a broad spectrum of secondary metabolites.

  • Solvent Removal: The methanolic extract is filtered and concentrated under reduced pressure (rotary evaporation) to yield a crude gum.

  • Fractionation: The crude extract is subjected to successive extractions with solvents of increasing polarity. An initial extraction with n-hexane will selectively dissolve non-polar compounds, including sterols like this compound, separating them from more polar constituents.[11]

  • Column Chromatography: The n-hexane fraction is concentrated and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. The rationale is that the weakly polar this compound will elute with low to medium polarity solvent mixtures.

  • Monitoring and Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis) are pooled, and the solvent is evaporated to yield the purified this compound.

Analytical Characterization and Quality Control

Unambiguous identification and purity assessment are non-negotiable in research and drug development. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound.

Structural Elucidation Workflow

G A Purified Isolate B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula (HRMS) A->B C ¹H NMR Spectroscopy - Identify proton environments - Confirm key functional groups A->C D ¹³C NMR Spectroscopy - Determine carbon skeleton - Count total carbons A->D F HPLC Analysis - Assess Purity (%) A->F E Structure Confirmed B->E C->E D->E

Caption: Standard workflow for analytical characterization.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the gold standards for structural elucidation.[11] Specific chemical shifts and coupling patterns confirm the steroidal backbone, the position of the double bonds (at C-7 and C-22), and the presence and location of the acetate group at C-3.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the molecular formula C₃₁H₅₀O₂.[11] High-resolution MS (HRMS) can provide the exact mass to further validate the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the isolated compound. A validated HPLC method can quantify this compound and detect any related impurities. While a specific method for this compound is not detailed in the provided literature, a general method for sterol acetates can be adapted.[12][13]

Protocol: HPLC Purity Assessment (Adapted Method)

This protocol is based on methods for analyzing similar lipophilic molecules like tocopheryl acetate.[12][13]

  • System: A reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 98:2 v/v) or Acetonitrile. The high organic content is necessary due to the non-polar nature of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm), as the sterol backbone lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent like methanol.

  • Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Therapeutic Potential

This compound and its precursor, α-spinasterol, exhibit a wide range of pharmacological properties, making them attractive candidates for further investigation.

Biological Activity Key Findings and Mechanisms Source(s)
Anti-Tumor / Antiproliferative Demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical) and RAW 264.7 (macrophage).[11] The active component in Pueraria root extracts, identified as spinasterol, showed antiproliferative effects on breast and ovarian cancer cells.[10][10][11]
Anti-Inflammatory The broader class of phytosterols is known to possess anti-inflammatory properties.[8][9] Spinasterol's mechanisms include the inhibition of cyclooxygenases and the attenuation of pro-inflammatory cytokines.[9][8][9][14]
Anti-Diabetic The precursor, α-spinasterol, shows significant therapeutic potential for modulating diabetic nephropathy.[2] It has been found to reduce serum triglycerides and protein excretion in diabetic models.[2] Mechanisms include enhancing insulin secretion and increasing glucose uptake.[9][2][9]
Neuroprotective Spinasterol can cross the blood-brain barrier.[9] Studies on related phytosterols suggest they can act as agonists for Liver X Receptors (LXRs), which play a role in cholesterol metabolism and may have protective effects in the central nervous system.[15][9][15]
Metabolic Regulation The mode of action involves the modulation of cholesterol metabolism and interactions with cellular membranes, which can influence membrane fluidity and signal transduction.[1][1]

Conclusion and Future Directions

This compound is a well-defined natural product with the CAS number 4651-46-1 and a molecular weight of 454.7 g/mol .[1] Its established phytochemical profile, coupled with a growing body of evidence on its anti-tumor, anti-inflammatory, and metabolic regulatory activities, positions it as a significant molecule for drug discovery and development. Future research should focus on elucidating its specific molecular targets, understanding its structure-activity relationships, and conducting preclinical and clinical trials to validate its therapeutic potential.

References

  • Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. Retrieved from [Link]

  • InvivoChem. (n.d.). α-菠菜甾醇醋酸酯| α-Spinasterol acetate | CAS 4651-46-1. Retrieved from [Link]

  • MCE. (n.d.). α-Spinasterol acetate (5α-Stigmasta-7,22-dien-3β-ol, acetate). Retrieved from [Link]

  • Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Pérez, S., et al. (2010). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. PubMed. Retrieved from [Link]

  • Idrissi-Azami, A., et al. (2014). Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. PubMed. Retrieved from [Link]

  • Kang, S. C., et al. (2008). Antitumor activity of spinasterol isolated from Pueraria roots. ResearchGate. Retrieved from [Link]

  • Titen-Dema, M., et al. (1999). A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. PubMed. Retrieved from [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed. Retrieved from [Link]

  • Titen-Dema, M., et al. (1999). A Fast, Sensitive HPLC Method for the Determination of Esterase Activity on -Tocopheryl Acetate. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Fingerprint of α-Spinasteryl Acetate: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for α-spinasteryl acetate (5α-stigmasta-7,22-dien-3β-ol acetate), a prominent phytosteryl ester. For researchers in natural product chemistry, pharmacology, and drug development, precise structural confirmation is the bedrock of reliable investigation. This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopic behavior. We will explore the causality behind the observed spectral features, providing a robust framework for the identification and characterization of this and related steroidal compounds.

The Molecular Architecture: α-Spinasteryl Acetate

α-Spinasteryl acetate is a derivative of the phytosterol α-spinasterol, featuring a tetracyclic cyclopentanophenanthrene steroid core. Key structural features that dictate its spectroscopic signature include an acetate group at the C-3 position, double bonds at C-7/C-8 and C-22/C-23, and a complex aliphatic side chain. Understanding this architecture is paramount for the accurate assignment of spectral data.

Diagram 1: Molecular Structure and Numbering of α-Spinasteryl Acetate A diagram illustrating the chemical structure of α-Spinasteryl Acetate with standard steroid numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For sterols, which possess a complex and largely saturated core, 2D NMR techniques are often essential for unambiguous assignments. The data presented here are based on analysis of structurally analogous compounds, such as cholesteryl acetate, and established substituent chemical shift (SCS) effects in steroid systems.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of α-spinasteryl acetate is characterized by a highly congested aliphatic region (approx. 0.5-2.5 ppm) and a few distinct signals in the olefinic and carbinol regions.

Expert Interpretation:

  • Acetate Methyl (H-31): A sharp singlet appearing around δ 2.03 ppm is the classic signature of the acetate methyl protons. Its integration value of 3H and lack of coupling confirms its identity.

  • Carbinol Proton (H-3): The proton on the carbon bearing the acetate group (C-3) is observed as a multiplet around δ 4.60 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The complexity of the multiplet arises from axial-axial and axial-equatorial couplings with the C-2 and C-4 methylene protons.

  • Olefinic Protons (H-7, H-22, H-23): The spectrum shows three distinct signals in the olefinic region (δ 5.0-5.4 ppm). The C-7 proton typically appears as a broad multiplet around δ 5.15 ppm. The trans-coupled protons on the side-chain double bond (H-22 and H-23) appear as distinct doublet of doublets around δ 5.18 and 5.05 ppm, respectively, with a large coupling constant (~15 Hz) characteristic of a trans configuration.

  • Methyl Protons: The tertiary methyl groups (H-18 and H-19) on the steroid nucleus appear as sharp singlets, typically at δ ~0.54 (H-18) and δ ~0.82 (H-19). The remaining methyl groups on the side chain (H-21, H-26, H-27, H-29) appear as doublets or triplets in the upfield region (δ 0.8-1.0 ppm), with their multiplicity dictated by coupling to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Spinasteryl Acetate (CDCl₃, 500 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
3-H ~4.60 m
7-H ~5.15 m
18-H₃ ~0.54 s
19-H₃ ~0.82 s
21-H₃ ~1.02 d
22-H ~5.18 dd
23-H ~5.05 dd
26-H₃ ~0.84 d
27-H₃ ~0.80 d
29-H₃ ~0.85 t

| 31-H₃ (Acetate) | ~2.03 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The assignments are based on established data for the stigmastane skeleton and the known effects of acetylation and unsaturation.[2][4][5]

Expert Interpretation:

  • Carbonyl Carbon (C-30): The most downfield signal appears at δ ~170.5 ppm, characteristic of the ester carbonyl carbon.

  • Olefinic Carbons (C-7, C-8, C-22, C-23): Four signals are expected in the olefinic region (δ 117-140 ppm). C-8 (a quaternary carbon) is typically around δ 139.6 ppm, while the protonated C-7 is near δ 117.5 ppm. The side-chain olefinic carbons, C-22 and C-23, appear around δ 138.2 ppm and δ 129.5 ppm, respectively.

  • Carbinol Carbon (C-3): The carbon attached to the acetate oxygen (C-3) is shifted downfield to δ ~74.1 ppm, compared to its position in the parent alcohol (~71 ppm). This acylation shift is a key diagnostic feature.

  • Acetate Methyl (C-31): The methyl carbon of the acetate group gives a characteristic signal at δ ~21.4 ppm.

  • Steroid Core and Side Chain: The remaining saturated carbons of the tetracyclic system and the aliphatic side chain resonate in the upfield region (δ 12-57 ppm). The specific assignments require 2D NMR data but can be reliably predicted based on analogous structures.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Spinasteryl Acetate (CDCl₃, 125 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Assignment Predicted Chemical Shift (δ, ppm)
1 ~37.0 17 ~56.2
2 ~28.0 18 ~12.1
3 ~74.1 19 ~13.1
4 ~38.2 20 ~40.3
5 ~46.3 21 ~21.2
6 ~29.8 22 ~138.2
7 ~117.5 23 ~129.5
8 ~139.6 24 ~51.3
9 ~49.6 25 ~31.9
10 ~34.3 26 ~19.1
11 ~21.6 27 ~21.5
12 ~39.6 28 ~25.5
13 ~43.4 29 ~12.3
14 ~55.2 30 (C=O) ~170.5
15 ~23.1 31 (CH₃) ~21.4

| 16 | ~28.7 | | |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For α-spinasteryl acetate, the spectrum is dominated by absorptions from the ester group and the hydrocarbon backbone.

Expert Interpretation: The presence of the acetate ester is unequivocally confirmed by two strong, characteristic absorptions:

  • C=O Stretch: A very strong and sharp absorption band appears in the range of 1735-1750 cm⁻¹.[6][7] This is the carbonyl stretching vibration of the ester functional group. Its high frequency and intensity make it the most prominent feature in the spectrum.

  • C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester is found in the 1240-1250 cm⁻¹ region.[7] The specific position is characteristic of an acetate ester, distinguishing it from other ester types.

Other notable absorptions include:

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the numerous sp³ C-H bonds in the steroid nucleus and side chain. A weaker band may be observed just above 3000 cm⁻¹ for the sp² C-H stretches of the double bonds.[6]

  • C=C Stretch: A weaker absorption around 1640-1670 cm⁻¹ can be attributed to the C=C stretching vibrations of the two double bonds in the molecule.

Table 3: Characteristic IR Absorption Bands for α-Spinasteryl Acetate

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~2960-2850 Strong C-H Stretch (sp³) Alkane
~1740 Strong C=O Stretch Ester (Acetate)
~1650 Weak C=C Stretch Alkene
~1460 & ~1375 Medium C-H Bend (CH₂/CH₃) Alkane
~1245 Strong C-O Stretch Ester (Acetate)

| ~1030 | Medium | C-O Stretch | Ester |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation. For sterol acetates, Electron Ionization (EI) is commonly used, leading to characteristic fragmentation pathways.

Expert Interpretation: The molecular formula of α-spinasteryl acetate is C₃₁H₅₀O₂ with a molecular weight of 454.7 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 454. Due to the stability of the steroid ring system, this peak should be clearly visible.

  • Loss of Acetic Acid: A hallmark fragmentation for acetylated sterols is the neutral loss of acetic acid (CH₃COOH, 60 Da).[8] This results in a prominent peak at m/z 394 (M - 60). This fragment ion corresponds to the stigmastatriene cation and is often the base peak or one of the most intense peaks in the spectrum.

  • Side Chain Cleavage: Fragmentation of the C-17 side chain is also a common pathway. Cleavage of the C20-C22 bond can lead to characteristic fragments.

  • Ring Fragmentation: The steroid nucleus can undergo a characteristic retro-Diels-Alder reaction in ring B, although this is more common in Δ⁵-sterols, it can still contribute to the fragmentation pattern.[9]

Diagram 2: Proposed Key Fragmentation Pathway of α-Spinasteryl Acetate in EI-MS A diagram showing the primary fragmentation of the molecular ion, highlighting the characteristic loss of acetic acid.

Fragmentation M [C31H50O2]⁺˙ m/z = 454 (Molecular Ion) M_minus_60 [C29H46]⁺˙ m/z = 394 M->M_minus_60 - CH₃COOH (60 Da)

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections outline field-proven methodologies for the spectroscopic analysis of α-spinasteryl acetate.

Overall Analytical Workflow

The comprehensive characterization of α-spinasteryl acetate follows a logical progression from sample preparation to multi-faceted spectroscopic analysis, culminating in final structural confirmation.

Diagram 3: Spectroscopic Analysis Workflow A flowchart outlining the key steps from sample preparation to data interpretation for structural elucidation.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (TLC, HPLC) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry (GC-MS or LC-MS) Purity->MS Data Data Processing & Analysis NMR->Data IR->Data MS->Data Structure Structure Elucidation & Verification Data->Structure

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified α-spinasteryl acetate. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal resolution, which is critical for complex steroidal spectra.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., DEPT or APT can also be run to determine carbon types). A longer acquisition time is required, typically involving several hundred to a few thousand scans.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10]

Protocol for FT-IR Spectroscopy
  • Sample Preparation: As α-spinasteryl acetate is a solid, the Attenuated Total Reflectance (ATR) method is highly efficient. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation & Derivatization: For GC analysis, sterols are often derivatized to increase their volatility. While the acetate may be analyzed directly, conversion to a trimethylsilyl (TMS) ether is common for the parent sterol. For direct analysis of the acetate, dissolve ~1 mg of the sample in 1 mL of a suitable solvent like hexane or ethyl acetate.[11]

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap analyzer) with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: Use a low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at an initial oven temperature of ~180°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[11][12]

    • Injector: Splitless injection at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: ~230°C.

  • Data Analysis: Identify the peak corresponding to α-spinasteryl acetate by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to spectral libraries (e.g., NIST) for confirmation.[11]

Conclusion

The structural elucidation of α-spinasteryl acetate is a paradigmatic exercise in the application of modern spectroscopic techniques. NMR provides the definitive map of the C-H framework, IR confirms the essential functional groups with speed and certainty, and MS delivers the molecular weight and a characteristic fragmentation signature. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural assignment, which is the non-negotiable foundation for any further biological or chemical investigation.

References

  • Uddin, M. S., et al. (2023). Methodologies for extraction and analysis of phytosterols. ResearchGate. Available at: [Link]

  • Ali, M. S., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Shah, U., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. National Institutes of Health (NIH). Available at: [Link]

  • Uddin, M. S., et al. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Schlag, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. ResearchGate. Available at: [Link]

  • Araújo, P., et al. (2014). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Austin Publishing Group. Available at: [Link]

  • Schlag, S., & Vetter, W. (2022). GC/EI-MS method for the determination of phytosterols in vegetable oils. National Institutes of Health (NIH). Available at: [Link]

  • University of Ottawa. 2D Assignment of cholesteryl acetate. Available at: [Link]

  • Itoh, T., et al. (1981). 13C NMR chemical shifts of monoene free sterols and acetates. Journal of Lipid Research. Available at: [Link]

  • Nes, W. D. 1H and 13C NMR Spectroscopy of Sterols. Taylor & Francis eBooks. Available at: [Link]

  • Rahman, N. H., et al. (2022). Analysis method of phytosterol constituents from vegetable to facilitate product development. Food Research. Available at: [Link]

  • University of Illinois. Table of Characteristic IR Absorptions. Available at: [Link]

  • Fardella, G., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. PubMed. Available at: [Link]

  • Parrish, D. A., et al. (2008). 13C nuclear magnetic resonance data of lanosterol derivatives—Profiling the steric topology of the steroid skeleton via substituent effects on its 13C NMR. Steroids. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available at: [Link]

Sources

A Technical Guide to the Isomers and Stereochemistry of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinasterol, a phytosterol found in various plant sources, and its derivative, spinasteryl acetate, are molecules of significant interest in phytochemistry and pharmacology.[1] Their biological activity is intrinsically linked to their precise three-dimensional structure. This technical guide provides an in-depth exploration of the isomers and stereochemistry of this compound, focusing on the prevalent α-spinasteryl acetate. We will dissect the stereochemical nuances of the steran nucleus and the side chain, explain the causality behind analytical choices for isomer separation and elucidation, and provide validated, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to serve as a practical resource for researchers, offering the foundational knowledge and methodologies required to confidently identify and characterize these complex molecules.

Introduction to Spinasterol and its Acetate Derivative

Spinasterol is a stigmastane-type phytosterol, a class of steroid alcohols naturally occurring in plants.[2][3] These molecules are structural analogues to cholesterol and serve crucial roles in plant cell membranes.[4] α-Spinasterol is a well-known phytosterol found in a variety of plants, including spinach, from which it derives its name.[5][6] The acetylation of the 3β-hydroxyl group yields this compound, a modification that alters its polarity and can influence its bioavailability and biological activity.

Biosynthetic Origins and Significance

The biosynthesis of phytosterols is a complex enzymatic process. It begins with the cyclization of squalene oxide to form cycloartenol, which then undergoes a series of modifications, including alkylation at the C-24 position, to generate a diverse array of sterols.[7][8] The specific stereochemistry of spinasterol, particularly at the C-24 position, is determined by the action of specific sterol methyltransferases (SMTs) during this pathway.[7] Understanding these biosynthetic routes is crucial for comprehending the natural diversity of these compounds.

Importance in Phytochemistry and Drug Discovery

Phytosterols, including spinasterol and its derivatives, exhibit a wide range of pharmacological properties, such as anti-inflammatory, anti-diabetic, and anti-tumor activities.[9][10] The precise stereoisomeric form of a molecule is often critical to its biological function, as receptor binding sites and enzyme active sites are chiral. Therefore, the ability to isolate and characterize specific stereoisomers of this compound is paramount for accurate pharmacological evaluation and potential drug development.

The Stereochemical Landscape of this compound

The complexity of this compound arises from its numerous chiral centers and the potential for geometric isomerism in its side chain. The most commonly encountered isomer is α-spinasteryl acetate, which has the systematic name (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate.

The Rigid Steran Nucleus: Inherent Chirality

The core of this compound is a tetracyclic cyclopenta[a]phenanthrene ring system, often referred to as the steran nucleus.[1] This fused ring system is not planar, and the junctions between the rings create a series of chiral centers with a fixed, trans-fused conformation that results in a relatively flat, rigid structure.[11] For α-spinasterol, there are key stereocenters within this nucleus that define its overall shape.

The Flexible Side Chain: The Source of Isomeric Diversity

The majority of isomeric variation among stigmastane-type sterols originates from the alkyl side chain attached at C-17. For α-spinasteryl acetate, two key features in the side chain are critical:

  • The C-24 Stereocenter: α-spinasterol possesses an ethyl group at C-24. The spatial orientation of this group, designated as 24S in α-spinasterol, is a defining characteristic. Its epimer, with a 24R configuration, would be a different diastereomer.

  • The Δ²² Double Bond: α-spinasteryl acetate features a double bond between C-22 and C-23. This double bond has an (E)-configuration, also known as a trans configuration.[3][5] The corresponding (Z)- or cis-isomer would be a distinct geometric isomer with different physical and spectral properties.

Key Isomers: α-Spinasteryl Acetate and its Diastereomers

The primary isomer of focus is α-spinasteryl acetate . Its complete stereochemical descriptor is (3β, 5α, 22E, 24S)-stigmasta-7,22-dien-3-yl acetate.

Other potential diastereomers include:

  • The (22Z)-isomer: A geometric isomer with a cis double bond in the side chain.

  • The C-24 epimer (24R): A diastereomer with a different configuration at the C-24 position.

The separation and identification of these closely related isomers present a significant analytical challenge, requiring high-resolution techniques.

Analytical Methodologies for Isomer Elucidation and Separation

A multi-technique approach is essential for the unambiguous identification of this compound isomers. This typically involves a chromatographic separation followed by spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating phytosterol isomers.[4] Due to the nonpolar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most effective and widely used method.[12]

  • Causality of Column Choice: The separation is based on hydrophobic interactions between the analyte and the stationary phase. C18 columns are generally preferred over C8 columns because their longer alkyl chains provide greater surface area for these interactions, leading to enhanced retention and better resolution of structurally similar sterols.[4][13]

  • Detector Selection: Since sterols lack a strong chromophore, UV detection at low wavelengths (around 205-210 nm) is common.[11] However, for more universal and sensitive detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[12] Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural and stereochemical elucidation of this compound isomers. Both ¹H and ¹³C NMR are required.

  • ¹H NMR: Provides information on the proton environment. Key diagnostic signals for α-spinasteryl acetate include the olefinic protons of the Δ⁷ and Δ²² double bonds and the methyl group protons, which have characteristic chemical shifts.

  • ¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the sp² carbons in the double bonds (C-7, C-8, C-22, C-23) are particularly informative for confirming the presence and location of these features.[10]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS) or LC-MS, it is a powerful tool for identifying known sterols in a complex mixture by comparing fragmentation patterns to library data.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable workflow from isolation to characterization.

Protocol: Isolation and Purification from a Natural Source

This protocol describes a general procedure for extracting and isolating phytosterols from a plant matrix, such as seeds.

  • Extraction:

    • Grind the dried plant material (e.g., 100 g) to a fine powder.

    • Perform a Soxhlet extraction or maceration with n-hexane for 8-12 hours to obtain a crude lipid extract.[13]

    • Evaporate the solvent under reduced pressure to yield the crude extract.

  • Saponification (to hydrolyze ester linkages):

    • Dissolve the crude extract in 100 mL of 2 M ethanolic KOH.

    • Reflux the mixture for 1 hour.[13]

    • After cooling, add 50 mL of water and transfer to a separatory funnel.

  • Extraction of Unsaponifiable Matter:

    • Extract the aqueous-ethanolic solution three times with 50 mL portions of n-hexane.[4][13]

    • Combine the hexane layers and wash with water until neutral.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter containing free sterols.

  • Acetylation:

    • Dissolve the unsaponifiable matter in pyridine and add acetic anhydride.

    • Let the reaction proceed overnight at room temperature.

    • Quench the reaction with water and extract the acetates with diethyl ether.

    • Wash the ether layer with dilute HCl, then with water, dry over sodium sulfate, and evaporate to yield the crude acetate mixture.

  • Column Chromatography:

    • Subject the crude acetate mixture to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to purify the sterol acetate fraction.

Protocol: HPLC-Based Isomer Separation

This protocol provides a starting point for the analytical separation of this compound isomers.

  • System: HPLC or UHPLC system with a pump, autosampler, column oven, and ELSD/CAD or MS detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the purified acetate fraction in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Validation: Peak identification should be confirmed by comparing retention times with an authentic standard of α-spinasteryl acetate, if available. Spiking the sample with the standard can help confirm peak identity.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Data Interpretation: A Self-Validating Approach

The following data provides a basis for confirming the identity of α-spinasteryl acetate.

Interpreting NMR Spectra to Confirm Stereochemistry

The following table summarizes key, representative NMR signals for α-spinasterol (the acetate group will shift the H-3 and C-3 signals, but the rest of the skeleton and side chain are largely unaffected).

Table 1: Key NMR Data for α-Spinasterol in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlation / Rationale
H-3 ~3.52 (m) ~71.1 Oxygenated methine proton. In the acetate, this will shift downfield to ~4.6 ppm.
H-7 ~5.1 (m) ~117.5 Olefinic proton on the steran nucleus.
C-8 - ~139.6 Quaternary sp² carbon of the Δ⁷ double bond.
H-22 ~5.1 (m) ~138.3 Olefinic proton, part of the (E)-configured double bond in the side chain.
H-23 ~4.98 (m) ~129.5 Olefinic proton, coupled to H-22. The large coupling constant (~15 Hz) confirms the (E)-geometry.

Note: Data is compiled from representative values in the literature.[9][10] Exact shifts can vary slightly based on solvent and concentration.

Visualization of Structures and Workflows

Visual aids are essential for understanding complex stereochemistry and analytical processes.

G cluster_0 Isolation & Purification cluster_1 Analysis & Characterization Plant Plant Material Extract Crude Hexane Extract Plant->Extract Extraction Unsapon Unsaponifiable Matter (Free Sterols) Extract->Unsapon Saponification Acetates Crude Steryl Acetates Unsapon->Acetates Acetylation Purified Purified Acetate Fraction Acetates->Purified Column Chromatography HPLC HPLC Separation Purified->HPLC Inject NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Collect Fractions MS Mass Spectrometry HPLC->MS LC-MS Analysis Structure Structure Elucidated (α-Spinasteryl Acetate) NMR->Structure MS->Structure

Caption: Analytical workflow for the isolation and characterization of this compound.

alpha_spinasteryl_acetate a α-Spinasteryl Acetate

Caption: Chemical structure of α-spinasteryl acetate.

Conclusion and Future Perspectives

The precise characterization of this compound isomers is a prerequisite for meaningful biological and pharmacological research. The methodologies outlined in this guide, combining high-resolution chromatography with advanced spectroscopic techniques, provide a robust framework for achieving this goal. As analytical instrumentation continues to improve in sensitivity and resolution, researchers will be better equipped to uncover and characterize novel, minor sterol isomers from natural sources, potentially unlocking new therapeutic agents. The principles of stereochemical analysis detailed herein are fundamental and broadly applicable to the study of all complex natural products.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Phytosterol Isomers. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Optimal Separation of Phytosterol Isomers. Benchchem.
  • FooDB. (2010). Showing Compound Spinosterol (FDB003992). FooDB. Retrieved from [Link]

  • FooDB. (2010). Showing Compound alpha-Spinasterol (FDB012065). FooDB. Retrieved from [Link]

  • HMDB. (2012). Showing metabocard for alpha-Spinasterol (HMDB0033873). HMDB. Retrieved from [Link]

  • Saleh, M. A., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2009). Isolation and identification of an isomer of β-sitosterol by HPLC and GC-MS. Scirp.org. Retrieved from [Link]

  • Khallouki, F., et al. (2024). Chemical and Biochemical Features of Spinasterol and Schottenol. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of spinasterol. ResearchGate. Retrieved from [Link]

  • Piironen, V., et al. (2003). A single extraction and HPLC procedure for simultaneous analysis of phytosterols, tocopherols and lutein in soybeans. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Spinasterol. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of α‐spinasterol. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2022). Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. MDPI. Retrieved from [Link]

  • Moreau, R. A., et al. (2021). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers. Retrieved from [Link]

  • Yang, R., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Spinasteryl Acetate: Biosynthesis, Metabolism, and Physiological Significance in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spinasteryl acetate is a naturally occurring phytosteryl ester, the acetylated form of the stigmastane-type sterol, α-spinasterol. While free phytosterols are recognized as essential structural components of plant cell membranes, their esterified counterparts, such as this compound, fulfill distinct and equally critical roles in plant metabolism. This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its biosynthetic pathway, the enzymatic machinery responsible for its formation, and its central role in maintaining cellular sterol homeostasis. Furthermore, this guide details its involvement in plant growth, development, and response to environmental stressors. By synthesizing current research, we illuminate the physiological significance of this molecule and provide detailed, field-proven analytical protocols for its extraction and characterization, thereby equipping researchers with the knowledge and tools to further investigate its potential applications.

The Molecular Context: Phytosterols and Their Esters

The Chemical Landscape of Phytosterols

Phytosterols are a class of isoprenoid-derived lipids structurally analogous to cholesterol in animal cells.[1][2] They are fundamental to all eukaryotes, serving as indispensable components of cellular membranes where they modulate fluidity, permeability, and integrity.[3][4] Plants synthesize a vast array of over 250 distinct sterol structures, with β-sitosterol, campesterol, and stigmasterol being among the most abundant.[5][6] this compound derives from α-spinasterol, a Δ7-sterol that is a prominent phytosterol in various plant species, including spinach (Spinacia oleracea), cucumber, and the roots of Impatiens glandulifera.[7][8][9]

Sterol Esters: The Cellular Storage Depot

In addition to existing as free sterols, phytosterols are found in several conjugated forms, including steryl glycosides, acyl steryl glycosides, and steryl esters.[1][4] Steryl esters (SEs) are formed through the esterification of the C-3 hydroxyl group of a sterol with a fatty acid or, in the case of this compound, an acetyl group.[10] These esterified forms are significantly more nonpolar than their free sterol precursors and are not incorporated into membranes. Instead, they are sequestered within the cell in cytoplasmic lipid droplets, serving as a dynamic storage reservoir.[6] This pool of SEs is crucial for buffering the cellular concentration of free sterols, ensuring that membrane integrity is maintained without reaching potentially toxic levels of free sterols.[6][11]

Biosynthesis and Metabolic Regulation of this compound

The formation of this compound is a multi-step process rooted in the core isoprenoid pathway, culminating in a specific enzymatic acetylation.

The Mevalonate Pathway to α-Spinasterol

The biosynthesis of all plant sterols begins with the mevalonic acid (MVA) pathway, which converts acetate into the universal five-carbon isoprenoid precursors.[12] These units are assembled into squalene, which undergoes cyclization to form cycloartenol, the first cyclic precursor in phytosterol synthesis. A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, transforms cycloartenol into a diverse array of phytosterols, including the direct precursor to this compound, α-spinasterol.

The Critical Acetylation Step

The final step in the formation of this compound is the esterification of α-spinasterol. This reaction is catalyzed by a specific class of enzymes. While much of the research on sterol esterification has focused on the transfer of long-chain fatty acids by Acyl-CoA:Sterol Acyltransferases (ASAT) and Phospholipid:Sterol Acyltransferases (PSAT), the formation of an acetate ester points to a more specific enzyme class.[6][13][14] Recent studies have identified triterpene acetyltransferases, such as LsTAT1 in lettuce, which utilize acetyl-CoA as the donor to acetylate triterpenes.[15] It is highly probable that a homologous enzyme is responsible for the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxyl group of α-spinasterol.

G cluster_MVA Mevalonate (MVA) Pathway cluster_PostSqualene Post-Squalene Phytosterol Synthesis cluster_Esterification Esterification Acetyl_CoA Acetyl-CoA Isoprenoid_Precursors Isoprenoid Precursors Acetyl_CoA->Isoprenoid_Precursors Squalene Squalene Isoprenoid_Precursors->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Intermediates Multiple Enzymatic Steps (Demethylation, Isomerization, etc.) Cycloartenol->Intermediates alpha_Spinasterol α-Spinasterol (Free Sterol) Intermediates->alpha_Spinasterol Spinasteryl_Acetate This compound (Sterol Ester) alpha_Spinasterol->Spinasteryl_Acetate Acetylation Enzyme Triterpene/Sterol Acetyltransferase Enzyme->alpha_Spinasterol Acetyl_CoA_donor Acetyl-CoA Acetyl_CoA_donor->Enzyme

Figure 1: Biosynthetic pathway of this compound.
Subcellular Localization and Turnover

Following its synthesis, which is believed to occur in the endoplasmic reticulum (ER), this compound is transported and stored in cytoplasmic lipid droplets.[6][15] These organelles serve as inert lipid reservoirs. The metabolic turnover is dynamic; when the cell requires free sterols for membrane synthesis or as precursors for other molecules, esterases hydrolyze this compound, releasing free α-spinasterol back into the metabolically active pool.

The Multifaceted Role of this compound in Plant Physiology

The primary function of this compound is intrinsically linked to its role as a storage molecule, which has profound implications for cellular health, development, and stress adaptation.

Core Function: Maintaining Sterol Homeostasis

The balance between free sterols and steryl esters is tightly regulated to maintain cellular homeostasis. An excess of free sterols can be toxic, disrupting membrane structure and function, while an insufficient supply can compromise membrane integrity and halt growth.[6] this compound acts as a buffer, sequestering α-spinasterol when it is in excess and releasing it upon demand. This homeostatic mechanism is vital during periods of rapid membrane synthesis, such as cell division and expansion, and during membrane recycling in processes like senescence.[6][13]

G Membrane Cellular Membranes (ER, Plasma Membrane) Free_Sterol_Pool Free α-Spinasterol Pool (Active) Membrane->Free_Sterol_Pool Incorporation/ Release Sterol_Ester_Pool This compound Pool (Storage) Free_Sterol_Pool->Sterol_Ester_Pool Esterification (PSAT/ASAT) Sterol_Ester_Pool->Free_Sterol_Pool Hydrolysis (Esterases) Lipid_Droplet Lipid Droplets Sterol_Ester_Pool->Lipid_Droplet Storage G Start Plant Tissue Sample (e.g., leaves, roots) Grind Homogenization (e.g., with liquid N2) Start->Grind Extract Lipid Extraction (e.g., Hexane:Isopropanol) Grind->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Analyze GC-MS Analysis Filter->Analyze Data Data Interpretation (Mass Spectra Library Match, Quantification via Internal Standard) Analyze->Data End Results Data->End

Sources

Foreword: The Rationale for Screening Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of Spinasteryl Acetate

This compound is a natural phytosterol derivative, the acetylated form of α-spinasterol. Its parent compound, α-spinasterol, is a well-documented bioactive molecule found in various plant sources and is known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antitumour, and antidiabetic effects.[1][2] In drug discovery and development, the acetylation of a lead compound is a common medicinal chemistry strategy employed to potentially enhance pharmacokinetic properties such as membrane permeability, stability, and bioavailability.

This guide provides a comprehensive framework for conducting the preliminary biological screening of this compound. It is designed not as a rigid set of instructions, but as a strategic workflow grounded in the known activities of its parent sterol. As a Senior Application Scientist, the causality behind each experimental choice is emphasized, ensuring that the described protocols are not merely procedural but are self-validating systems for generating robust, decision-guiding data. The following sections detail the core screening assays essential for building a foundational biological profile of this promising compound.

Part 1: Antiproliferative and Cytotoxicity Screening

Scientific Integrity & Logic

The investigation of phytosterols for anticancer activity is a highly active area of research. Many sterols, including α-spinasterol, have been shown to exert cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), RAW 264.7 (murine macrophage), and breast cancer cell lines, often by inducing apoptosis or modulating key cell cycle proteins.[3][4][5] Therefore, the primary and most critical screen for this compound is to determine its potential as an antiproliferative agent. The MTT assay is selected as the foundational method due to its high throughput, reproducibility, and its ability to provide a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration at which this compound inhibits 50% of cell growth (IC₅₀).

1. Cell Line Selection and Culture:

  • Rationale: A panel of cell lines should be used to assess both specificity and broad-spectrum activity. Recommended starting lines include HeLa (cervical), MCF-7 (breast, ER-positive), and a non-cancerous control line like L929 fibroblasts to assess general cytotoxicity.[7]
  • Protocol:
  • Culture selected cells in appropriate media (e.g., DMEM for HeLa, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells at 80-90% confluency using trypsinization.

2. Cell Seeding:

  • Rationale: Achieving a uniform cell density is critical for reproducible results.
  • Protocol:
  • Count viable cells using a hemocytometer or automated cell counter.
  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well microtiter plate.
  • Incubate for 24 hours to allow for cell adherence.[7]

3. Compound Treatment:

  • Rationale: A wide concentration range is necessary to determine the full dose-response curve.
  • Protocol:
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions in culture media to achieve final concentrations ranging from low (e.g., 1 µM) to high (e.g., 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
  • Remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound.
  • Include a vehicle control (media with DMSO only) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for 48 hours.[3][7]

4. MTT Reagent Incubation and Formazan Solubilization:

  • Rationale: Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.[6]
  • Protocol:
  • After 48 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
  • Incubate for 4 hours at 37°C.
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Rationale: The absorbance of the solubilized formazan is measured to quantify cell viability.
  • Protocol:
  • Read the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation

Summarize the results in a clear, structured table.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HeLaThis compound48e.g., 25.5 ± 2.1
MCF-7This compound48e.g., 42.1 ± 3.5
L929This compound48e.g., >100
HeLaDoxorubicin (Control)48e.g., 0.8 ± 0.1
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (1x10⁴ cells/well) adhere 2. Incubate 24h (Allow Adherence) seed->adhere treat 3. Add this compound (Serial Dilutions) adhere->treat incubate 4. Incubate 48h treat->incubate mtt 5. Add MTT Reagent incubate->mtt formazan 6. Incubate 4h (Formazan Formation) mtt->formazan solubilize 7. Add DMSO (Solubilize Crystals) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate IC₅₀ read->calc

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Part 2: Anti-inflammatory Activity Screening

Scientific Integrity & Logic

Chronic inflammation is a key driver of numerous human diseases. The parent compound, α-spinasterol, demonstrates significant anti-inflammatory properties by suppressing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[2][8] This is often mediated through the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[8] A primary screen for this compound should therefore assess its ability to inhibit NO production in an LPS-activated macrophage model, providing a rapid and reliable indicator of its anti-inflammatory potential.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

1. Cell Culture and Seeding:

  • Rationale: RAW 264.7 murine macrophages are a standard and robust model for studying inflammation as they produce significant amounts of NO upon LPS stimulation.
  • Protocol:
  • Culture RAW 264.7 cells in DMEM with 10% FBS.
  • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Rationale: Cells are pre-treated with the test compound to assess its ability to prevent the inflammatory response before the inflammatory stimulus (LPS) is introduced.
  • Protocol:
  • Prepare serial dilutions of this compound in DMEM.
  • Remove the media and pre-treat the cells with the compound for 1 hour.
  • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
  • Include controls: vehicle control (cells + DMSO + LPS), negative control (cells + DMSO, no LPS), and positive control (e.g., L-NAME, a known NO synthase inhibitor).
  • Incubate for 24 hours.

3. Griess Reaction and Data Acquisition:

  • Rationale: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the color intensity of which is proportional to the NO concentration.
  • Protocol:
  • After incubation, carefully collect 50 µL of the culture supernatant from each well.
  • In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate for another 10 minutes.
  • Read the absorbance at 540 nm.

4. Data Analysis:

  • Rationale: A standard curve using sodium nitrite is essential for quantifying the nitrite concentration in the samples.
  • Protocol:
  • Prepare a standard curve with known concentrations of sodium nitrite.
  • Determine the nitrite concentration in each sample from the standard curve.
  • Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in Vehicle Control Group)] * 100
Data Presentation
Concentration (µM)Nitrite (µM)% NO Inhibition
Vehicle Control (LPS+)e.g., 35.2 ± 2.80
1e.g., 30.1 ± 2.5e.g., 14.5
10e.g., 18.5 ± 1.9e.g., 47.4
50e.g., 8.3 ± 1.1e.g., 76.4
L-NAME (Control)e.g., 2.1 ± 0.4e.g., 94.0
Visualization: NO Inhibition Assay Workflow

NO_Workflow cluster_griess Griess Reaction seed 1. Seed RAW 264.7 Cells pretreat 2. Pre-treat with This compound (1h) seed->pretreat stimulate 3. Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate 4. Incubate 24h stimulate->incubate collect 5. Collect Supernatant incubate->collect reagent_a 6. Add Griess Reagent A collect->reagent_a reagent_b 7. Add Griess Reagent B reagent_a->reagent_b read 8. Read Absorbance (540 nm) reagent_b->read analyze 9. Calculate % Inhibition read->analyze

Caption: Workflow for the preliminary screening of anti-inflammatory activity.

Part 3: Antioxidant Capacity Screening

Scientific Integrity & Logic

Oxidative stress is implicated in the pathogenesis of many disorders. Natural products are a rich source of antioxidants that can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and efficient method for the preliminary screening of the radical scavenging activity of a compound.[10] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing it. The change in absorbance is directly proportional to the antioxidant capacity. This assay provides a rapid assessment of whether this compound possesses direct radical scavenging properties.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • Rationale: The stability of the DPPH radical is crucial for consistent results.
  • Protocol:
  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[11]
  • Prepare a stock solution of this compound in methanol or DMSO, followed by serial dilutions.
  • Use Ascorbic Acid or Trolox as a positive control.

2. Assay Procedure:

  • Rationale: The reaction is typically performed in a 96-well plate for high-throughput screening.
  • Protocol:
  • In a 96-well plate, add 50 µL of the various concentrations of this compound or the control standard.[11]
  • Add 150 µL of the 0.1 mM DPPH solution to each well.
  • Shake the plate vigorously and incubate for 30 minutes at room temperature in the dark.

3. Data Acquisition and Analysis:

  • Rationale: The reduction of the DPPH radical is measured spectrophotometrically.
  • Protocol:
  • Measure the absorbance at 517 nm.[10]
  • A control well should contain methanol/DMSO and the DPPH solution. A blank well should contain the compound and methanol (without DPPH).
  • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the concentration.
Data Presentation
CompoundConcentration (µg/mL)% Scavenging ActivityIC₅₀ (µg/mL)
This compound10e.g., 15.2rowspan="4">e.g., 55.8
25e.g., 33.1
50e.g., 48.9
100e.g., 70.3
Ascorbic Acid (Control)5e.g., 95.1e.g., 2.5
Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_sample 1. Prepare Sample Dilutions mix 3. Mix Sample + DPPH (50 µL + 150 µL) prep_dpph 2. Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate 4. Incubate 30 min (Dark, RT) mix->incubate read 5. Read Absorbance (517 nm) incubate->read calc 6. Calculate % Scavenging & IC₅₀ read->calc

Caption: Workflow for assessing antioxidant capacity via the DPPH assay.

Part 4: Antimicrobial Screening

Scientific Integrity & Logic

While phytosterols are not primarily known as potent direct-acting antimicrobials, they can exhibit activity, particularly in synergistic combinations.[12] A comprehensive preliminary screen must therefore include an assessment of antimicrobial potential to identify any unexpected activity. The agar well diffusion method is a classic, straightforward, and cost-effective qualitative technique to screen for antibacterial activity against a panel of representative Gram-positive and Gram-negative bacteria.[13][14]

Experimental Protocol: Agar Well Diffusion Assay

1. Microorganism and Media Preparation:

  • Rationale: Use of standard reference strains ensures reproducibility. A Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium are recommended for the initial screen.
  • Protocol:
  • Prepare Mueller-Hinton Agar (MHA) plates.
  • Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

2. Inoculation and Well Preparation:

  • Rationale: Uniform inoculation is key to achieving a consistent "lawn" of bacterial growth.
  • Protocol:
  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.
  • Allow the plate to dry for 5-10 minutes.
  • Aseptically punch wells (6-8 mm in diameter) into the agar.[14]

3. Compound Application and Incubation:

  • Rationale: The compound diffuses from the well into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, creating a clear zone.
  • Protocol:
  • Prepare a high-concentration solution of this compound in DMSO (e.g., 10 mg/mL).
  • Add a fixed volume (e.g., 50-100 µL) of the solution into a well.
  • Use DMSO as a negative control and a standard antibiotic disc (e.g., Gentamicin) as a positive control.
  • Incubate the plates at 37°C for 18-24 hours.

4. Data Acquisition:

  • Rationale: The diameter of the zone of inhibition is a measure of the compound's activity.
  • Protocol:
  • Measure the diameter of the clear zone (including the well diameter) in millimeters (mm).
  • Record the results. The absence of a zone indicates no activity under these conditions.
Data Presentation

| Test Compound | Concentration | Zone of Inhibition (mm) | | :--- | :--- | :--- | :--- | | | | S. aureus | E. coli | | this compound | 10 mg/mL | e.g., 12 | e.g., 0 | | DMSO (Negative Control) | - | 0 | 0 | | Gentamicin (Positive Control) | 10 µg | e.g., 22 | e.g., 19 |

Visualization: Agar Well Diffusion Workflow

Diffusion_Workflow prep_plate 1. Prepare Mueller-Hinton Agar Plate inoculate 2. Inoculate with Bacterial Lawn (0.5 McFarland) prep_plate->inoculate create_wells 3. Create Wells in Agar inoculate->create_wells add_compound 4. Add this compound to Well create_wells->add_compound incubate 5. Incubate 18-24h at 37°C add_compound->incubate measure 6. Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the preliminary screening of antimicrobial activity.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade for the preliminary biological screening of this compound. The proposed assays—MTT for cytotoxicity, NO inhibition for anti-inflammatory potential, DPPH for antioxidant capacity, and agar diffusion for antimicrobial effects—form a robust foundation for characterizing the compound's primary bioactivities.

It is critical to recognize that these are first-pass screens. Any positive "hit" from this preliminary evaluation must be validated and explored through more sophisticated secondary assays. For example, promising antiproliferative activity should be followed by cell cycle analysis and apoptosis assays (e.g., Annexin V staining). Anti-inflammatory effects should be further investigated by measuring cytokine levels (e.g., via ELISA) and exploring underlying mechanisms such as NF-κB or MAPK signaling pathways. This structured, tiered approach ensures that research efforts are focused efficiently, advancing only the most promising candidates toward more complex and resource-intensive stages of drug discovery.

References

  • Meneses-Sagrero, S. E., et al. (2017). Evaluation of antiproliferative activity of spinasterol against human cancer cell lines. ResearchGate. Available at: [Link]

  • Sedky, N. K., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum: induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. ResearchGate. Available at: [Link]

  • Zahedipour, F., et al. (2020). Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects. PubMed Central. Available at: [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Available at: [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed. Available at: [Link]

  • Jeong, G. S., et al. (2010). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. PubMed. Available at: [Link]

  • Malki, A., et al. (2014). Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. PubMed. Available at: [Link]

  • Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. ResearchGate. Available at: [Link]

  • Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Available at: [Link]

  • Rios, J. L., et al. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. PubMed. Available at: [Link]

  • Pizzimenti, S., et al. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. Available at: [Link]

  • Kahn, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). Available at: [Link]

  • Singh, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

  • Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). ResearchGate. Available at: [Link]

  • Sannomiya, M., et al. (2004). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. PubMed. Available at: [Link]

  • Yang, Y., et al. (2017). A novel method for synthesis of α-spinasterol and its antibacterial activities in combination with ceftiofur. ResearchGate. Available at: [Link]

  • Jeon, G. C., et al. (2005). Antitumor activity of spinasterol isolated from Pueraria roots. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Can anybody provide the precise protocol for an antioxidant assay in 96 well format? ResearchGate. Available at: [Link]

  • Geng, T., et al. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. MDPI. Available at: [Link]

  • Domínguez-Fernández, M., et al. (2022). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. Royal Society of Chemistry. Available at: [Link]

  • González-Ortega, R., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. Available at: [Link]

  • Azman, N. A. N., et al. (2024). Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. Available at: [Link]

  • Various Authors. (2016). Standard protocol for antioxidant enzymatic assay of spinach plant? ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the methodologies for the successful extraction and high-purity isolation of spinasteryl acetate, a phytosterol of significant interest for its potential therapeutic properties. Moving beyond a simple recitation of steps, this document elucidates the rationale behind protocol choices, offering a decision-making framework for researchers. We will explore various extraction techniques, from traditional solvent-based methods to modern, efficiency-focused approaches. The core of this guide is a detailed exposition of a multi-step purification strategy, primarily centered around silica gel column chromatography, culminating in protocols for achieving high-purity this compound suitable for advanced research and drug development applications.

Introduction to this compound

This compound, specifically α-spinasteryl acetate (5α-stigmasta-7,22-dien-3β-ol acetate), is a naturally occurring phytosterol found in a variety of plant species. Its parent compound, α-spinasterol, has been investigated for several biological activities, making its acetylated form a compound of interest for further study. The acetate functional group alters the polarity of the molecule, which can influence its bioavailability and necessitates specific strategies for its extraction and purification. Obtaining this compound in high purity is a critical prerequisite for accurate biological and pharmacological evaluation.

Chemical Properties of this compound:

PropertyValue/DescriptionSource
Molecular Formula C₃₁H₅₀O₂[1][2]
Molecular Weight 454.73 g/mol [2]
Melting Point 180-181 °C[3]
Boiling Point 513.6±49.0 °C (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Appearance Powder[3]

Extraction Methodologies: From Plant Matrix to Crude Extract

The initial step in isolating this compound is its extraction from the source plant material. The choice of extraction method is a critical decision that impacts yield, purity of the crude extract, and overall efficiency. Since this compound is a non-polar compound, lipophilic solvents are generally employed.

Conventional Solid-Liquid Extraction (SLE)

Traditional methods like maceration and Soxhlet extraction remain widely used due to their simplicity and cost-effectiveness.[4]

  • Maceration: This simple technique involves soaking the dried and powdered plant material in a suitable solvent for an extended period with occasional agitation.[1] It is a straightforward and inexpensive method suitable for both initial and bulk extractions.[3]

  • Soxhlet Extraction: This method provides a more exhaustive extraction by continuously passing fresh, hot solvent over the plant material.[3][4] While efficient, the prolonged exposure to heat can potentially degrade thermolabile compounds, although phytosterols are generally stable under these conditions.[4]

Common Solvents for Phytosterol Extraction:

  • n-Hexane[3]

  • Petroleum Ether[3]

  • Ethanol[3]

  • Methanol

  • Dichloromethane[3]

The selection of the solvent is a critical parameter, with a balance to be struck between the solubility of this compound and the co-extraction of undesirable compounds.

Modern Extraction Techniques

To overcome the limitations of conventional methods, several modern techniques have been developed:

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to induce cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to faster and more efficient extraction.[4]

  • Supercritical Fluid Extraction (SFE): Utilizing supercritical CO₂, this method offers a "green" alternative to organic solvents. The solvating power of supercritical CO₂ can be tuned by altering pressure and temperature, allowing for selective extraction.[5]

The following diagram illustrates the decision-making process for selecting an appropriate extraction method.

ExtractionWorkflow Figure 1: Extraction Method Selection Workflow Start Dried & Powdered Plant Material Conventional Conventional Methods (Maceration, Soxhlet) Start->Conventional Resource/Cost Focus Modern Modern Methods (UAE, SFE) Start->Modern Efficiency/Green Chemistry Focus CrudeExtract Crude Spinasteryl Acetate Extract Conventional->CrudeExtract Modern->CrudeExtract

Caption: Workflow for selecting an extraction method for this compound.

Purification Strategy: Isolating this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds, including other sterols, triterpenoids, fatty acids, and pigments. A multi-step purification strategy is therefore essential to isolate this compound with high purity.

Preliminary Cleanup: Liquid-Liquid Partitioning

For extracts obtained using polar solvents like ethanol, a preliminary cleanup step using liquid-liquid partitioning is recommended. The crude extract is dissolved in a water/ethanol mixture and partitioned against a non-polar solvent like n-hexane or ethyl acetate. The less polar this compound will preferentially move into the organic phase, leaving more polar impurities in the aqueous phase.

Column Chromatography: The Core Purification Step

Column chromatography is the most crucial step in the purification of this compound. Silica gel is the most commonly used stationary phase for the separation of phytosterols and their derivatives.[6][7]

Key Parameters for Column Chromatography:

ParameterRecommended Value/DescriptionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The slightly acidic nature and high surface area of silica gel are ideal for separating compounds based on polarity.[2]
Mobile Phase Gradient of Petroleum Ether : Ethyl AcetateA non-polar solvent system is used to elute the non-polar this compound. A gradient elution, starting with a low polarity and gradually increasing, allows for the separation of compounds with similar polarities.[6]
Sample Loading Dry or minimal volume wet loadingDry loading is preferred to avoid band broadening and improve separation resolution.[8]
Fraction Collection Small, consistent volume fractionsAllows for fine resolution of separated compounds.
Monitoring Thin Layer Chromatography (TLC)TLC is used to analyze the collected fractions and identify those containing the pure compound.[6]

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Figure 2: Purification Workflow for this compound CrudeExtract Crude Extract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC TLC->ColumnChromatography Continue Elution CombineFractions Combine Pure Fractions TLC->CombineFractions Pure Fractions Identified SolventEvaporation Solvent Evaporation CombineFractions->SolventEvaporation PureCompound Pure this compound SolventEvaporation->PureCompound PrepHPLC Preparative HPLC (Optional, for >99% purity) PureCompound->PrepHPLC PrepHPLC->PureCompound Ultra-Pure Compound

Caption: General workflow for the purification of this compound.

Advanced Purification: Preparative HPLC

For applications requiring ultra-high purity (>99%), preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed as a final polishing step.[9][10] Reversed-phase prep-HPLC is often the most robust and widely used mode for natural product purification.[11]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound

This protocol describes a standard solid-liquid extraction using maceration.

Materials and Reagents:

  • Dried and finely powdered plant material

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of n-hexane to the flask.

  • Seal the flask and place it on a magnetic stirrer. Stir at room temperature for 24 hours.

  • After 24 hours, filter the mixture through filter paper to separate the extract from the plant material.

  • Collect the filtrate (the n-hexane extract).

  • Repeat the extraction of the plant material with fresh n-hexane (2 x 500 mL) to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is adapted from established methods for sterol acetate purification.[6]

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Petroleum ether (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column (e.g., 50 cm length x 3 cm internal diameter)

  • Cotton wool or glass wool

  • Sand (washed)

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Visualizing agent (e.g., vanillin-sulfuric acid spray)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of cotton wool at the bottom of the column.[2]

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (approx. 80-100 g) in petroleum ether.

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[12]

    • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel.[12]

  • Sample Loading:

    • Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for dry loading, dissolve the crude extract in a suitable solvent, add a small amount of silica gel (approx. 2-3 g), and evaporate the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Collect fractions of approximately 20 mL.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the petroleum ether according to the following gradient:

      • 100% Petroleum Ether (2 column volumes)

      • 99:1 Petroleum Ether : Ethyl Acetate (5 column volumes)

      • 98:2 Petroleum Ether : Ethyl Acetate (5 column volumes)

      • 95:5 Petroleum Ether : Ethyl Acetate (5 column volumes)

      • 90:10 Petroleum Ether : Ethyl Acetate (3 column volumes)

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting a small aliquot of every few fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 95:5 petroleum ether:ethyl acetate).

    • Visualize the spots using a visualizing agent and heating.

    • Combine the fractions that contain the pure this compound (identified by a single spot with the expected Rf value).

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Characterization and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound.[13]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to confirm the molecular weight and fragmentation pattern of the isolated compound.[13]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the purity of the final product.

Conclusion

The successful isolation of high-purity this compound is an achievable goal through the systematic application of the extraction and purification protocols detailed in this guide. The key to success lies in the rational selection of extraction methodology and the meticulous execution of the multi-step purification process, with column chromatography serving as the cornerstone of the purification strategy. By understanding the principles behind each step, researchers can adapt and optimize these protocols to suit their specific needs and source materials, thereby enabling further investigation into the promising biological activities of this phytosterol.

References

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Techniques for the extraction of phytosterols and their benefits in human health: a review. (2018). CORE. Retrieved January 12, 2026, from [Link]

  • Methodologies for extraction and analysis of phytosterols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent. (2020). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Chromatographic procedure for the isolation of plant steroids. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Triterpenes and Steroids from the Medicinal Plants of Africa. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • How to run column chromatography. (n.d.). University of Washington. Retrieved January 12, 2026, from [Link]

  • Isolation and characterization of steroids and a triterpenoid from Phyllanthus lawii. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). (2012). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols for the Quantification of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spinasteryl acetate, the acetylated form of α-spinasterol, is a phytosterol found in a variety of plant sources and is of growing interest due to the pharmacological activities of its parent compound, α-spinasterol.[1][2] Accurate quantification of this molecule in complex matrices such as plant extracts, functional foods, and biological samples is critical for quality control, pharmacokinetic studies, and drug development. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound, with a focus on sample preparation, chromatographic separation, and detection. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with insights into method validation and data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound Analysis

α-Spinasterol (stigmasta-7,22-dien-3β-ol) is a widely distributed phytosterol known for its diverse biological activities, including anti-inflammatory and anti-diabetic properties.[2] Its acetylated ester, this compound, often co-exists in natural sources.[3] Quantifying the acetate form specifically, rather than the total sterol content, is essential for understanding its unique contribution, stability, and bioavailability.

The primary analytical challenge lies in efficiently extracting this lipophilic molecule from complex sample matrices and separating it from other structurally similar phytosterols and their esters. This note details validated approaches to overcome these challenges using modern chromatographic techniques.

Foundational Step: Sample Preparation and Extraction

The goal of sample preparation is to isolate this compound from the matrix into a clean solvent compatible with the analytical instrument. The choice of method depends heavily on the sample type.

Extraction from Solid Matrices (e.g., Plant Tissue)

Extraction is the critical first step to liberate the analyte from the sample material.[4]

  • Rationale: this compound is a lipophilic compound. Therefore, solvents with low to medium polarity are most effective for extraction. A preliminary grinding or homogenization of the dried plant material is crucial to increase the surface area and improve extraction efficiency.

  • Recommended Solvents:

    • Hexane or Heptane: Excellent for extracting non-polar lipids, but may require a co-solvent for better penetration.

    • Ethyl Acetate: A medium-polarity solvent effective at extracting sterol acetates.

    • Dichloromethane/Methanol Mixtures: A combination (e.g., 1:1 v/v) can effectively extract a broader range of lipophilic compounds.[4]

  • Extraction Techniques:

    • Ultrasound-Assisted Extraction (UAE): Preferred for its speed and efficiency at moderate temperatures, which prevents degradation of heat-sensitive compounds.[5][6]

    • Soxhlet Extraction: A classical and exhaustive method, though the prolonged exposure to heat can be a disadvantage.

    • Maceration: Simple soaking in a solvent, but often less efficient and more time-consuming.[6]

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Weigh approximately 1-5 g of dried, powdered sample material into a flask.

  • Add 50 mL of ethyl acetate.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume (e.g., 5 mL) of a suitable solvent (e.g., hexane or mobile phase) for cleanup or direct analysis.

Critical Consideration: To Saponify or Not?

Saponification (alkaline hydrolysis) is a common step in total phytosterol analysis to break down esters into their free sterol forms.[6][7] For the specific quantification of this compound, saponification must be strictly avoided , as it will hydrolyze the target analyte, leading to inaccurate results. The methods described herein are designed for the direct measurement of the intact ester.

Extract Cleanup using Solid-Phase Extraction (SPE)

For complex matrices, a cleanup step is necessary to remove interferences. SPE is a highly effective technique for this purpose.[8][9]

  • Rationale: A silica-based SPE cartridge is ideal. Polar interferences will pass through the non-polar solvent, while the moderately polar this compound is retained and can be selectively eluted.

Protocol 2: SPE Cleanup of Crude Extract
  • Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Load 1 mL of the re-dissolved crude extract (from Protocol 1) onto the cartridge.

  • Wash the cartridge with 10 mL of hexane to elute highly non-polar compounds like waxes and fats.

  • Elute the this compound fraction with 10 mL of a hexane:ethyl acetate mixture (e.g., 95:5 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a precise volume (e.g., 1 mL) of the mobile phase for HPLC analysis or derivatization solvent for GC analysis.

The following diagram illustrates the comprehensive sample preparation workflow.

G cluster_0 Sample Preparation Workflow RawSample Raw Sample (e.g., Dried Plant Material) Grinding Grinding / Homogenization RawSample->Grinding Extraction Ultrasound-Assisted Extraction (Protocol 1) Grinding->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE SPE Cleanup (Protocol 2) CrudeExtract->SPE If necessary FinalVial Final Sample for Analysis CrudeExtract->FinalVial For clean matrices CleanExtract Cleaned Extract (Evaporate & Reconstitute) SPE->CleanExtract CleanExtract->FinalVial

A typical workflow for preparing samples for analysis.

Chromatographic Quantification Methods

Both HPLC and GC are powerful techniques for quantifying this compound. The choice depends on available equipment, required sensitivity, and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is often preferred as it typically does not require derivatization for sterol acetates and operates at room temperature, preserving the analyte's integrity.

  • Principle & Causality: Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. More hydrophobic molecules like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar compounds.

  • Detection:

    • UV Detector: While sterol acetates lack a strong chromophore, they exhibit some absorbance at low wavelengths (205-220 nm).[10] This method is simple but may lack the sensitivity and specificity for trace-level analysis.

    • Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity.[7] Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization source for phytosterols. By using Selected Reaction Monitoring (SRM), the instrument can selectively detect the parent-to-fragment ion transition unique to this compound, eliminating matrix interference.

Protocol 3: HPLC-UV Method for this compound
  • Instrument: HPLC system with UV/Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Internal Standard: Not strictly required for HPLC-UV with high-purity standards, but cholesterol acetate can be considered.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound (or a closely related standard like stigmasterol acetate if unavailable) over a concentration range relevant to the samples (e.g., 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.

  • Principle & Causality: GC separates compounds based on their volatility and interaction with the stationary phase. This compound is sufficiently volatile for GC analysis without derivatization, unlike its free sterol counterpart. The mass spectrometer fragments the eluted molecules into a unique pattern (mass spectrum), which serves as a chemical fingerprint for identification and quantification.

  • Derivatization: While direct analysis is possible, silylation (e.g., with BSTFA) of the sample can be used to derivatize any free sterols present, allowing for their simultaneous analysis and confirming the absence of this compound hydrolysis during sample prep. For quantifying only the acetate, this step can be omitted.[11]

  • Internal Standard: An internal standard is crucial for GC to correct for variations in injection volume and instrument response. 5α-cholestane is a common choice for phytosterol analysis.[12]

Protocol 4: GC-MS Method for this compound
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

    • Ramp to 300°C at 5°C/min, hold for 5 min.

  • Injector Temperature: 290°C.

  • Injection Mode: Splitless (for trace analysis) or Split (10:1) for higher concentrations.[13]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound.

  • Quantification: Use an internal standard (e.g., 5α-cholestane). Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method Validation and Data Presentation

A developed method is only reliable if it is properly validated. The following table summarizes typical performance characteristics based on validated methods for structurally similar phytosterols, which can serve as a benchmark for this compound method development.[5][12][14][15]

ParameterHPLC-UV (Representative)GC-MS (Representative)LC-MS/MS (Representative)
Linearity Range (µg/mL) 1 - 1000.1 - 500.001 - 10
Correlation Coeff. (R²) >0.998>0.999>0.999
LOD (µg/mL) ~0.1~0.01~0.0005
LOQ (µg/mL) ~0.4~0.04~0.002
Accuracy (% Recovery) 95 - 105%91 - 106%[11][12]95 - 105%
Precision (%RSD) < 5%< 4%[12]< 5%

Note: LOD (Limit of Detection), LOQ (Limit of Quantitation). Values are adapted from literature on similar phytosterols and may vary based on instrumentation and matrix.

The overall analytical process, from sample preparation to final data analysis, is depicted in the following workflow diagram.

G cluster_1 Overall Analytical Workflow cluster_2 Chromatographic Analysis SamplePrep Sample Preparation (Extraction & Cleanup) HPLC HPLC System (Protocol 3) SamplePrep->HPLC OR GCMS GC-MS System (Protocol 4) SamplePrep->GCMS DataAcq Data Acquisition (Chromatogram / Spectra) HPLC->DataAcq GCMS->DataAcq DataProc Data Processing (Integration & Calibration) DataAcq->DataProc Result Quantitative Result (e.g., mg/g) DataProc->Result

High-level view of the analytical quantification process.

Conclusion

The accurate quantification of this compound requires a carefully optimized workflow, beginning with efficient and selective sample preparation that avoids hydrolysis of the acetate group. Both HPLC and GC-MS are powerful and reliable techniques for the final determination. HPLC-UV offers a simple approach for routine analysis of higher concentration samples, while GC-MS and LC-MS/MS provide the superior sensitivity and specificity required for trace-level quantification and analysis in complex matrices. The protocols and validation benchmarks provided in this guide offer a solid foundation for researchers to develop and implement robust analytical methods for this compound in their specific applications.

References

  • Abidi, S. L. (2001). Chromatographic analysis of sterol esters in vegetable oils. Journal of Chromatography A, 935(1-2), 173-201. [Link]

  • Aparicio-Ruiz, R., et al. (2017). Phytosterol Determination and Method Validation for Selected Nuts and Seeds. Food Analytical Methods, 10(10), 3225–3234. [Link]

  • Chen, Q., et al. (2023). Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. Marine Drugs, 21(1), 44. [Link]

  • Cheong, L. Z., et al. (2017). Phytosterol Analysis and Method Validation for Imported Nuts and Seeds in Korea. Journal of the Korean Society of Food Science and Nutrition, 46(7), 868-875. [Link]

  • García-Llatas, G., et al. (2014). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 966, 130-137. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(9), 3513-3522. [Link]

  • Gimeno, E., et al. (2003). A rapid HPLC method for the assay of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1139-1144. [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of D-alpha-Tocopheryl acetate. [Link]

  • Heinzen, H., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Metabolites, 14(1), 45. [Link]

  • Flora and Fauna. (2023). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna, 29(1), 167-171. [Link]

  • Li, Y., et al. (2023). Using integrated GC-MS analysis, in vitro experiments, network pharmacology: exploring migao fatty oil active components/mechanisms against coronary heart disease. Brazilian Journal of Medical and Biological Research, 56, e12660. [Link]

  • Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1063. [Link]

  • El-Amier, Y. A., et al. (2023). Primary GC-MS Chemical Analysis of Alcoholic Extract of Emex spinosa (L.) Campd. and Screening of their Antioxidant, Antibacterial and Cytotoxic Activities. Bulletin of the Chemical Society of Ethiopia, 37(1), 99-114. [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal, 6(10), 16-24. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. [Link]

  • Salehi, B., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(15), 5816. [Link]

  • Gjorgieva, E., & Gaber, S. (2013). Determination of acetate in pharmaceutical products by HPLC. Journal of Hygienic Engineering and Design. [Link]

  • Kataoka, H. (2008). Spin column extraction as a new sample preparation method in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 17-27. [Link]

  • Eze, F. I., et al. (2020). Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). UNN-CABs, 2(1). [Link]

  • Sedky, N. K., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum: induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Applied Microbiology, 124(2), 388-398. [Link]

  • Sharma, S., & Kumar, D. (2020). Isolation and Characterization of Stigmasterol from Fritillaria roylei. Biology, Medicine, & Natural Product Chemistry, 9(2), 70-74. [Link]

  • Biswas, T., et al. (2025). Chemical and biological activity studies of fruit of Cucumis melo L. ResearchGate. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(9), 3513-3522. [Link]

Sources

Topic: HPLC and GC-MS Analysis of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Spinasteryl acetate, a prominent phytosterol acetate found in numerous plant species, is recognized for its significant biological activities.[1] Accurate identification and quantification of this compound are critical in phytochemical research, natural product development, and quality control of herbal formulations. This document provides a comprehensive technical guide detailing two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present validated, step-by-step protocols, explain the rationale behind key experimental parameters, and offer insights into data interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable methods for the analysis of this compound.

Introduction to this compound

This compound is the acetylated form of α-spinasterol, a phytosterol belonging to the stigmastane family.[2] Phytosterols are structurally similar to cholesterol and are integral components of plant cell membranes. Due to its potential pharmacological properties, including anti-inflammatory and anti-diabetic effects, this compound is a compound of significant interest in the nutraceutical and pharmaceutical industries.[1][3]

The analytical challenge lies in its structural similarity to other phytosterols, often requiring high-resolution separation techniques for unambiguous identification and quantification. Both HPLC and GC-MS offer unique advantages for this purpose. HPLC, particularly reversed-phase, allows for the analysis of the compound in its native form, often without derivatization.[4] In contrast, GC-MS provides exceptional sensitivity and structural information through characteristic mass fragmentation patterns, though it typically requires a derivatization step to enhance the volatility of the corresponding free sterol.[5] The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective (e.g., quantification vs. structural confirmation).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying phytosterols and their esters directly from extracts with minimal sample preparation.[6] Reversed-Phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.

Principle of Separation

In RP-HPLC, this compound, a relatively nonpolar molecule, is separated on a nonpolar stationary phase (e.g., C18 or C8) using a polar mobile phase. The compound interacts with the hydrophobic stationary phase, and its retention is modulated by the composition of the mobile phase. A higher proportion of organic solvent (e.g., methanol or acetonitrile) in the mobile phase reduces retention time by increasing the analyte's affinity for the mobile phase. UV detection is suitable for phytosterols, which typically absorb at lower wavelengths (~210 nm).[7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Plant Extract or Formulation Dissolve Dissolve in appropriate solvent (e.g., Methanol/Chloroform) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample (10-20 µL) Filter->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a robust starting point and may require optimization based on the specific sample matrix and instrumentation.

1. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol/chloroform (1:1 v/v) to prepare a 1 mg/mL stock solution.[8]
  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
  • Sample Preparation: Dissolve the dried extract or formulation in methanol/chloroform. The final concentration should fall within the linear range of the calibration curve. Sonicate for 10-15 minutes to ensure complete dissolution.[9]
  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the column.[7]

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating nonpolar sterol acetates.[6]
Mobile Phase Isocratic: Methanol/Acetonitrile (50:50 v/v) or a gradient system for complex mixtures.[7]A strong organic mobile phase is required to elute the highly nonpolar analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[7]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.[7]
Detection UV/PDA at 210 nmPhytosterols lack a strong chromophore but exhibit absorbance at low UV wavelengths. A PDA detector can confirm peak purity.[7]

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
  • Determine the linearity of the response by calculating the correlation coefficient (r²), which should ideally be ≥0.998.[11]
  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary

A validated method ensures that the results are reliable and accurate. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from other components and excipients.Confirms that the method is measuring only the intended analyte without interference.[12]
Linearity (r²) ≥ 0.998Establishes a proportional relationship between analyte concentration and instrument response over a defined range.[11][13]
Accuracy (% Recovery) 95 - 105%Measures the closeness of the experimental value to the true value, often assessed by spike-recovery experiments.[9][14]
Precision (% RSD) Intra-day: < 2%; Inter-day: < 3%Demonstrates the reproducibility of the method under the same (intra-day) and different (inter-day) conditions.[15]
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of phytosterols due to its high resolution and the definitive structural information provided by mass spectrometry.[5][17] For sterols and their derivatives, direct analysis can be challenging due to their low volatility. While this compound is more volatile than its free sterol counterpart, analysis is often improved by a comprehensive approach involving saponification followed by derivatization.

Principle of Analysis

This protocol describes the analysis of total spinasteryl content. The sample is first subjected to alkaline hydrolysis (saponification) to cleave the acetate group, converting this compound into free α-spinasterol.[5] This step also liberates any other esterified or conjugated sterols in the sample. The resulting free sterols are then derivatized, typically via silylation, to replace the polar hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[5][18] This derivatization dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC analysis and improving chromatographic peak shape.[19] The separated TMS-derivatives are then ionized (typically by Electron Impact, EI) and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS System cluster_data Data Processing Sample Plant Extract or Formulation Saponify Saponification (Alkaline Hydrolysis) Sample->Saponify Extract Extract Unsaponifiables (e.g., with Hexane) Saponify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Silylation (e.g., with BSTFA) Dry->Derivatize Inject Inject sample (1 µL) Derivatize->Inject Column Separation on DB-5ms Column Inject->Column Detect MS Detection (EI, 70 eV) Column->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peak via Mass Spectrum (Library Comparison) TIC->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for GC-MS analysis of total spinasterol content.

Detailed GC-MS Protocol

1. Saponification and Extraction:

  • Accurately weigh the sample into a screw-capped tube. Add an internal standard (e.g., 5α-cholestane) for accurate quantification.[20]
  • Add 2 mL of 2M methanolic potassium hydroxide (KOH).
  • Incubate at room temperature for 1 hour or at 60 °C for 30 minutes to ensure complete hydrolysis.[20]
  • After cooling, add 2 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.
  • Centrifuge to separate the layers and carefully transfer the upper hexane layer (containing the unsaponifiable sterols) to a new vial.
  • Repeat the hexane extraction twice more and combine the organic layers.
  • Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen.[18]

2. Derivatization (Silylation):

  • Crucial Step: Ensure the dried residue is completely free of moisture, as water will deactivate the silylating reagent.[18]
  • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.[5][18]
  • Seal the vial tightly and heat at 70 °C for 3 hours.[18]
  • After cooling, the sample is ready for injection. Alternatively, the reagent can be evaporated under nitrogen and the residue redissolved in hexane.[18]

3. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized sterols.[21]
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS applications.[22]
Injection 1 µL, Splitless or Split (e.g., 50:1)Splitless mode is used for trace analysis, while a split injection prevents overloading with more concentrated samples.[22]
Oven Program 80 °C (1 min), ramp to 260 °C at 20 °C/min, hold for 15 minA temperature gradient is necessary to first separate more volatile compounds and then elute the high-boiling point sterol derivatives.[22]
MS Ionization Electron Impact (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible and information-rich fragmentation patterns.[5]
MS Scan Range 50 - 550 m/zThis range covers the expected molecular ion and characteristic fragments of TMS-derivatized sterols.[23]
Data Interpretation
  • Identification: The TMS-derivative of α-spinasterol will have a specific retention time. Its identity is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley) or a previously injected standard.

  • Fragmentation: The EI mass spectrum of silylated sterols shows characteristic fragments. Look for the molecular ion [M]⁺ and key fragments resulting from the loss of a methyl group [M-15]⁺, the trimethylsilanol group [M-90]⁺, and cleavage of the side chain.[19][21]

  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve prepared in the same manner.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Prep Simple (dissolution, filtration)Complex (saponification, extraction, derivatization)
Derivatization Not usually requiredMandatory for good results[5]
Analysis Time Typically 15-35 minutes per sample[8]Typically 30-50 minutes per sample[22]
Identification Based on retention time and UV spectrumDefinitive, based on retention time and mass spectrum fingerprint[17]
Sensitivity Good (ng level)Excellent (pg level)
Quantification Straightforward with external standardsMore accurate with internal standards
Application Ideal for routine QC, quantification of native compoundIdeal for structural confirmation, analysis of complex mixtures, and trace-level quantification

Conclusion

The analysis of this compound can be effectively performed using both HPLC and GC-MS, with the choice of technique guided by the specific analytical goals. HPLC offers a direct, rapid, and robust method for quantification without the need for derivatization, making it highly suitable for quality control and routine analysis. GC-MS, while requiring a more intensive sample preparation process involving saponification and derivatization, provides unparalleled specificity and sensitivity for structural confirmation and the analysis of complex matrices. The protocols and validation parameters outlined in this guide provide a solid foundation for researchers to develop and implement reliable analytical methods for this compound in various scientific and industrial applications.

References

  • Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • How to do successful derivatization of sterol ? (2018). ResearchGate. Retrieved from [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (n.d.). NIH. Retrieved from [Link]

  • Gas Chromatographic Analysis of Plant Sterols. (2019). AOCS. Retrieved from [Link]

  • Simple and Direct Analysis of Phytosterols by Reversed-Phase HPLC and Charged Aerosol Detection. (2025). ResearchGate. Retrieved from [Link]

  • Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry. (2014). PubMed. Retrieved from [Link]

  • High-performance liquid chromatography analysis of phytosterols in Panax ginseng root grown under different conditions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Analysis of phytosterols in foods. (n.d.). CORE. Retrieved from [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. (2023). NIH. Retrieved from [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. (n.d.). SciELO. Retrieved from [Link]

  • Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). PubMed Central. Retrieved from [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023). MDPI. Retrieved from [Link]

  • Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. (2022). ResearchGate. Retrieved from [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • General fragmentation pattern of silylated sterols using stigmasterol... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Chemical structure of spinasterol. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectral fragmentations of cholesterol acetate oxidation products. (2000). PubMed. Retrieved from [Link]

  • methods - HPLC. (n.d.). Journal of Lipid Research. Retrieved from [Link]

  • Fragmentation pattern of free sterols and sterol esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC. (n.d.). PubMed. Retrieved from [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). PubMed Central. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017). The Pharma Innovation Journal. Retrieved from [Link]

  • HPLC Method for Analysis of D-alpha-Tocopheryl acetate. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. (2025). ResearchGate. Retrieved from [Link]

  • A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed. (n.d.). Pharmacognosy Journal. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing Spinasteryl Acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Spinasteryl Acetate in Cellular Research

This compound, a phytosterol derivative, is emerging as a compound of significant interest within the scientific community. Its therapeutic potential is underscored by its demonstrated anti-inflammatory, anti-cancer, and bone-modulatory properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively design and execute cell culture experiments using this compound. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to unlock the full potential of this promising molecule.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell culture.

PropertyValueSource
Molecular Formula C31H50O2
Molecular Weight 454.7 g/mol
Melting Point 180-181 °C[1]
Boiling Point 513.6±49.0 °C (Predicted)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage Store at -20°C for long-term stability.[2]

Note: The acetate form of spinasterol may exhibit altered bioavailability and cellular uptake compared to its parent compound, α-spinasterol, a factor to consider in experimental design.

Mechanism of Action: A Multi-faceted Approach

This compound and its analogs exert their biological effects through the modulation of key signaling pathways. A primary mechanism is the inhibition of the NF-κB signaling cascade, a pivotal regulator of inflammation.[3] Additionally, in the context of cancer, this compound's precursor, α-spinasterol, has been shown to induce apoptosis and cause cell cycle arrest.[4][5]

Anti-inflammatory Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IKK->IkB Degradation NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Spinasteryl_Acetate This compound Spinasteryl_Acetate->IKK Inhibits Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression Induces LPS LPS LPS->Receptor Inflammatory Stimulus

Apoptotic Pathway in Cancer Cells

G Spinasteryl_Acetate This compound p53 p53 Spinasteryl_Acetate->p53 Upregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Experimental Workflow: A Step-by-Step Guide

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Dose_Response Dose-Response & Cytotoxicity Assay Stock_Solution->Dose_Response Cell_Culture Culture Cells Cell_Culture->Dose_Response Functional_Assay Functional Assays (e.g., NF-kB, Apoptosis) Dose_Response->Functional_Assay Determine Optimal Concentration Data_Acquisition Data Acquisition Functional_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Due to its hydrophobicity, this compound requires solubilization in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical, light-protecting microcentrifuge tubes

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Note on Stability: The stability of this compound in cell culture media can vary depending on the specific media composition and experimental conditions.[6] It is recommended to prepare fresh dilutions from the stock solution for each experiment. For long-term experiments, consider evaluating the compound's stability under your specific culture conditions.

Protocol 2: Determination of Optimal Working Concentration via MTT Cytotoxicity Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[7] This is a crucial first step to determine the concentration range of this compound that is cytotoxic and to identify sub-toxic concentrations for functional assays.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment solutions.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7] Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Assessment of Anti-inflammatory Activity via NF-κB Reporter Assay

Rationale: This assay quantifies the activity of the NF-κB transcription factor, a key mediator of inflammation. A luciferase reporter gene under the control of an NF-κB response element allows for a sensitive and quantitative readout of NF-κB activation.[5][9]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) for a specified pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells, except for the unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to induce NF-κB activation (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a parallel viability assay). Express the results as a percentage of the stimulated control.

Protocol 4: Evaluation of Apoptosis Induction via Annexin V/Propidium Iodide Staining

Rationale: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with apoptotic-inducing concentrations of this compound (determined from Protocol 2) for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound presents a compelling avenue for research in inflammation, oncology, and bone biology. The protocols detailed in this guide provide a robust starting point for investigating its cellular mechanisms. By adhering to these methodologies and maintaining rigorous scientific principles, researchers can contribute to a deeper understanding of this promising natural compound and its potential therapeutic applications.

References

  • Sedky, N. K., El Gammal, Z., & El-Toumy, S. A. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Cellular Biochemistry, 119(5), 3891–3901. [Link]

  • CytoSelect™. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Lee, J. H., et al. (2012). Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells. International Immunopharmacology, 13(3), 264-270.
  • ResearchGate. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Retrieved from [Link]

  • IHC World. (n.d.). TRAP Stain. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2017). How can I TRAP stain osteoclasts? Please help me with the protocol in details. Retrieved from [Link]

  • B-Bridge International, Inc. (2006). TRAP Staining Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of antiproliferative activity of spinasterol against human.... Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Filgueira, L. (2017). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. PeerJ, 5, e3991. [Link]

  • InvivoChem. (n.d.). α-Spinasterol acetate. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Caspase-3 Assay Kit (CAS). Retrieved from [Link]

  • Spiegl, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1269-1286. [Link]

  • O'Neill, L. A. (2015). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PLoS One, 10(6), e0129722. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • Sedky, N. K., El Gammal, Z., & El-Toumy, S. A. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Cellular Biochemistry, 119(5), 3891–3901. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Google Patents. (n.d.). US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Liu, H., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • University of California, Berkeley. (n.d.). Recipes For Common Lab Solutions.pdf. Retrieved from [Link]

  • ResearchGate. (2016). How do you add acetate during cancer cell culture?. Retrieved from [Link]

Sources

Introduction: The Imperative for Purity in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Spinasteryl Acetate as a Reference Standard in Phytochemical Analysis

The complex mosaic of compounds within a single plant extract presents a significant analytical challenge. To ensure the safety, efficacy, and consistency of herbal medicinal products, dietary supplements, and other natural formulations, rigorous quality control is not merely a regulatory hurdle but a scientific necessity.[1][2] The foundation of this control lies in the use of highly characterized reference standards—purified compounds that serve as a benchmark for identification and quantification.[3][4]

Phytosterols, a class of steroid-like molecules ubiquitous in the plant kingdom, are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-tumor properties.[5][6] Among these, α-spinasterol and its acetylated derivative, this compound (5α-Stigmasta-7,22-dien-3β-ol, acetate), are frequently isolated from various plant species, including those from the Compositae and Leguminosae families.[7][8][9] This application note provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use of this compound as a reference standard for both qualitative and quantitative phytochemical analysis. It outlines the essential criteria for standard qualification and provides detailed protocols for its application in modern chromatographic techniques.

Qualification of this compound as a Reference Standard

Before a compound can be reliably used as a reference standard, its identity and purity must be unequivocally established.[10] A supplier's Certificate of Analysis (CoA) is a critical document that should provide comprehensive data on the standard's characterization.[10]

Causality Behind the Criteria: A reference standard is the anchor of any analytical measurement. Impurities or misidentification of the standard will lead to a proportional error in the quantification of the analyte in every sample tested. Therefore, orthogonal methods—techniques based on different physicochemical principles—are employed to provide a high degree of confidence in the standard's identity and purity.

Physicochemical Properties

A summary of the key identifiers for this compound is presented below.

PropertyValue
Chemical Name 5α-Stigmasta-7,22-dien-3β-ol, acetate
Molecular Formula C₃₁H₅₀O₂
Molecular Weight 454.73 g/mol [8]
CAS Number 4651-46-1[8]
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform, petroleum ether; sparingly soluble in ethanol; practically insoluble in water.[5]
Purity and Identity Verification

A primary reference standard should be characterized by the following methods:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and match the expected chemical shifts and coupling constants for this compound.[11][12]

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint to confirm the identity of the compound.[13]

  • Purity Assessment:

    • Chromatographic Purity (HPLC, GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to detect and quantify any impurities.[10] A standard suitable for quantitative analysis should have a chromatographic purity of ≥98%.

    • Absolute Content (qNMR): Quantitative NMR (qNMR) is a primary ratio method for determining the absolute purity (or content) of a standard without requiring a reference standard of the same compound.[2] It is considered a gold-standard technique for certifying reference materials.[2][14]

Application in Qualitative Analysis: Compound Identification

Qualitative analysis aims to confirm the presence or absence of this compound in a given sample. The core principle involves comparing the chromatographic and/or spectral properties of a peak in the sample extract with those of the certified this compound reference standard under identical analytical conditions.[3]

Workflow for Qualitative Identification

The following diagram illustrates the typical workflow for identifying this compound in a plant matrix.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (e.g., Hexane/EtOAc) Filtration Filtration & Concentration CrudeExtract Crude Extract GCMS GC-MS Analysis Standard This compound Reference Standard Comparison Data Comparison Result Identification (Present / Absent)

Caption: Workflow for the qualitative identification of this compound.

Protocol 1: General Purpose Extraction from Plant Material

Rationale: The choice of solvent is critical for efficiently extracting semi-polar compounds like phytosteryl acetates. A solvent system like hexane or ethyl acetate is effective for this purpose.[5][15]

  • Milling: Grind dried plant material (e.g., leaves, roots) to a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Extraction: Accurately weigh 10 g of powdered material and place it into a Soxhlet apparatus or a flask for maceration.

  • Solvent Addition: Add 150 mL of ethyl acetate.

  • Process:

    • Soxhlet: Extract for 6-8 hours.

    • Maceration: Stopper the flask and sonicate for 1 hour at room temperature, then let it stand for 24 hours.

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Storage: Store the resulting crude extract in a sealed vial at 4°C, protected from light.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sterols.[13] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for highly specific identification.[16]

  • Preparation of Solutions:

    • Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in ethyl acetate.

    • Sample Solution: Dissolve the crude plant extract from Protocol 1 in ethyl acetate to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • GC-MS Instrumental Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA standard, non-polar column providing good separation for a wide range of compounds, including sterols.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas standard for GC-MS.
Injector Temp. 270 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column, suitable for trace analysis.
Oven Program Initial 150°C, ramp at 10°C/min to 300°C, hold for 10 minA gradient temperature program is essential for separating compounds with different boiling points in a complex extract.[12]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range 50-600 m/zCovers the expected molecular ion and fragment ions of this compound.
  • Analysis and Identification:

    • Inject the standard solution to determine its retention time (RT) and mass spectrum.

    • Inject the sample solution.

    • Identification Criterion: The presence of this compound in the sample is confirmed if a peak appears at the same RT (±0.05 min) as the standard and its mass spectrum matches the standard's spectrum and/or a reference library.

Application in Quantitative Analysis: Assay and Content Uniformity

Quantitative analysis determines the exact concentration of this compound in a sample. The most common method is external standard calibration using HPLC, which is robust and widely applicable.[11][16]

Workflow for Quantitative Analysis

The following diagram shows the steps involved in quantifying this compound using an external standard curve.

cluster_prep Preparation cluster_analysis Analysis & Calculation Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) Standard->Stock Dilutions Create Serial Dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) Stock->Dilutions HPLC HPLC Analysis Dilutions->HPLC Sample Prepare Sample Extract Solution (Known Weight in Solvent) Sample->HPLC CalCurve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Regression Linear Regression y = mx + c, R² > 0.99 CalCurve->Regression Interpolation Interpolate Sample Peak Area to Determine Concentration Regression->Interpolation FinalCalc Calculate Final Content (e.g., mg/g of plant material) Interpolation->FinalCalc

Caption: Workflow for quantitative analysis using HPLC and external standards.

Protocol 3: Preparation of Standard Solutions for Calibration

Rationale: Accuracy in quantitative analysis begins with the precise preparation of the calibration standards. Using Class A volumetric flasks and calibrated pipettes is mandatory for minimizing error.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask. Record the exact weight. Dissolve and bring to volume with HPLC-grade acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Perform serial dilutions from the stock solution using acetonitrile to prepare a series of at least five calibration standards. A typical concentration range would be 5, 10, 25, 50, and 100 µg/mL.

Protocol 4: Quantitative Determination by HPLC-UV

Rationale: While sterols do not have a strong UV chromophore, they exhibit endpoint absorption around 205-210 nm, which can be used for quantification. A C18 column is a versatile choice that provides good retention and separation for semi-polar molecules like this compound.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 20 mg of the crude extract (from Protocol 1) into a 10 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile. Sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumental Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmA standard reversed-phase column for separating semi-polar compounds.
Mobile Phase Acetonitrile:Water (95:5 v/v), isocraticA strong, isocratic mobile phase ensures good retention and elution of the lipophilic analyte.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.
Detector UV-Vis Detector at 208 nmThis low wavelength allows for the detection of the sterol backbone.
  • Data Analysis and Calculation:

    • Calibration Curve: Inject the calibration standards and plot the peak area against the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value must be >0.995.

    • Sample Analysis: Inject the sample solution and record the peak area for the analyte.

    • Calculation: Calculate the concentration of this compound in the sample solution using the regression equation:

      • Concentration in solution (µg/mL) = (Sample Peak Area - c) / m

    • Calculate the final content in the original plant material:

      • Content (mg/g) = [Conc. in solution (µg/mL) x Volume of extract (mL)] / [Weight of extract (mg) x 1000]

Storage and Handling of the Reference Standard

To maintain the integrity and purity of the this compound reference standard, proper handling and storage are crucial.[10]

  • Storage: Store the standard in its original, tightly sealed container at the temperature specified on the CoA, typically 2-8°C or -20°C.

  • Protection: Protect from direct sunlight and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. Use clean, calibrated weighing equipment in a controlled environment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak for Standard Incorrect detector wavelength; Lamp issue; No injection.Verify wavelength is 208 nm. Check detector lamp status. Manually check injection syringe/autosampler.
Broad or Tailing Peak Column contamination; Column degradation; Incompatible solvent.Flush the column with a strong solvent (e.g., isopropanol). Replace the column if old. Ensure sample is fully dissolved in the mobile phase.
Poor Calibration Curve Linearity (R² < 0.995) Inaccurate dilutions; Standard degradation; Detector saturation.Prepare fresh standards using calibrated equipment. Check standard expiration. Reduce the concentration of the highest standard.
Variable Retention Times Fluctuation in column temperature; Leak in the system; Pump malfunction.Ensure column oven is on and stable. Check for leaks at all fittings. Check pump pressure for stability.

Conclusion

This compound serves as a valuable and necessary tool for the accurate identification and quantification of this specific phytosterol in complex plant matrices. Its effective use as a reference standard is contingent upon its initial high purity and comprehensive characterization. By following the detailed protocols for extraction, chromatographic analysis, and standard preparation outlined in this guide, researchers and quality control analysts can generate reliable, reproducible, and scientifically valid data, ultimately contributing to the development of safer and more consistent natural products.

References

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Ali, F. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research.
  • Schrall, C. (2009). Herbal Reference Standards. Pharmeuropa.
  • IROA Technologies. (2023).
  • PhytoLab. (n.d.). phyproof® Standards for USP Demands.
  • Sigma-Aldrich. (n.d.). Phytochemical Standards.
  • LabMal. (n.d.).
  • MedChemExpress. (n.d.).
  • MCE (MedChemExpress). (n.d.).
  • InvivoChem. (n.d.).
  • Dhivya, R., & Manimegalai, K. (2016). Phytochemical screening and analysis of active secondary metabolites present in the ethanolic extract of Calotropis gigantea leaves using GC-MS technique. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Meneses-Sagrero, S. E., et al. (2017). Evaluation of antiproliferative activity of spinasterol against human cancer cell lines.
  • Sigma-Aldrich. (n.d.). Phytochemical standards - analytical standards and certified reference materials for constituents of medicinal plants.
  • The Pharma Innovation Journal. (2020). Study of phytochemical analysis and antioxidant activity of Spinach oleracea L plant leaves.
  • ResearchGate. (n.d.). Major pharmacological properties of α‐spinasterol.
  • MCE (MedChemExpress). (n.d.).
  • Taylor & Francis. (2023). Analysis Techniques: 2D-GC, HPLC, GCO, MS, NMR.
  • PubMed Central (PMC). (n.d.).
  • MDPI. (n.d.). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR.
  • MDPI. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • Google Patents. (n.d.).
  • MDPI. (2023). Acetate Production by Moorella thermoacetica via Syngas Fermentation: Effect of Yeast Extract and Syngas Composition.
  • Austin Publishing Group. (2015).
  • MDPI. (n.d.).

Sources

Application Notes & Protocols: In Vitro Bioactivity Profiling of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spinasteryl acetate is a phytosterol acetate, a derivative of the naturally occurring sterol α-spinasterol. Phytosterols and their derivatives are increasingly gaining attention in nutraceutical and pharmaceutical research for their diverse biological activities.[1][2] Preliminary studies on the core molecule, spinasterol, suggest a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] This guide provides a detailed framework and validated protocols for the initial in vitro screening of this compound to rigorously characterize its therapeutic potential across these key areas. The assays selected are foundational, providing robust, quantifiable data to inform subsequent mechanistic studies and preclinical development.

This document is structured to empower researchers by not only providing step-by-step instructions but also explaining the scientific rationale behind each assay choice and procedural step, ensuring a comprehensive understanding of the experimental system.

Section 1: Assessment of Anti-Inflammatory Potential

Scientific Rationale

Chronic inflammation is a key pathological driver of numerous diseases. A central pathway governing the inflammatory response is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to DNA and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[5]

Therefore, a primary screening strategy for anti-inflammatory compounds involves assessing their ability to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like LPS. The Griess assay is a simple, rapid, and widely accepted colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[6][7]

Signaling Pathway: LPS-Induced NF-κB Activation and NO Production

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine Arginine Arginine->iNOS_protein DNA DNA (κB site) NFkB_active->DNA Translocates & Binds Transcription Transcription DNA->Transcription Transcription->iNOS_mRNA

Caption: LPS stimulation of TLR4 activates the canonical NF-κB pathway, leading to iNOS expression and NO production.

Protocol 1: Nitric Oxide Inhibition via Griess Assay in RAW 264.7 Macrophages

Principle: This assay quantifies nitrite concentration in cell culture supernatant. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a vibrant pink-purple azo compound, measurable at 540 nm.[6][8][9] The intensity of the color is directly proportional to the nitrite concentration.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • This compound (dissolved in DMSO, stock solution ~10-50 mM)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom cell culture plates

  • Microplate reader (540 nm)

Experimental Workflow:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a nitrite standard curve (0-100 µM) using NaNO₂ in culture medium.

    • Add 50 µL of Griess Reagent A to all wells (samples and standards).[7]

    • Incubate for 10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of Griess Reagent B to all wells.[7]

    • Incubate for another 10 minutes at room temperature, protected from light.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percentage of NO inhibition using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

  • Self-Validation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed decrease in NO is not due to cytotoxicity of the compound.

Parameter Recommendation Rationale
Cell Line RAW 264.7 MacrophagesRobustly produces NO in response to LPS; standard model for inflammation.
This compound Conc. 0.1 - 100 µM (log dilutions)Covers a broad range to determine a dose-response curve and IC₅₀.
LPS Concentration 1 µg/mLStandard concentration to induce a strong but sub-maximal inflammatory response.
Positive Control Dexamethasone or L-NAMEValidates the assay's ability to detect anti-inflammatory effects.
Negative Control Vehicle (DMSO) + No LPSEstablishes baseline nitrite levels in unstimulated cells.
Vehicle Control Vehicle (DMSO) + LPSRepresents 100% inflammatory response.

Section 2: Assessment of Anti-Cancer Potential

Scientific Rationale

A defining hallmark of cancer is the evasion of programmed cell death, or apoptosis.[11] Inducing apoptosis in malignant cells is a primary mechanism of action for many effective chemotherapeutic agents.[12] The apoptotic cascade is executed by a family of cysteine proteases called caspases. Among these, caspase-3 and caspase-7 are the key "executioner" caspases. Their activation marks the point of no return in the apoptotic process, leading to the cleavage of critical cellular proteins and the eventual dismantling of the cell.

Therefore, a direct and highly sensitive method to screen for anti-cancer activity is to measure the activation of caspase-3 and -7 in cancer cells following treatment with the test compound. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that provides a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[13]

Experimental Workflow: Apoptosis Induction and Detection

Apoptosis_Workflow cluster_workflow Caspase-3/7 Activity Assay Workflow A 1. Seed Cancer Cells (e.g., HeLa, MCF-7) in 96-well plate B 2. Treat with This compound A->B C 3. Incubate to Induce Apoptosis B->C D 4. Add Caspase-Glo® 3/7 Reagent (Lyses cells, provides substrate) C->D E 5. Incubate at RT (Allows for enzymatic reaction) D->E F 6. Measure Luminescence (Signal ∝ Caspase-3/7 Activity) E->F

Caption: A streamlined workflow for assessing pro-apoptotic activity using a luminescent caspase assay.

Protocol 2: Caspase-3/7 Activation Assay in Human Cancer Cells

Principle: This "add-mix-measure" assay utilizes a proluminescent substrate (Z-DEVD-aminoluciferin) and a thermostable luciferase in a single reagent.[13][14] When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7. The liberated aminoluciferin is consumed by luciferase, generating a luminescent signal proportional to caspase activity.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa - cervical, MCF-7 - breast)

  • This compound (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Luminometer

Experimental Workflow:

  • Cell Seeding: Seed cancer cells into a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate for a predetermined time (e.g., 24, 48 hours) to allow for the induction of apoptosis.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[14]

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light, to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate luminometer.

Data Analysis & Interpretation:

  • Subtract the average background luminescence (media-only wells) from all experimental readings.

  • Express data as Fold Change in luminescence relative to the vehicle-treated control group. Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

  • A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

  • Self-Validation: The homogeneous format minimizes pipetting errors. The kit's optimized lysis and buffer system ensures reliable and reproducible results.[13] Run a parallel cytotoxicity assay to correlate cell death with caspase activation.

Parameter Recommendation Rationale
Cell Lines HeLa, MCF-7, JurkatUse a panel of cell lines from different cancer types to assess broad-spectrum activity.
This compound Conc. 1 - 100 µMTo determine the dose-dependency of apoptosis induction.
Incubation Time 24 - 48 hoursApoptosis is a time-dependent process; testing multiple time points is crucial.
Positive Control Staurosporine (1 µM)A potent and well-characterized inducer of apoptosis, validates assay performance.
Negative Control Vehicle (DMSO)Establishes the basal level of caspase activity in untreated cells.
Plate Type White-walled platesEssential for maximizing luminescent signal and preventing well-to-well crosstalk.

Section 3: Assessment of Anti-Diabetic Potential

Scientific Rationale

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia (the spike in blood sugar after a meal). This can be achieved by slowing the digestion of complex carbohydrates in the small intestine. The enzyme α-glucosidase, located in the brush border of the intestine, is responsible for breaking down disaccharides into absorbable monosaccharides like glucose.[15] Inhibition of this enzyme delays carbohydrate absorption, thereby blunting the post-meal glucose surge.[15] Acarbose, a clinically used anti-diabetic drug, functions via this mechanism.[16]

A second critical mechanism involves enhancing glucose uptake into peripheral tissues, primarily skeletal muscle and adipose tissue, thus clearing it from the bloodstream.[17] Differentiated 3T3-L1 cells are a widely accepted in vitro model for mature adipocytes and are instrumental in studying insulin-stimulated and non-insulin-mediated glucose uptake.[18]

Therefore, a two-pronged in vitro approach is recommended:

  • A direct enzyme inhibition assay to test for α-glucosidase inhibition.

  • A cell-based assay to measure glucose uptake in 3T3-L1 adipocytes.

Protocol 3.1: α-Glucosidase Enzyme Inhibition Assay

Principle: This colorimetric assay uses the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[16][19] A reduction in the yellow color in the presence of this compound indicates enzymatic inhibition.

Materials and Reagents:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M) to stop the reaction

  • 96-well flat-bottom plate

  • Microplate reader (405 nm)

Experimental Workflow:

  • Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add Compound: Add 10 µL of various concentrations of this compound solution to the sample wells. Add 10 µL of buffer to the control well and 10 µL of Acarbose to the positive control well.

  • Add Enzyme: Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells. Mix and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of pNPG solution (5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells.

  • Measurement: Measure the absorbance at 405 nm.

Data Analysis & Interpretation:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

  • Determine the IC₅₀ value by plotting % inhibition against the logarithm of the compound concentration.

Parameter Recommendation Rationale
Enzyme Source S. cerevisiaeCommercially available, well-characterized, and commonly used for this assay.
This compound Conc. 1 - 200 µg/mLA typical range for screening natural products in this assay.
Substrate (pNPG) Conc. 5 mMSufficient concentration to ensure enzyme kinetics are measurable.
Positive Control AcarboseA known α-glucosidase inhibitor, used as a reference standard.
Negative Control DMSO (vehicle)Represents 100% enzyme activity.
Protocol 3.2: Glucose Uptake Assay in 3T3-L1 Adipocytes

Principle: Differentiated 3T3-L1 adipocytes express the insulin-responsive glucose transporter GLUT4.[20] This assay measures the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into these cells. An increase in intracellular fluorescence after treatment with this compound indicates enhanced glucose uptake.[21]

Materials and Reagents:

  • 3T3-L1 pre-adipocytes

  • Differentiation Media (containing IBMX, dexamethasone, and insulin)

  • This compound (dissolved in DMSO)

  • Insulin (positive control)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer Phosphate (KRP) buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Experimental Workflow:

  • Differentiation: Seed 3T3-L1 pre-adipocytes in a black, clear-bottom 96-well plate and grow to confluence. Induce differentiation into mature adipocytes over 8-12 days using a standard differentiation cocktail.[18] Successful differentiation is confirmed by the accumulation of lipid droplets.

  • Serum Starvation: Wash mature adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.

  • Compound Treatment: Replace media with KRP buffer containing various concentrations of this compound or controls (vehicle, insulin). Incubate for 1 hour at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Stop Uptake: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader.

Data Analysis & Interpretation:

  • Subtract the fluorescence of "no-cell" control wells from all readings.

  • Express data as Fold Change in fluorescence relative to the untreated (vehicle) control.

  • A significant increase in fluorescence indicates enhanced glucose uptake. Compare the effect to that of the insulin positive control.

References

  • Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Athmic Biotech. Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Choudhary, A., et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2020). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Current Drug Discovery Technologies, 17(4), 433-447. Retrieved from [Link]

  • Promega Corporation. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • Tiet, T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17775–17781. Retrieved from [Link]

  • Sarveswaran, R., et al. (2018). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Lakshmidevi, N., & Sreeramulu, A. (2019). MODELS TO STUDY IN VITRO ANTIDIABETIC ACTIVITY OF PLANTS: A REVIEW. ResearchGate. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Nag, K., & Chanda, J. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. ResearchGate. Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Bio-protocol. Retrieved from [Link]

  • Abbkine. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Abbkine. Retrieved from [Link]

  • Jayasuriya, W., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • Landon, S., et al. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 9(4), e92627. Retrieved from [Link]

  • Shen, Y., et al. (2014). Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. PLoS ONE, 9(2), e87894. Retrieved from [Link]

  • ResearchGate. (n.d.). Glucose consumption in 3T3-L1 adipocytes. ResearchGate. Retrieved from [Link]

  • Zou, C., et al. (2005). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Cytotechnology, 49(2-3), 53–62. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. ResearchGate. Retrieved from [Link]

  • Lakshmidevi, N. (2019). Models to study in vitro antidiabetic activity of plants: A review. ResearchGate. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1520-1529. Retrieved from [Link]

  • Yuliana, A., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3243. Retrieved from [Link]

  • Balaji, B., et al. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Abutilon indicum (L.). Journal of Applied Biology & Biotechnology, 10(1), 123-130. Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Haynes, K., et al. (2019). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 7, 126. Retrieved from [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Protocols, 2009(11), pdb.top63. Retrieved from [Link]

  • Yu, J., et al. (2022). In Vitro Antidiabetic, Antioxidant, and Prebiotic Activities of the Chemical Compounds Isolated from Guizotia abyssinica. Foods, 11(15), 2261. Retrieved from [Link]

  • May, M. J. (Ed.). (2011). NF-kappa B: Methods and Protocols. Springer. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved from [Link]

  • Siqueira, J. M., et al. (2006). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. Phytomedicine, 13(1-2), 48-54. Retrieved from [Link]

  • Majeed, M., et al. (2020). Evaluation of antiproliferative activity of spinasterol against human cancer cell lines. Journal of Functional Foods, 71, 104000. Retrieved from [Link]

  • MedChemExpress. (n.d.). α-Spinasterol acetate. MedChemExpress. Retrieved from [Link]

Sources

Application Notes & Protocols for Investigating Spinasteryl Acetate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preclinical Evaluation:

Introduction: Unveiling the Therapeutic Potential of Spinasteryl Acetate

This compound is a naturally occurring phytosterol, an acetylated derivative of α-spinasterol, found in various plant species.[1][2] Its parent compound, α-spinasterol, has garnered significant scientific interest due to a wide spectrum of pharmacological activities, including anti-inflammatory, antinociceptive (pain-relieving), anti-diabetic, neuroprotective, and antitumor properties.[3][4] The acetylation of spinasterol to this compound can modify its lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile, which necessitates specific in vivo evaluation.

The therapeutic promise of this compound class is rooted in its multi-target mechanism of action. α-spinasterol is known to inhibit cyclooxygenase (COX-1 and COX-2) enzymes and act as a transient receptor potential vanilloid 1 (TRPV1) antagonist, explaining its anti-inflammatory and analgesic effects.[4][5][6] Furthermore, it demonstrates cytoprotective effects by inducing heme oxygenase-1 (HO-1) and has shown antiproliferative activity against various cancer cell lines by inducing apoptosis and upregulating tumor suppressor proteins like p53.[7][8][9] In metabolic studies, it has been shown to enhance glucose uptake and insulin secretion, suggesting a role in managing metabolic disorders.[4][10]

This guide provides a comprehensive framework for designing and executing preclinical animal studies to investigate the multifaceted effects of this compound. It emphasizes the rationale behind model selection, provides detailed experimental protocols, and outlines key endpoints for robust data acquisition.

Part 1: Strategic Selection of Animal Models

The choice of an animal model is the most critical decision in preclinical research. It must accurately reflect the human pathophysiology of the disease being studied to yield translatable results. The selection should be hypothesis-driven, based on the specific biological activity of this compound under investigation.

Models for Anti-Inflammatory & Analgesic Activity

Causality: The known inhibitory effects of the parent compound, α-spinasterol, on COX enzymes and the TRPV1 receptor strongly suggest its utility in inflammatory conditions and pain.[5][6] Animal models should be chosen to validate these mechanisms and quantify the therapeutic effect.

  • Acute Inflammation Model: Carrageenan-Induced Paw Edema: This is the quintessential model for screening non-steroidal anti-inflammatory drugs (NSAIDs). Carrageenan injection into the rodent paw induces a biphasic inflammatory response characterized by edema (swelling), providing a simple, quantifiable endpoint (paw volume) to assess the efficacy of anti-inflammatory compounds.

  • Topical Inflammation Model: Croton Oil-Induced Ear Edema: For assessing topically applied agents or compounds targeting localized inflammation, this model is ideal. Croton oil induces a potent inflammatory reaction in the mouse ear, and the reduction in ear thickness serves as a direct measure of anti-inflammatory activity.

  • Clinically Relevant Pain Models: To assess analgesic properties, models that mimic human pain conditions are necessary.

    • Postoperative Pain: The surgical incision model in mice creates a localized inflammatory injury, allowing for the assessment of mechanical allodynia (pain from a non-painful stimulus).[5][6]

    • Neuropathic Pain: Models like partial sciatic nerve ligation induce chronic pain states, which are valuable for testing compounds intended for neuropathic pain management.[5][6]

Models for Anti-Cancer Activity

Causality: In vitro data shows spinasterol has antiproliferative effects on breast, ovarian, and other cancer cell lines, mediated by apoptosis induction.[9][11] In vivo models are essential to determine if these effects translate to tumor growth inhibition in a complex biological system.

  • Tumor Xenograft Models: This is the most common starting point for evaluating anti-cancer efficacy. Human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are implanted subcutaneously into immunodeficient mice (e.g., Nude, SCID).[12] This approach directly measures the compound's effect on human tumor growth.

  • Syngeneic Tumor Models: For investigating the interplay between the compound and the immune system, syngeneic models are superior. Mouse tumor cells (e.g., 4T1 mammary carcinoma) are implanted into immunocompetent mice of the same strain (e.g., BALB/c).[13] This allows researchers to study how this compound might modulate the anti-tumor immune response.[13]

  • Carcinogen-Induced Models: Models like the DMBA-TPA two-stage skin carcinogenesis protocol in mice are valuable for studying cancer chemoprevention.[12]

Models for Metabolic Regulation

Causality: α-spinasterol has been shown to improve glucose uptake in muscle cells and enhance insulin secretion from pancreatic β-cells in vitro.[10] Animal models of metabolic syndrome are required to confirm these benefits and assess effects on related parameters like dyslipidemia and obesity.

  • Diet-Induced Obesity (DIO) Model: This is a highly relevant model as it mimics the development of metabolic syndrome in humans due to excess caloric intake.[14][15] Typically, C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity, insulin resistance, hyperglycemia, and dyslipidemia.[15][16]

  • Genetic Models: Monogenic models like the leptin-deficient ob/ob mouse exhibit a severe obese and diabetic phenotype from a young age.[17] These models are useful for studying mechanisms in a more extreme metabolic dysfunction context.

Data Summary: Model Selection Framework
Therapeutic AreaRecommended Animal ModelStrain (Example)Key Rationale & Application for this compoundPrimary Endpoints
Inflammation Carrageenan-Induced Paw EdemaSprague-Dawley RatScreen for NSAID-like acute anti-inflammatory activity.Paw Volume, Histology, Cytokine Levels (TNF-α, IL-1β)
Pain Surgical Incision ModelC57BL/6 MouseAssess analgesic effect in a clinically relevant postoperative pain setting.Mechanical Allodynia (von Frey), Thermal Hyperalgesia
Cancer Human Tumor Xenograft (e.g., MCF-7)Nude (Nu/Nu) MouseEvaluate direct anti-tumor efficacy on human cancer cells in vivo.Tumor Volume, Tumor Weight, Survival, Apoptosis Markers (TUNEL)
Immuno-Oncology Syngeneic Tumor Model (e.g., 4T1)BALB/c MouseInvestigate modulation of the anti-tumor immune response.Tumor Growth, Immune Cell Infiltration (CD8+ T cells), Metastasis
Metabolic Syndrome High-Fat Diet (HFD)-Induced ObesityC57BL/6J MouseAssess effects on obesity, insulin resistance, and dyslipidemia.Body Weight, Glucose Tolerance (GTT), Insulin Tolerance (ITT), Serum Lipids

Part 2: Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility and scientific rigor.

Protocol 1: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)

Objective: To evaluate the acute anti-inflammatory effect of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (180-220g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose with 0.1% Tween 80)

  • Indomethacin (Positive Control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Digital Plethysmometer

  • Oral Gavage Needles

Methodology:

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, indomethacin, or this compound to the respective groups via oral gavage (p.o.). The oral route is chosen to assess systemic anti-inflammatory activity.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all rats.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).

Causality Insight: The 1-hour delay between drug administration and carrageenan injection allows for sufficient absorption of the test compound. The late phase of carrageenan-induced inflammation (3-5 hours) is primarily mediated by prostaglandins, the production of which is inhibited by COX-2 inhibitors. A significant reduction in edema during this phase would support a COX-inhibitory mechanism for this compound.

Protocol 2: Human Tumor Xenograft Model (Anti-Cancer)

Objective: To determine the in vivo anti-tumor efficacy of this compound against a human cancer cell line.

Materials:

  • Female athymic nude mice (Nu/Nu), 4-6 weeks old

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel

  • This compound

  • Vehicle (e.g., PEG400/Ethanol/Saline)

  • Positive Control drug (e.g., Paclitaxel)

  • Digital Calipers

Methodology:

  • Cell Culture & Implantation:

    • Culture MDA-MB-231 cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth & Grouping:

    • Monitor mice for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., i.p. or p.o., daily)

      • Group 2: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly)

      • Group 3-4: this compound (e.g., 25, 50 mg/kg, i.p. or p.o., daily)

  • Treatment & Monitoring:

    • Administer treatments according to the defined schedule for 21-28 days.

    • Measure tumor dimensions (length and width) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² * Length) / 2.

    • Monitor body weight twice weekly as an indicator of systemic toxicity.

    • Observe animals daily for any signs of distress.

  • Endpoint & Tissue Collection:

    • At the end of the study (or when tumors in the control group reach the predetermined size limit), euthanize all mice.

    • Excise tumors and record their final weight.

    • Fix a portion of the tumor in formalin for histological analysis (e.g., H&E, TUNEL for apoptosis) and snap-freeze the remainder for molecular analysis (e.g., Western blot for p53).

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group.

    • Compare final tumor weights between groups using ANOVA.

    • Analyze body weight data to assess toxicity.

Workflow Visualization: Xenograft Study

XenograftWorkflow cluster_prep Preparation Phase cluster_study Experimental Phase cluster_analysis Analysis Phase CellCulture Culture MDA-MB-231 Cells Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implant Subcutaneous Implantation in Mice Harvest->Implant TumorGrowth Monitor Tumor Growth (to ~150 mm³) Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treat Administer Spinasteryl Acetate / Controls Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2x/week) Treat->Monitor Monitor->Treat 21-28 days Euthanize Euthanize & Excise Tumors Monitor->Euthanize Weigh Record Final Tumor Weight Euthanize->Weigh Analyze Histology (TUNEL) & Molecular Analysis Weigh->Analyze Data Statistical Analysis of Tumor Growth Weigh->Data

Caption: Workflow for a human tumor xenograft study in nude mice.

Part 3: Mechanistic Insights & Advanced Analysis

Beyond primary efficacy, animal models allow for the exploration of the molecular mechanisms underlying the observed effects.

Potential Signaling Pathways for Investigation

Based on existing literature for α-spinasterol, several pathways are prime candidates for investigation when studying this compound.

Diagram: Putative Signaling Pathways

SignalingPathways cluster_inflammation Inflammation & Pain cluster_cancer Cancer Cell Apoptosis cluster_metabolic Metabolic Regulation SA This compound COX COX-1 / COX-2 SA->COX Inhibits TRPV1 TRPV1 Receptor SA->TRPV1 Antagonizes p53 p53 Upregulation SA->p53 LXR LXR Receptor SA->LXR Agonist? AMPK AMPK Activation SA->AMPK PGs Prostaglandins COX->PGs Pain Pain Signal TRPV1->Pain Inflammation Inflammation PGs->Inflammation Bax Bax p53->Bax Mito Mitochondria Bax->Mito Caspases Caspase Cascade Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis ABCA1 ABCA1/ABCG1 LXR->ABCA1 Chol_Efflux Cholesterol Efflux ABCA1->Chol_Efflux GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Hypothesized mechanisms of this compound.

Self-Validating Systems: Each protocol must be a self-validating system. The inclusion of a vehicle control group establishes the baseline response, ensuring any observed effect is due to the treatment. A positive control (a compound with known efficacy in the model) validates the model's responsiveness and provides a benchmark against which to compare the potency of this compound. Regular monitoring of animal health and body weight is critical to distinguish between specific therapeutic effects and non-specific toxicity.

Conclusion

The study of this compound in well-chosen animal models is a critical step in translating its in vitro potential into tangible therapeutic applications. By carefully selecting models that reflect human disease states—from acute inflammation and cancer to metabolic syndrome—researchers can systematically evaluate its efficacy, safety, and mechanism of action. The protocols and frameworks provided in this guide offer a robust starting point for these essential preclinical investigations, paving the way for the potential development of a novel, plant-derived therapeutic agent.

References

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Rajalakshmi, H. R. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3835-3847. [Link]

  • Brusco, I., Camponogara, C., Carvalho, F. B., Schetinger, M. R. C., Oliveira, M. S., Trevisan, G., Ferreira, J., & Oliveira, S. M. (2017). α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice. British Journal of Pharmacology, 174(23), 4247–4262. [Link]

  • Choi, J. H., Lee, D. U., & Kim, Y. S. (2011). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. Environmental Toxicology and Pharmacology, 32(2), 208-215. [Link]

  • Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). ResearchGate. [Link]

  • Brusco, I., et al. (2017). α-Spinasterol: A COX Inhibitor and a Transient Receptor Potential Vanilloid 1 Antagonist Presents an Antinociceptive Effect in Clinically Relevant Models of Pain in Mice. British Journal of Pharmacology. [Link]

  • Jeon, G. C., Park, M. S., Yoon, D. Y., Shin, C. H., Sin, H. S., & Lee, Y. J. (2005). Antitumor activity of spinasterol isolated from Pueraria roots. Experimental & Molecular Medicine, 37(2), 111-120. [Link]

  • Sedky, N. K., El Gammal, Z., Arafa, R. K., & El-Badri, N. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum: induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Cellular Biochemistry, 119(5), 4136-4148. [Link]

  • Sosa, S., Giner, R. M., Marín, M., & Máñez, S. (2007). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. Phytomedicine, 14(2-3), 133-138. [Link]

  • Samane, S., et al. (2014). Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Lubet, R. A., & Grubbs, C. J. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 188, 31-50. [Link]

  • Lee, S., et al. (2022). Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. Molecules. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. [Link]

  • Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of Biomedicine and Biotechnology, 2011, 351982. [Link]

  • Pop, C. E., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Scientific Papers: Animal Science and Biotechnologies. [Link]

  • MacPherson, L. J., et al. (1998). Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases. Journal of a National Cancer Institute Monograph. [Link]

  • Koru-Sengul, T., et al. (2022). NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models. International Journal of Molecular Sciences. [Link]

  • Kennedy, A. J., Ellacott, K. L., King, V. L., & Hasty, A. H. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms, 3(3-4), 156-166. [Link]

  • Liu, L., Hammond, E. G., & Nikolau, B. J. (1997). In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L. Plant Physiology, 113(4), 1343-1349. [Link]

  • Bivol, G. G. (2022). Animal models in Metabolic Syndrome. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Socała, K., et al. (2016). Evaluation of the antidepressant- and anxiolytic-like activity of α-spinasterol, a plant derivative with TRPV1 antagonistic effects, in mice. Behavioural Brain Research. [Link]

  • Duke Health. (2018). Synthetic Molecules Show Promise in Attacking Cancer Cells in Animal Models. Duke Health News & Media. [Link]

  • Singh, S., et al. (2015). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Fuchs, T., et al. (2018). Animal models in metabolic syndrome. Revista do Colégio Brasileiro de Cirurgiões. [Link]

Sources

Application Notes & Protocols: Formulation of Spinasteryl Acetate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spinasteryl acetate, a bioactive phytosterol ester, presents significant therapeutic potential. However, its progression into in vivo studies is hampered by its lipophilic nature and consequently poor aqueous solubility, a common challenge for over 40% of new chemical entities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design and prepare stable, bioavailable formulations of this compound. We delve into three proven strategies: lipid-based nanoemulsions, cyclodextrin complexation, and solid lipid nanoparticles (SLNs). This document provides not only step-by-step protocols but also the scientific rationale behind key formulation choices and critical characterization techniques, empowering researchers to develop a self-validating and effective drug delivery system for preclinical evaluation.

Introduction: The Challenge of Delivering this compound

This compound is a derivative of the phytosterol α-spinasterol, which is found in a variety of plant sources and has demonstrated numerous pharmacological properties, including anti-inflammatory and anti-tumor activities.[1][2] The acetate ester form often provides improved stability. However, the core challenge remains its high lipophilicity and negligible water solubility, which severely limits its oral bioavailability and complicates parenteral administration.[3] Effective formulation is therefore not just an option but a necessity to unlock its therapeutic value in vivo.

The goal of formulation is to enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption and achieving therapeutic concentrations in the body.[4][5] This guide will explore three distinct, yet powerful, formulation platforms to address this challenge.

Section 1: Pre-Formulation Assessment - The Foundation of Rational Design

Before embarking on complex formulation, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This data informs the selection of the most appropriate formulation strategy.

Physicochemical Properties

A summary of known properties for this compound is crucial for initial planning.

PropertyValue / ObservationImplication for Formulation
Molecular Formula C31H50O2High molecular weight, lipophilic structure.
Melting Point 180-181 °C[3]
Aqueous Solubility Practically Insoluble[1]
Organic Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]Useful for solvent-based formulation methods and analytical quantification.
LogP (Predicted) > 5Highly lipophilic. Indicates good partitioning into lipid phases.
Excipient Selection Rationale

The choice of excipients is critical and should be based on the API's properties and the intended route of administration.

  • For Lipid-Based Systems (Nanoemulsions, SLNs): Screen the solubility of this compound in various oils (e.g., medium-chain triglycerides like Miglyol® 812, long-chain triglycerides like soybean oil) and solid lipids (e.g., glyceryl behenate - Compritol® 888 ATO, cetyl palmitate).[6] High solubility in the lipid phase is essential for achieving high drug loading. Surfactants (e.g., Tween® 80, Poloxamer 188, soy lecithin) are chosen for their ability to form stable interfaces and their biocompatibility.[7]

  • For Cyclodextrin Complexation: Phase solubility studies are required. The solubility of this compound is measured in aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD). A linear increase in solubility (AL-type diagram) suggests the formation of a soluble 1:1 inclusion complex, making this a viable approach.[8][9] Cyclodextrins are particularly effective for steroids, sometimes increasing solubility by up to 50-fold.[10]

Section 2: Formulation Strategies & Step-by-Step Protocols

Based on the lipophilic nature of this compound, the following three methods are highly recommended.

Method 1: Oil-in-Water (o/w) Nanoemulsion

Rationale: Nanoemulsions are kinetically stable, colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically ranging from 20-200 nm.[11] For a highly lipophilic drug like this compound, dissolving it in the oil phase allows it to be delivered in small, high-surface-area droplets, which can enhance absorption in the gastrointestinal tract.[7][12]

Experimental Workflow: Nanoemulsion Preparation

G cluster_0 Step 1: Phase Preparation cluster_1 Step 2: Emulsification cluster_2 Step 3: Finalization a Dissolve this compound in selected oil (e.g., MCT oil) (Lipid Phase) c Heat both phases to ~60°C a->c b Dissolve Surfactant (e.g., Tween 80) & Co-surfactant in Water (Aqueous Phase) b->c d Add Lipid Phase to Aqueous Phase under high-speed stirring (Coarse Emulsion) c->d e Subject to High-Pressure Homogenization (e.g., 5 cycles at 15,000 psi) d->e f Cool rapidly to room temperature e->f g Characterize (DLS, Zeta, EE%) f->g

Caption: Workflow for preparing a this compound nanoemulsion.

Detailed Protocol:

  • Oil Phase Preparation: Dissolve a target amount of this compound (e.g., 5 mg/mL) into a suitable carrier oil (e.g., medium-chain triglyceride oil). Gently heat to 60°C to ensure complete dissolution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant (e.g., Tween® 80, 2% w/v) and a co-surfactant if needed (e.g., Transcutol®, 1% w/v) in purified water.[13] Heat to 60°C.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., 5,000 rpm for 10 minutes) to form a coarse emulsion.

  • Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer.[11] A typical condition would be 5 cycles at 15,000 psi. The high shear forces reduce the oil droplet size to the nanometer range.

  • Cooling & Storage: Allow the resulting nanoemulsion to cool to room temperature. Store at 4°C in a sealed vial.

Method 2: Cyclodextrin Inclusion Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex." This complex effectively masks the lipophilic nature of the drug, significantly increasing its apparent aqueous solubility and dissolution rate.[14][15]

Structure: Cyclodextrin Inclusion Complex

G cluster_0 Cyclodextrin (Host) cluster_1 This compound (Guest) cluster_2 Inclusion Complex CD Hydrophilic Exterior (OH groups) Complex Soluble Complex Cavity Hydrophobic Cavity Drug Lipophilic Steroid Core Drug->Complex Encapsulation Drug_in_Complex Drug (Encapsulated)

Caption: Encapsulation of a lipophilic drug within a cyclodextrin host.

Detailed Protocol (Co-precipitation Method):

  • Dissolution: Dissolve an excess of this compound in a suitable organic solvent (e.g., ethanol).

  • Complexation: In a separate beaker, dissolve a molar excess (e.g., 1:2 drug-to-CD ratio) of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in purified water with vigorous stirring.

  • Mixing: Slowly add the alcoholic drug solution to the aqueous cyclodextrin solution. Continue to stir the mixture for 24-48 hours at room temperature to allow for equilibrium of complexation.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Isolation: Lyophilize (freeze-dry) the resulting aqueous solution to obtain a solid, solvent-free powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: The powder can be reconstituted in water or saline for in vivo studies. Confirmation of complex formation can be done using DSC, FT-IR, or NMR.[14]

Method 3: Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs combine the advantages of polymeric nanoparticles and lipid emulsions.[6] They are composed of a solid lipid core, which can protect the encapsulated drug from chemical degradation and offer potential for controlled or sustained release.[16][17] For oral delivery, SLNs can also enhance bioavailability by facilitating lymphatic uptake.[6]

Detailed Protocol (Hot Homogenization Method):

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol® 888 ATO) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.[18]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, 2% w/v) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer to form a hot oil-in-water emulsion.[16]

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (as described in Method 1) at the same elevated temperature.[17]

  • Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath while stirring. The lipid will recrystallize, forming solid nanoparticles with the drug entrapped within the matrix.

  • Storage: Store the SLN dispersion at 4°C.

Section 3: Characterization and Quality Control - A Self-Validating System

Proper characterization is essential to ensure the formulation is reproducible, stable, and suitable for its intended purpose.

ParameterMethodAcceptance CriteriaRationale
Particle/Droplet Size & PDI Dynamic Light Scattering (DLS)Size: 50-300 nm; PDI < 0.3Size influences stability, dissolution rate, and in vivo fate. A low Polydispersity Index (PDI) indicates a narrow, homogenous size distribution.
Zeta Potential Laser Doppler Velocimetry> |25| mVIndicates the surface charge. A high magnitude suggests good colloidal stability due to electrostatic repulsion, preventing aggregation.
Encapsulation Efficiency (EE%) Centrifugation / HPLC> 90%Measures the percentage of the initial drug that is successfully encapsulated. High EE% is crucial for accurate dosing and cost-effectiveness.
Drug Loading (DL%) Lyophilization / HPLCVaries by formulationMeasures the weight percentage of the drug relative to the total weight of the nanoparticle. Important for calculating dosage volumes.

Section 4: In Vivo Study Design Considerations

Logical Relationship: Formulation to Bioavailability

G A Formulation (e.g., Nanoemulsion) B Reduced Particle Size (<200nm) A->B Process C Increased Surface Area B->C Leads to D Enhanced Dissolution Rate in GI Tract C->D Leads to E Improved Absorption & Bioavailability D->E Results in

Caption: How nano-formulation improves oral bioavailability.

  • Route of Administration: The choice of formulation directly impacts the viable routes. Nanoemulsions and SLNs are suitable for oral gavage and potentially for intravenous (IV) injection after sterile filtration. Reconstituted cyclodextrin complexes are excellent for both oral and IV administration.

  • Dose Selection: The required dose for the animal model must be achievable within a reasonable administration volume (e.g., typically <10 mL/kg for oral gavage in rodents). The drug loading of your formulation will determine the maximum concentration possible.

  • Stability and Sterility: For parenteral routes, the formulation must be sterile. This is typically achieved by filtering through a 0.22 µm syringe filter. The formulation's ability to pass through such a filter without loss of drug or change in particle size must be validated. Long-term stability studies at relevant storage conditions (e.g., 4°C and 25°C) are also necessary.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on overcoming its inherent poor water solubility. By employing rational formulation design based on sound pre-formulation data, researchers can select and optimize a suitable delivery system. Lipid-based nanoemulsions, cyclodextrin complexes, and solid lipid nanoparticles each offer a robust platform to enhance solubility and bioavailability. The detailed protocols and characterization steps provided in this guide serve as a comprehensive starting point for developing a reliable and effective formulation, paving the way for elucidating the full therapeutic potential of this compound in preclinical studies.

References

  • Pandey, V., & Khuller, G. K. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Shah, M. K. (2017). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Journal of Nanomedicine & Nanoscience. Available at: [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability. Food & Function. Available at: [Link]

  • Thompson, D. O. (2015). The preparation and characterization of cyclodextrin: sterol inclusion complexes as anti-tumor therapeutics. RADAR: Repository of AUC Digital Collections, Archives, and Research. Available at: [Link]

  • Montoto, S. S., Muraca, D., & Ruiz, M. E. (2020). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. Available at: [Link]

  • Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Márquez, A. L., Medrano, A., & Panisello, C. (2018). Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components. Foods. Available at: [Link]

  • Lim, S. J., & Kim, C. K. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules. Available at: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • Shakeel, F., et al. (2017). Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems. Current Pharmaceutical Design. Available at: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Vo, C. L. N., et al. (Eds.). (2019).
  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. Available at: [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Journal of Food Biochemistry. Available at: [Link]

  • ResearchGate. (2022). Major pharmacological properties of α-spinasterol. ResearchGate. Available at: [Link]

  • InvivoChem. (n.d.). α-Spinasterol acetate. InvivoChem. Available at: [Link]

  • MCE. (n.d.). α-Spinasterol acetate. MCE. Available at: [Link]

  • Gharby, S., et al. (2021). Chemical and Biochemical Features of Spinasterol and Schottenol. Journal of Oleo Science. Available at: [Link]

  • PubChem. (n.d.). Sorbyl acetate. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl acetate. Wikipedia. Available at: [Link]

Sources

Synthetic Routes for the Preparation of Spinasteryl Acetate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spinasteryl acetate, the acetylated derivative of the phytosterol α-spinasterol, is a compound of increasing interest within the fields of medicinal chemistry and drug development. Phytosterols and their derivatives have demonstrated a range of biological activities, and this compound is no exception. Found in various plant sources, its synthesis is a key step in enabling further pharmacological investigation.[1][2] This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the synthetic preparation of this compound. We will explore the common synthetic strategy, which involves the initial isolation of the precursor, α-spinasterol, from natural sources, followed by its chemical acetylation. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Strategic Overview: A Two-Stage Approach

The most prevalent and practical synthetic route to this compound is a two-stage process. This strategy leverages the natural abundance of α-spinasterol in various plant species, which serves as the starting material for a subsequent, straightforward chemical modification.

  • Stage 1: Isolation and Purification of α-Spinasterol. This initial and crucial stage involves the extraction of α-spinasterol from a suitable plant source. The choice of plant material is often guided by its known concentration of the target phytosterol.

  • Stage 2: Acetylation of α-Spinasterol. The purified α-spinasterol is then subjected to an acetylation reaction to yield the final product, this compound. This step involves the introduction of an acetyl group to the hydroxyl moiety of the sterol.

Synthesis_Overview Start Plant Material Isolation Stage 1: Isolation & Purification of α-Spinasterol Start->Isolation Spinasterol α-Spinasterol Isolation->Spinasterol Acetylation Stage 2: Acetylation Spinasterol->Acetylation FinalProduct This compound Acetylation->FinalProduct

Caption: High-level overview of the two-stage synthetic route to this compound.

Stage 1: Isolation and Purification of α-Spinasterol from Natural Sources

The successful synthesis of this compound is predicated on the availability of high-purity α-spinasterol. This phytosterol is widely distributed in the plant kingdom, and its isolation has been reported from various sources.

Selection of Plant Material

A variety of plants have been identified as rich sources of α-spinasterol. The choice of starting material will depend on geographical availability, ease of collection, and the reported yield of the target compound. Some notable sources include:

  • Crossopteryx febrifuga (stem bark)[3]

  • Amaranthus spinosus (stems)[4]

  • Stegnosperma halimifolium (stem)[5]

  • Phytolacca americana (roots)[6]

  • Pueraria species (roots)[7]

General Protocol for Extraction and Purification

The following is a generalized protocol for the isolation and purification of α-spinasterol from plant material. This protocol is a composite of methodologies reported in the literature and may require optimization based on the specific plant source.

Materials and Reagents:

  • Dried and powdered plant material

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Rotary evaporator

Protocol:

  • Extraction: a. The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.[3] b. Maceration or Soxhlet extraction can be employed.[3][4] For maceration, the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation. c. The extracts are filtered and concentrated under reduced pressure using a rotary evaporator. The α-spinasterol is typically found in the less polar extracts, such as the n-hexane or ethyl acetate fractions.[4][5]

  • Chromatographic Purification: a. The crude extract containing α-spinasterol is subjected to column chromatography on silica gel.[3][5] b. The column is typically eluted with a gradient of n-hexane and ethyl acetate. The polarity of the eluent is gradually increased to separate the different components of the extract. c. Fractions are collected and analyzed by Thin Layer Chromatography (TLC). The spots are visualized, for example, by spraying with a solution of ceric sulfate in sulfuric acid and heating. d. Fractions containing the compound with an Rf value corresponding to that of a standard α-spinasterol are pooled.

  • Crystallization: a. The pooled fractions are concentrated, and the resulting solid is recrystallized from a suitable solvent system, such as methanol or a mixture of acetone and methanol, to yield pure α-spinasterol as a crystalline solid.[8]

Isolation_Workflow Start Dried Plant Material Extraction Solvent Extraction (e.g., n-Hexane, Ethyl Acetate) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling Concentration2 Concentration Pooling->Concentration2 Crystallization Crystallization Concentration2->Crystallization PureSpinasterol Pure α-Spinasterol Crystallization->PureSpinasterol

Caption: Detailed workflow for the isolation and purification of α-spinasterol.

Stage 2: Acetylation of α-Spinasterol to this compound

Once pure α-spinasterol is obtained, the next step is the acetylation of the hydroxyl group at the C-3 position. This is a common transformation in organic synthesis and can be achieved with high efficiency using standard laboratory reagents. The most frequently employed method for the acetylation of sterols is the use of acetic anhydride, often in the presence of a base catalyst such as pyridine.[6][9]

Reaction Mechanism

The acetylation of an alcohol with acetic anhydride in the presence of pyridine follows a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct.

Detailed Protocol for Acetylation

This protocol is adapted from established methods for the acetylation of sterols and is expected to be highly effective for α-spinasterol.[1][3][9]

Materials and Reagents:

  • Purified α-spinasterol

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: a. Dissolve the purified α-spinasterol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of sterol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Slowly add acetic anhydride (1.5–2.0 equivalents for each hydroxyl group) to the stirred solution.[1]

  • Reaction Progression: a. Allow the reaction mixture to warm to room temperature and continue stirring. b. Monitor the progress of the reaction by TLC until the starting material (α-spinasterol) is completely consumed. The product, this compound, will have a higher Rf value than the starting alcohol.

  • Work-up: a. Once the reaction is complete, quench the reaction by the careful addition of dry methanol. b. Remove the pyridine by co-evaporation with toluene under reduced pressure. c. Dilute the residue with dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: a. If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to yield pure this compound. b. Alternatively, for high-yielding reactions with pure starting material, crystallization from a suitable solvent may be sufficient for purification.

Acetylation_Workflow Start Pure α-Spinasterol Reaction Acetylation with Ac₂O in Pyridine Start->Reaction Monitoring Reaction Monitoring by TLC Reaction->Monitoring Quenching Quenching with Methanol Monitoring->Quenching Workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) Quenching->Workup Drying Drying of Organic Layer Workup->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography or Crystallization) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Step-by-step workflow for the acetylation of α-spinasterol.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the acetylation of sterols, which are applicable to the synthesis of this compound.

ParameterConditionRationale
Reagents α-Spinasterol, Acetic Anhydride, PyridineAcetic anhydride is the acetylating agent; pyridine acts as a catalyst and base.[6][9]
Stoichiometry 1.5-2.0 eq. of Ac₂O per -OH groupAn excess of acetic anhydride ensures complete conversion of the sterol.[1]
Solvent Pyridine (can act as both solvent and catalyst)Provides a basic environment and solubilizes the reactants.
Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction; room temperature is sufficient for the reaction to proceed to completion.
Reaction Time Varies (monitored by TLC)The reaction is typically complete within a few hours.
Work-up Aqueous extractionRemoves pyridine, excess acetic anhydride (as acetic acid), and other water-soluble impurities.[1]

Conclusion

The synthesis of this compound is a readily achievable process for researchers equipped with standard organic chemistry laboratory facilities. The two-stage approach, involving the isolation of α-spinasterol from natural sources followed by a robust acetylation protocol, provides a reliable and efficient route to the desired product. The protocols and guidelines presented in this application note are designed to be adaptable and provide a solid foundation for the successful preparation of this compound for further research and development activities.

References

  • Khandi, A. A., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Progress in Chemical and Biochemical Research, 2(2), 66-73.
  • Billah, M., et al. (2013). Isolation of α-spinasterol from Amaranthus spinosus stems. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(1), 79-83.
  • Ruiz-Bustos, E., et al. (2017). Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Revista Brasileira de Farmacognosia, 27(4), 464-469.
  • Jeong, E. J., et al. (2013). α-Spinasterol Isolated from the Root of Phytolacca americana and its Pharmacological Property on Diabetic Nephropathy. Journal of Agricultural and Food Chemistry, 61(51), 12692-12699.
  • Park, S. E., et al. (2007). Antitumor activity of spinasterol isolated from Pueraria roots. Archives of Pharmacal Research, 30(5), 543-548.
  • Raitanen, J-E. (2014). How can I get acetylation with acetic anhydride and prydine?. ResearchGate. [Link]

  • Organic Syntheses. Dihydrocholesterol. [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • Chen, J., et al. (2016). Novel Synthesis of Phytosterol Ester from Soybean Sterol and Acetic Anhydride. Journal of the American Oil Chemists' Society, 93(8), 1131-1137.
  • ResearchGate. How am I losing sterols during acetylation? [Link]

  • Li, D., et al. (2020). Novel Synthesis of Phytosterol Ferulate Using Acidic Ionic Liquids as a Catalyst and Its Hypolipidemic Activity. Journal of Agricultural and Food Chemistry, 68(1), 226-234.
  • Zhi, Y., & Wu, Y. (2022). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 42, e42121.
  • The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • PubMed Central. Inhibition of Phytosterol Biosynthesis by Azasterols. [Link]

  • Google Patents.

Sources

Application Notes & Protocols: Spinasteryl Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Phytosterol

Spinasteryl acetate is the acetylated derivative of α-spinasterol, a phytosterol belonging to the stigmastane class. Found in a variety of plant sources, including spinach, Asteraceae family plants, and cucumber, α-spinasterol and its acetate ester have garnered significant attention in medicinal chemistry.[1][2] While much of the existing research focuses on the biological activity of the parent compound, α-spinasterol, this compound serves as a crucial synthetic precursor and a more lipophilic analogue, which can influence its pharmacokinetic properties. It is widely understood that this compound often acts as a prodrug, being hydrolyzed in vivo to the more active α-spinasterol. This guide will explore the multifaceted applications of this compound, drawing upon the extensive research conducted on its bioactive form, α-spinasterol, to provide a comprehensive overview for researchers in drug development.

The core therapeutic value of this molecular scaffold lies in its potent anti-inflammatory, anticancer, and neuroprotective activities.[1][2] Its ability to modulate key cellular signaling pathways, such as NF-κB and PI3K/AKT, positions it as a promising candidate for developing novel therapeutics against a range of complex diseases.

Part 1: Key Applications in Medicinal Chemistry

Anti-Inflammatory Drug Development

Chronic inflammation is a key pathological driver of numerous diseases. Spinasterol has demonstrated significant anti-inflammatory properties by targeting the core mediators of the inflammatory cascade.[1][2]

Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[4][5][6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[3][7] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Spinasterol glycoside, a related compound, has been shown to inhibit the phosphorylation of both IKK and IκB-α, thereby preventing NF-κB nuclear translocation.[3] This blockade results in the decreased expression and production of key inflammatory mediators, including:

  • Nitric Oxide (NO): via suppression of inducible nitric oxide synthase (iNOS).

  • Prostaglandin E2 (PGE₂): via suppression of cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3]

This multi-target inhibition makes this compound a compelling scaffold for developing drugs for inflammatory conditions such as arthritis, inflammatory bowel disease, and sepsis.

G LPS LPS IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB / IκBα (Inactive) IkBa->NFkB_IkBa node_degradation Degradation IkBa->node_degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->IKK NFkB_IkBa->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Spinasterol α-Spinasterol Spinasterol->IKK Inhibition

NF-κB signaling pathway and the inhibitory action of α-spinasterol.
Anticancer Drug Discovery

α-Spinasterol exhibits significant antiproliferative and pro-apoptotic activity against a range of cancer cell lines, making its acetylated form a viable candidate for anticancer drug research.

Mechanism of Action: The anticancer effects of α-spinasterol are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies have shown that treatment with α-spinasterol leads to:

  • Upregulation of p53: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its increased expression halts cell proliferation and can trigger cell death pathways.

  • Increased Bax Expression: Bax is a pro-apoptotic protein that, when activated, disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: α-spinasterol has been observed to cause cell cycle arrest at the G0-G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and thus inhibiting their proliferation.

Quantitative Data: Cytotoxicity of α-Spinasterol While specific IC₅₀ values for this compound are not widely reported, the data for its active precursor, α-spinasterol, demonstrate potent cytotoxic effects across various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
MCF-7 Breast Cancer1.18Not Specified[6]
MDA-MB-231 Breast Cancer12.82Not Specified[6]
SKOV-3 Ovarian CancerNot Specified (Lower than MDA-MB-231)Not Specified[6]
HeLa Cervical Cancer77.1 µg/mL (~187 µM)Not Specified[4]
RAW 264.7 Murine Macrophage69.2 µg/mL (~168 µM)Not Specified[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9]

Neuroprotective Strategies

Neuroinflammation and oxidative stress are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. Spinasterol has shown promise as a neuroprotective agent by mitigating these harmful processes.

Mechanism of Action: The neuroprotective effects are linked to its anti-inflammatory and antioxidant properties. In microglia (the brain's immune cells), spinasterol suppresses the LPS-induced production of inflammatory mediators like NO, PGE₂, TNF-α, and IL-1β.[1] A key mechanism is the induction of Heme Oxygenase-1 (HO-1) , a potent antioxidant and cytoprotective enzyme. The upregulation of HO-1 helps to resolve oxidative stress and protect neuronal cells from damage. This activity suggests that this compound could be explored for its therapeutic potential against neurodegenerative diseases.[1]

Part 2: Experimental Protocols & Methodologies

Protocol: Isolation of α-Spinasterol and Conversion to this compound

This protocol describes a general method for the extraction and isolation of α-spinasterol from a plant source, followed by its conversion to this compound. This procedure is adapted from methodologies used for phytosterol and triterpenoid isolation.[10]

Part A: Extraction and Isolation of α-Spinasterol

  • Materials & Reagents:

    • Dried and powdered plant material (e.g., Aster scaber herb)[11]

    • 70% Ethanol

    • n-Hexane, Ethyl Acetate, Methanol

    • Silica gel (60-120 mesh) for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Rotary evaporator, Glass column

  • Procedure:

    • Extraction: Macerate 500 g of dried plant powder in 5 L of 70% ethanol at room temperature for 72 hours with occasional agitation. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude ethanol extract.[11]

    • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate. The less polar phytosterols will preferentially move into these organic phases.

    • Column Chromatography: Concentrate the ethyl acetate fraction. Adsorb 10 g of this fraction onto silica gel. Prepare a silica gel column (40 g) packed in n-hexane. Load the sample onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

    • Fraction Collection & Analysis: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC). Combine fractions that show similar spots corresponding to phytosterols.

    • Purification: Re-chromatograph the combined fractions showing the target compound to achieve higher purity. The final purified α-spinasterol can be identified by comparing its NMR and MS data with literature values.

Part B: Acetylation to this compound

  • Materials & Reagents:

    • Purified α-spinasterol

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 100 mg of purified α-spinasterol in 5 mL of anhydrous pyridine in a round-bottom flask.

    • Add 2 mL of acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by slowly adding 10 mL of ice-cold water.

    • Extract the product with DCM (3 x 15 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

    • Purify the product via silica gel chromatography if necessary. Confirm the structure using NMR and MS.

Workflow for the isolation of α-spinasterol and synthesis of this compound.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol details the procedure for evaluating the ability of a test compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells using the Griess reagent.[5][12]

  • Materials & Reagents:

    • RAW 264.7 cell line

    • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

    • LPS (from E. coli)

    • Test compound (this compound) dissolved in DMSO

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Self-Validating System & Controls:

    • Negative Control: Cells + Medium only (no LPS, no compound).

    • Vehicle Control: Cells + Medium + DMSO (at the highest concentration used for the test compound) + LPS.

    • Positive Control (Stimulated): Cells + Medium + LPS only.

    • Reference Inhibitor: A known iNOS inhibitor (e.g., L-NMMA) should be run in parallel.

    • Cell Viability Control: A parallel plate should be run and tested for cytotoxicity (e.g., using MTT assay) to ensure that NO inhibition is not due to cell death.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[5]

    • Compound Treatment: Prepare serial dilutions of this compound in phenol red-free DMEM. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound.

    • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]

    • Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.

    • Griess Assay:

      • Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

      • Add 100 µL of Griess reagent (mix Part A and Part B 1:1 immediately before use) to each well containing the supernatant.[13]

      • Incubate for 10-15 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated positive control. Calculate the IC₅₀ value.

Protocol: In Vitro Neuroprotective Activity (Oxidative Stress Model)

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from cytotoxicity induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[14][15]

  • Materials & Reagents:

    • SH-SY5Y human neuroblastoma cell line

    • DMEM/F12 medium with 10% FBS

    • Hydrogen peroxide (H₂O₂)

    • Test compound (this compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • 96-well cell culture plates

  • Self-Validating System & Controls:

    • Negative Control: Untreated cells + Medium.

    • Vehicle Control: Cells + DMSO + H₂O₂.

    • Positive Control (Stressed): Cells + H₂O₂ only.

    • Compound Control: Cells + Test compound only (to check for inherent cytotoxicity).

    • Reference Neuroprotectant: A known antioxidant (e.g., N-acetylcysteine, NAC) should be run in parallel.[15]

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to attach and acclimatize for 24 hours.[14]

    • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Incubate for 5-6 hours to allow the compound to exert its protective effects.[14][15]

    • Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to each well (except the negative and compound controls) to a final concentration that induces ~50% cell death (e.g., 100-500 µM, to be determined empirically).[14][15]

    • Incubation: Incubate the cells for another 24 hours.

    • MTT Assay for Cell Viability:

      • Carefully remove the medium from the wells.

      • Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution to each well.

      • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

      • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated negative control. Determine the concentration at which this compound provides significant protection against H₂O₂-induced cell death.

Part 3: Challenges and Future Directions

The primary challenge in the medicinal chemistry development of this compound is the limited body of research on the acetylated form itself. Most functional and mechanistic studies default to α-spinasterol. Future research should focus on comparative studies to elucidate any unique pharmacological profiles or pharmacokinetic advantages conferred by the acetate group.

Furthermore, while in vitro data are promising, more extensive in vivo studies are required to validate these findings in animal models of inflammation, cancer, and neurodegeneration. Investigating the bioavailability, metabolic fate, and safety profile of this compound will be critical for its translation into a viable therapeutic agent. The development of synthetic derivatives based on the spinasteryl scaffold could also lead to compounds with enhanced potency and specificity.

References

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Ali, F. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(11), 4139-4150. Available from: [Link]

  • Villaseñor, I. M., Angelada, J., Canlas, A. P., & Echegoyen, D. (2017). Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Pharmacognosy Magazine, 13(Suppl 2), S223–S227. Available from: [Link]

  • Kim, D. S., Lee, H. J., Jeon, Y. D., Han, Y. H., Kee, J. Y., Kim, Y. K., ... & Jeong, J. B. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 16(11), 438. Available from: [Link]

  • García-Villalba, R., Tomás-Barberán, F. A., & Espín, J. C. (2016). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 64(14), 2883–2893. Available from: [Link]

  • Sedky, N. K., El Gammal, Z., Arafa, R. K., & El-Badri, N. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Cellular Biochemistry, 119(5), 4166-4178. Available from: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad FAQ 1356. Available from: [Link]

  • Lee, J. Y., Lee, J. H., & Park, W. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 599-603. Available from: [Link]

  • Le, T. M., Nguyen, T. H., Nguyen, T. C., Tran, G. B., Vo, T. P., & Bach, L. G. (2022). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Heliyon, 8(11), e11511. Available from: [Link]

  • Shishodia, S., & Aggarwal, B. B. (2002). Nuclear factor-kappaB activation: a question of life or death. Journal of biochemical and molecular toxicology, 16(2), 59-70. Available from: [Link]

  • Ovesunle, R. A., Ijarotimi, O. S., & Ariyo, O. E. (2020). Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). Journal of Pharmacognosy and Phytochemistry, 9(1), 123-130. Available from: [Link]

  • Muktar, M. R., et al. (2018). Isolation, characterization and antimicrobial study of lupeol acetate from the root bark of Fig-Mulberry Sycamore. Journal of Applied Science and Environmental Management, 22(7), 1123-1127. Available from: [Link]

  • Nerdy Tutors. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. Available from: [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(15), 3747. Available from: [Link]

  • Murga, C., Zubiaga, A. M., & Fresno, M. (2009). PI3K p110 alpha and p110 beta have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts. Cell Death & Differentiation, 17(4), 677-688. Available from: [Link]

  • Jeong, G. S., Li, B., Lee, D. S., Kim, K. H., Lee, I. K., Lee, K. R., & Kim, Y. C. (2010). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. International immunopharmacology, 10(12), 1587–1594. Available from: [Link]

  • Kim, M. S., Kim, J. K., & Lim, Y. H. (2021). Radical Scavenging-Linked Anti-Adipogenic Activity of Aster scaber Ethanolic Extract and Its Bioactive Compound. Antioxidants, 10(4), 589. Available from: [Link]

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Ali, F. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy research : PTR, 36(11), 4139–4150. Available from: [Link]

  • Al-sayed, E., El-Nahas, H. A., & Al-shwyeh, H. A. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Molecules, 28(3), 989. Available from: [Link]

  • Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Pharmacognosy Magazine, 13(Suppl 2), S223-S227. Available from: [Link]

  • Kim, E. O., Lee, K. T., Choi, S. W., & Kim, J. K. (2012). Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells. Food and Chemical Toxicology, 50(5), 1309-1316. Available from: [Link]

  • Pratami, D. K., et al. (2018). Isolation of chlorophyll a from spinach and its modification using Fe2+ in photostability study. Journal of Physics: Conference Series, 1093, 012019. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for spinasteryl acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experimental work. As a phytosterol ester, this compound presents unique formulation challenges due to its inherent low aqueous solubility.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your systems.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the solubility of this compound.

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an acetylated form of the phytosterol α-spinasterol.[3][4][5] Phytosterols and their esters are known for their valuable biological activities, including anti-inflammatory and anti-diabetic properties.[3][6][7] However, their therapeutic potential is often limited by their poor solubility in aqueous solutions, which can hinder bioavailability and formulation into effective delivery systems.[1][2][8]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is generally soluble in several organic solvents. These include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[9] It is practically insoluble in water.[3]

Q3: Can I improve the aqueous dispersibility of this compound without chemical modification?

A3: Yes, several formulation strategies can enhance the dispersibility of this compound in aqueous media. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of nanoparticle or emulsion-based delivery systems.[8][10][11]

Q4: Are there any safety concerns I should be aware of when using solvents to dissolve this compound?

A4: Always consult the Safety Data Sheet (SDS) for each solvent and for this compound itself.[12] When working with organic solvents, it is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area, such as a fume hood.

Part 2: Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the solubilization of this compound.

Issue 1: this compound Precipitates Out of Solution Upon Addition to Aqueous Buffer
  • Underlying Cause: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from a favorable organic solvent to an unfavorable aqueous one. The low aqueous solubility of this compound is the primary reason for this phenomenon.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Low Drug Loading Capacity in My Formulation
  • Underlying Cause: The inherent solubility limit of this compound in your chosen solvent system has likely been reached. Simply adding more compound will not result in a higher concentration in the solution.

  • Strategies for Increasing Drug Load:

    • Co-Amorphous Systems: Creating a co-amorphous mixture with a suitable coformer, such as nicotinamide, can significantly enhance the solubility of phytosterols.[13]

    • Lipid-Based Formulations: For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for poorly soluble drugs.[14]

    • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can improve its water dispersibility and bioavailability.[8][15][16][17]

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key solubilization techniques.

Protocol 1: Solubilization Using a Co-solvent System

This protocol is suitable for applications where the final concentration of the organic solvent is tolerable.

  • Objective: To prepare a clear, aqueous solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound

    • Ethanol (or other water-miscible solvent like DMSO or acetone)

    • Purified Water or Buffer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in ethanol. For example, dissolve 10 mg of this compound in 1 mL of ethanol.

    • In a separate vessel, place the desired final volume of purified water or buffer.

    • While vigorously stirring the aqueous phase, slowly add the this compound stock solution dropwise.

    • Continue stirring for at least 15-30 minutes to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Troubleshooting: If precipitation occurs, try increasing the initial concentration of ethanol in the aqueous phase before adding the this compound stock.

Protocol 2: Solubilization Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18][19][20][21][22]

  • Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound

    • β-Cyclodextrin (or a derivative like Hydroxypropyl-β-Cyclodextrin for improved solubility)

    • Purified Water or Buffer

  • Procedure:

    • Prepare a saturated solution of the chosen cyclodextrin in the desired aqueous medium. This may require heating.

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at a controlled temperature for 24-48 hours to allow for complex formation.

    • After the equilibration period, filter the solution to remove the undissolved this compound.

    • The resulting clear filtrate contains the this compound-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.[19]

    Caption: Formation of a this compound-cyclodextrin inclusion complex.

Protocol 3: Micellar Solubilization Using Surfactants

Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic molecules like this compound.[23][24][25][26][27]

  • Objective: To prepare an aqueous dispersion of this compound using a surfactant.

  • Materials:

    • This compound

    • A suitable surfactant (e.g., Tween 80, Sodium Dodecyl Sulfate)

    • Purified Water or Buffer

  • Procedure:

    • Prepare a surfactant solution in the aqueous medium at a concentration well above its CMC.

    • Add this compound to the surfactant solution.

    • Use sonication or high-shear mixing to aid in the dispersion and solubilization of the this compound within the micelles.

    • Continue mixing until a clear or translucent dispersion is obtained.

  • Considerations: The choice of surfactant and its concentration will depend on the specific application and any potential downstream effects on biological assays.

    G cluster_micelle Micelle SA Spinasteryl Acetate Aqueous Phase Aqueous Phase SA->Aqueous Phase Dispersed in Surfactant Monomers Surfactant Monomers Surfactant Monomers->SA Encapsulation

    Caption: Micellar encapsulation of this compound.

Part 4: Data Presentation

The following table summarizes the general solubility characteristics of this compound and related phytosterols.

Solvent/SystemSolubility of this compound/PhytosterolsRationale
WaterPractically InsolubleThe large, hydrophobic sterol backbone dominates the molecule's properties.[1][2]
EthanolSolubleA moderately polar organic solvent that can interact with the ester group and accommodate the hydrophobic core.[28]
Chloroform, DichloromethaneSolubleNon-polar organic solvents that readily dissolve the hydrophobic sterol structure.[9]
Ethyl AcetateSolubleA solvent with moderate polarity that is effective for dissolving sterol esters.[9]
Acetone, DMSOSolublePolar aprotic solvents capable of dissolving a range of organic compounds.[9]
Aqueous Surfactant Solution (above CMC)Dispersible/SolubilizedThe hydrophobic core of the micelles encapsulates the this compound.[23][24]
Aqueous Cyclodextrin SolutionIncreased SolubilityFormation of a host-guest inclusion complex where the hydrophobic this compound resides within the cyclodextrin cavity.[18][19]

References

  • Phase Solubility Studies and Stability of cholesterol/β-cyclodextrin Inclusion Complexes. (n.d.). Society of Chemical Industry. Retrieved January 12, 2026, from [Link]

  • Various formulation approaches utilized for delivering phytosterols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The preparation and characterization of cyclodextrin: sterol inclusion complexes as anti-tumor therapeutics. (2015). RADAR: Repository of AUC Digital Collections, Archives, and Research. Retrieved January 12, 2026, from [Link]

  • Study on the Biological Activity and Delivery System of Phytosterol Esters. (n.d.). CD Bioparticles. Retrieved January 12, 2026, from [Link]

  • Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Crystal structure of the inclusion complex of cholesterol in β-cyclodextrin and molecular dynamics studies. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

  • Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. (n.d.). PLOS ONE. Retrieved January 12, 2026, from [Link]

  • Formulation of phytosterols in emulsions for increased dose response in functional foods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Effects of food formulation on bioavailability of phytosterols: phytosterol structures, delivery carriers, and food matrices. (2023). Food & Function (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (2020). SciELO. Retrieved January 12, 2026, from [Link]

  • Techniques for the extraction of phytosterols and their benefits in human health: a review. (2018). CORE. Retrieved January 12, 2026, from [Link]

  • Water-soluble phytosterol derivatives for reducing cholesterol and preparation thereof. (2013). Google Patents.
  • Production of Water-Dispersible Forms of Phytosterols. (n.d.). International Journal of Engineering and Technology. Retrieved January 12, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 12, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 12, 2026, from [Link]

  • Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu. Retrieved January 12, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 12, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Major pharmacological properties of α‐spinasterol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • α-Spinasterol acetate. (n.d.). MCE. Retrieved January 12, 2026, from [Link]

  • A novel method for synthesis of α-spinasterol and its antibacterial activities in combination with ceftiofur. (2017). PubMed. Retrieved January 12, 2026, from [Link]

  • Spinasterol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • Avenasterol acetate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solubilization of Thermotropic Liquid Crystal Compounds in Aqueous Surfactant Solutions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 9 Solubilization in Surfactant Systems. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. (n.d.). Solubility Data Series. Retrieved January 12, 2026, from [Link]

  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. (n.d.). ScienceAsia. Retrieved January 12, 2026, from [Link]

  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non - ideal Solution Models. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solubility of vinylacetate in water at different temperatures. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Stabilizing Spinasteryl Acetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a specialized resource for effectively handling and stabilizing spinasteryl acetate in solution. Recognizing the challenges associated with lipophilic compounds, this document provides expert-driven protocols and troubleshooting advice to ensure the integrity and stability of your experimental solutions, thereby promoting reproducible and reliable results.

Part 1: Core Directive - Understanding this compound Stability

This compound is a lipophilic phytosterol that is practically insoluble in water. Its stability in solution is primarily threatened by the hydrolysis of its acetate ester bond, a reaction that yields spinasterol and acetic acid. This degradation can be accelerated by several factors including inappropriate solvent choice, non-neutral pH, and elevated temperatures. The key to successful experimentation lies in mitigating these factors.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific challenges that researchers may encounter when working with this compound solutions.

Issue 1: My this compound Solution is Cloudy or Has Precipitated

Symptoms:

  • The solution appears hazy or cloudy, particularly after storage or temperature changes.

  • Visible particles or crystals are present in the vial.

Root Cause Analysis: Precipitation is a common issue with lipophilic compounds and typically indicates that the concentration of this compound has surpassed its solubility limit in the chosen solvent. This often occurs during storage at low temperatures or when an organic stock solution is diluted into an aqueous medium.

Solution Workflow:

  • Optimizing Solvent Selection:

    • Stock Solutions: For preparing high-concentration stock solutions, it is essential to use a solvent in which this compound is readily soluble. Anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform, Ethyl Acetate, and Acetone are all suitable options.[1][2] We recommend starting with anhydrous DMSO.

    • Working Solutions: When preparing working solutions for biological assays, it is crucial to minimize the final concentration of the organic solvent. High concentrations of organic solvents can be toxic to cells and interfere with experimental results. Aim for a final DMSO concentration of less than 1%.

  • Protocol for Preparing a Stable Stock Solution:

    • Step 1: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

    • Step 2: Add the appropriate volume of anhydrous DMSO to reach your target concentration (e.g., 10 mM).

    • Step 3: To aid dissolution, gently warm the mixture to 37°C and vortex or sonicate until the solution is clear. A visual inspection against a light source should show no particulate matter.

    • Step 4: For long-term storage, it is best practice to aliquot the stock solution into smaller, single-use volumes. This will prevent degradation from repeated freeze-thaw cycles.

  • Resolving Precipitation:

    • If you observe precipitation after cooling or storage, gently warm the solution to 37°C and vortex thoroughly to redissolve the compound before use.

    • If precipitation occurs in your final aqueous working solution, consider lowering the concentration of this compound or marginally increasing the organic co-solvent percentage, if permissible for your experimental setup.

Workflow Diagram: Preparing a Stable Stock Solution

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Warm (37°C) & Vortex/Sonicate add_solvent->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot for Storage at -20°C inspect->aliquot

Caption: A stepwise workflow for preparing a stable stock solution of this compound.

Issue 2: I Suspect My Compound is Degrading, Leading to Inconsistent Results

Symptoms:

  • A noticeable decrease in the expected biological activity of the compound over time.

  • Inconsistent results between experiments using the same stock solution.

Root Cause Analysis: The most likely cause of degradation is the hydrolysis of the acetate ester. Sterol esters can be hydrolyzed back into free sterols and fatty acids.[3][4] This process is influenced by factors such as water content, pH, and temperature.

Stabilization Strategies:

  • pH Control: The stability of ester bonds is highly pH-dependent. For working solutions, maintain a pH in the slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.

  • Solvent Purity: Always use high-purity, anhydrous solvents for your stock solutions to reduce the amount of water available for hydrolysis.

  • Temperature Management:

    • Storage: For long-term stability, store your stock solutions at -20°C.[2]

    • Handling: When not in immediate use during an experiment, keep your solutions on ice to slow down potential degradation.

  • Use of Stabilizing Excipients (Advanced): For challenging formulations, incorporating surfactants or creating microemulsions can enhance the stability of lipophilic compounds in aqueous solutions.[5][6] These agents can encapsulate the lipophilic compound, protecting it from the aqueous environment.[5]

Degradation Pathway of this compound

G cluster_conditions Accelerating Conditions SA This compound SP Spinasterol SA->SP Hydrolysis (+H2O) AA Acetic Acid SA->AA Hydrolysis (+H2O) temp High Temperature ph Non-Neutral pH water Presence of Water

Caption: The primary degradation pathway for this compound is hydrolysis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal long-term stability, stock solutions of this compound prepared in an anhydrous solvent like DMSO should be stored at -20°C.[2] Aliquoting the stock into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q2: How can I prepare a working solution of this compound in a cell culture medium?

To prepare a working solution, you should perform a serial dilution. First, create an intermediate dilution of your concentrated stock in a small volume of the cell culture medium, ensuring thorough mixing. Then, add this to the final volume of the medium. Always ensure that the final concentration of your organic solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, which is typically less than 0.5-1%.

Q3: How can I confirm the stability and concentration of my this compound solution?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for verifying the integrity and concentration of your solution.[7][8][9] These methods allow for the separation and quantification of this compound from its potential degradation products.

Summary of Stability and Solubility

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOHigh solubility and miscibility with aqueous solutions.[1][2]
Storage Temp. -20°C (desiccated)Minimizes degradation and freeze-thaw damage.[2]
Working pH 4.0 - 7.0Reduces the rate of acid or base-catalyzed hydrolysis.
Handling Keep on ice; minimize light exposureSlows degradation during experimental use.

Part 4: Experimental Protocol - HPLC Quantification of this compound

This protocol provides a general framework for quantifying this compound and detecting its primary hydrolytic degradant, spinasterol.

Objective: To assess the purity and concentration of a this compound solution and quantify any degradation.

Materials:

  • This compound solution (sample)

  • Analytical standards for this compound and spinasterol

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • A C18 reverse-phase HPLC column

  • HPLC system equipped with a UV or Mass Spectrometric detector

Procedure:

  • Preparation of Standards: Create a calibration curve by preparing a series of dilutions of the this compound and spinasterol analytical standards at known concentrations.

  • Sample Preparation: Dilute your this compound solution to a concentration that falls within the linear range of your calibration curve.

  • HPLC Analysis (Example Conditions):

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm or by mass spectrometry.

  • Data Analysis:

    • Identify the retention times for this compound and spinasterol using your standards.

    • Integrate the peak areas for these compounds in your sample chromatogram.

    • Use the calibration curve to determine the concentration of each compound in your sample.

Self-Validation: The integrity of your solution is confirmed by a single, sharp peak at the retention time corresponding to this compound with a minimal or absent peak for spinasterol. Degradation is indicated by a decrease in the this compound peak area and a corresponding increase in the spinasterol peak area over time.

References

  • BioCrick. alpha-Spinasterol acetate | CAS:4651-46-1. Available from: [Link]

  • National Center for Biotechnology Information. Standard Water Generating Vials for Lipophilic Compounds. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase. PubMed. Available from: [Link]

  • MDPI. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism. Available from: [Link]

  • Dovepress. The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Drug Design, Development and Therapy. Available from: [Link]

  • National Center for Biotechnology Information. Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis. PubMed. Available from: [Link]

  • MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Available from: [Link]

  • National Center for Biotechnology Information. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Available from: [Link]

  • National Center for Biotechnology Information. Cholesteryl Ester Hydrolysis in Rat Liver Cytosol. Modulation by Female Sex Hormones. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. Available from: [Link]

  • Google Patents. Acetate complexes and methods for acetate quantification.
  • National Center for Biotechnology Information. Mass spectral fragmentations of cholesterol acetate oxidation products. PubMed. Available from: [Link]

  • Archive ouverte UNIGE. Internal calibration as an emerging approach for endogenous analyte quantification. Available from: [Link]

  • National Center for Biotechnology Information. Sorbyl acetate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. PubMed. Available from: [Link]

  • Believe Chemical. α-Spinasterol acetate;Stigmasta-7,22-dien-3-ol, 3-acetate, (3β,5α,22E)-;alpha-Spinsterhoodacetate;α-Spinasterolacetate Manufacturers. Available from: [Link]

  • Believe Chemical. α-Spinasterol acetate;Stigmasta-7,22-dien-3-ol, 3-acetate, (3β,5α,22E)-;alpha-Spinsterhoodacetate;α-Spinasterolacetate Manufacturers. Available from: [Link]

  • National Center for Biotechnology Information. Enhancing the Solubility, Stability, and Bioavailability of Retinol Acetate through Mechanochemistry. PubMed. Available from: [Link]

Sources

Spinasteryl Acetate Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spinasteryl acetate crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to help you achieve high-purity crystalline material.

Introduction to this compound Crystallization

This compound, a derivative of the phytosterol α-spinasterol, is a lipophilic molecule often isolated from various plant sources. Due to its structural similarity to cholesterol, it and its parent compound are of interest in various fields, including nutraceuticals and pharmacology. Achieving a highly pure, crystalline form of this compound is crucial for accurate downstream applications and formulation studies.

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. An ideal crystallization process involves dissolving the impure compound in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals as the solubility decreases. However, various kinetic and thermodynamic factors can complicate this process. This guide will walk you through the most common issues and their solutions.

I. Frequently Asked Questions (FAQs) about this compound Crystallization

This section addresses common questions regarding the crystallization of this compound, providing quick and actionable answers based on its known chemical properties.

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is soluble in a range of organic solvents. Based on its polarity and the general principle of "like dissolves like," good candidate solvents for single-solvent recrystallization include ethanol, ethyl acetate, and acetone.[1] For two-solvent systems, a common approach is to dissolve the compound in a "good" solvent (like ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble, such as hexane or heptane, until the solution becomes turbid.[2] The choice of solvent will depend on the specific impurities present in your sample.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of α-spinasteryl acetate is in the range of 180-181 °C.[3] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities or possibly different crystalline forms (polymorphs).

Q3: My this compound won't crystallize out of solution. What should I do?

A3: If crystals do not form upon cooling, your solution is likely not supersaturated. Here are a few steps to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to the solution. This provides a template for crystallization to begin.

  • Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation to increase the concentration of the solute.[4]

  • Cool the solution to a lower temperature using an ice bath or refrigerator. Slower cooling is generally preferred to obtain purer crystals.[5]

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures.[4] To check this, you can try to evaporate some of the mother liquor to see if more crystals form.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.[5]

  • Washing with too much cold solvent: While washing the isolated crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your product.[5]

II. Troubleshooting Common Crystallization Problems

This section provides a more detailed, in-depth guide to troubleshooting specific issues you may encounter during the crystallization of this compound.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid

"Oiling out" is a common and frustrating problem where the solute comes out of solution as a liquid phase rather than a crystalline solid.[6] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation, or when high concentrations of impurities are present.

Causality and Solutions:

  • High Impurity Levels: Impurities can significantly depress the melting point of the compound, leading to oiling out.

    • Solution: Consider pre-purifying the crude material using column chromatography to remove the bulk of the impurities before attempting crystallization.

  • Supersaturation at a High Temperature: If the solution becomes supersaturated at a temperature above the compound's melting point (or its melting point in the presence of the solvent), it will separate as an oil.

    • Solution 1: Use more solvent. By increasing the amount of the "good" solvent, you can lower the saturation temperature, allowing crystallization to occur at a lower temperature where the compound is a solid.[5]

    • Solution 2: Change the solvent system. A solvent with a lower boiling point might be a better choice.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow down the cooling process.

Problem 2: No Crystal Formation

As mentioned in the FAQs, a lack of crystal formation is usually due to insufficient supersaturation.

Causality and Solutions:

  • Excess Solvent: The most common reason for no crystal formation is using too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Evaporate a portion of the solvent and allow the solution to cool again.[4]

  • High Solubility at Low Temperatures: The chosen solvent may be too good at dissolving this compound, even at low temperatures.

    • Solution: Consider a two-solvent system. Dissolve the compound in a minimum amount of a good, hot solvent, and then slowly add a poor, hot solvent until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly. A common combination for sterol acetates is ethyl acetate/hexane.[2]

Problem 3: Rapid Crystallization and Poor Crystal Quality

The goal of crystallization is to form well-ordered, pure crystals. If crystallization happens too quickly, impurities can become trapped in the crystal lattice, defeating the purpose of the purification.[4]

Causality and Solutions:

  • Too Little Solvent: Using the absolute minimum amount of hot solvent can lead to rapid crystallization as soon as the solution begins to cool.

    • Solution: Add a slight excess of the hot solvent (e.g., 5-10% more) to keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[4]

  • Rapid Cooling: As with oiling out, rapid cooling can lead to the formation of many small, impure crystals.

    • Solution: Ensure slow cooling by allowing the flask to cool to room temperature undisturbed before moving it to a colder environment.

Problem 4: Colored Impurities in the Final Crystals

If your starting material is colored and the color persists in the recrystallized product, it indicates the presence of colored impurities.

Causality and Solutions:

  • Co-crystallization of Impurities: The colored impurities may have similar solubility properties to this compound in the chosen solvent.

    • Solution: Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.[5]

III. Experimental Protocols

The following are generalized protocols for the recrystallization of this compound based on common practices for phytosterols and their derivatives.

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol or Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hexane dropwise until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate, resulting in a saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing the crystals.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

G start Start Crystallization dissolve Dissolve Crude This compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No pure_crystals Are Crystals Pure? crystals_form->pure_crystals Yes add_seed Add Seed Crystal or Scratch Flask oiling_out->add_seed No add_solvent Add More 'Good' Solvent and Reheat oiling_out->add_solvent Yes good_yield Is Yield Acceptable? pure_crystals->good_yield Yes charcoal Use Activated Charcoal pure_crystals->charcoal No (Colored) end Pure Crystalline Product good_yield->end Yes check_mother_liquor Check Mother Liquor for Product good_yield->check_mother_liquor No reduce_solvent Reduce Solvent Volume add_seed->reduce_solvent change_solvent Change Solvent System (e.g., two-solvent) reduce_solvent->change_solvent change_solvent->start add_solvent->cool slow_cooling Ensure Slower Cooling recrystallize Recrystallize charcoal->recrystallize Then recrystallize->start

Sources

"degradation pathways of spinasteryl acetate under stress conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of Spinasteryl Acetate

Welcome to the technical support center for investigating the stability and degradation of this compound. This guide is structured to provide researchers, chemists, and formulation scientists with both foundational knowledge and practical troubleshooting advice for navigating the complexities of stability and forced degradation studies. The information herein is designed to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs): The Stability Profile of this compound

This section addresses fundamental questions regarding the stability of this compound and the rationale behind conducting stress testing.

Q1: What is this compound and why is its stability a concern?

This compound is the acetylated ester form of α-spinasterol, a phytosterol found in various plant sources. Phytosterols and their esters are of significant interest in the pharmaceutical and nutraceutical industries.[1] The stability of the molecule is a critical quality attribute because degradation can lead to a loss of potency, the formation of potentially harmful impurities, and a shortened product shelf life.[2] Regulatory bodies require comprehensive stability data to ensure the safety and efficacy of any active ingredient.[3][4]

Q2: What are the primary degradation pathways for this compound under stress conditions?

Based on its chemical structure—a polycyclic sterol core with double bonds and a susceptible acetate ester group—this compound is primarily prone to two degradation pathways: hydrolysis and oxidation .[5]

  • Hydrolysis: The acetate ester linkage at the C-3 position is susceptible to cleavage under both acidic and basic conditions, yielding α-spinasterol and acetic acid.[5] The rate of hydrolysis is highly dependent on pH and temperature.[6][7]

  • Oxidation: The double bonds within the sterol ring system and the side chain are susceptible to oxidation.[8] This can be initiated by exposure to atmospheric oxygen, heat, or light (photo-oxidation), leading to the formation of various sterol oxidation products (SOPs), such as epoxides, ketones, and hydroxylated derivatives.[9][10] These SOPs are a significant concern as they can potentially have cytotoxic effects.[11]

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway SA This compound SP α-Spinasterol SA->SP Hydrolysis (Acidic/Basic Conditions) SOPs Sterol Oxidation Products (e.g., 7-keto, 5,6-epoxy derivatives) SA->SOPs Oxidation (Heat, Light, O₂) AA Acetic Acid

Caption: Primary degradation pathways of this compound.
Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, intense light, and oxidation.[2] These studies are a core requirement of regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][12]

The primary objectives are:

  • To elucidate degradation pathways: By intentionally degrading the molecule, we can identify its likely degradation products.[13]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[14] Stress testing generates these degradation products to prove the method's specificity.

  • To understand the intrinsic stability of the molecule: This knowledge aids in developing a stable formulation and determining appropriate storage conditions and shelf life.[2]

Troubleshooting Guides & Experimental Protocols

This section provides practical solutions to common issues encountered during the analysis of this compound degradation.

Issue 1: Unidentified Peaks in HPLC/LC-MS Analysis

Q: I've performed a stability study and my chromatogram shows several new, small peaks that were not present in the reference standard. How can I determine if these are degradation products?

A: This is a classic analytical challenge that requires a systematic approach, centered on a forced degradation study, to confirm the identity of these unknown peaks. The goal is to demonstrate that the peak intensity of the unknown compounds increases under stress conditions, which is strong evidence they are degradation products.[5]

This protocol is based on the principles outlined in ICH guideline Q1A.[2][12] It is crucial to perform these studies on a single batch of the drug substance to ensure consistency.[13] The goal is to achieve a target degradation of 5-20% of the active substance to ensure that the analytical method is challenged without completely destroying the sample.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Include a control sample stored under normal conditions.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4-8 hours. After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.[5][15]The acidic environment catalyzes the hydrolysis of the ester bond. Heat is used to accelerate the reaction to a practical timescale.[7] Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2-4 hours. Neutralize with an equivalent amount of 0.1 N HCl.[5][15]Base-catalyzed hydrolysis (saponification) is typically faster than acid hydrolysis for esters and often does not require heat.[16] Monitoring at room temperature prevents excessive degradation.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.[5]H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[2] The reaction is performed in the dark to prevent confounding photodegradation. This stressor targets the double bonds in the sterol structure.[8]
Thermal Degradation Place the solid drug substance in a stability chamber at a high temperature (e.g., 70-80°C) for 48 hours.[9][12] Also, heat a solution of the drug substance under reflux for 6 hours.Dry heat assesses the solid-state stability of the molecule, while heating in solution evaluates its stability in a potential liquid formulation. High temperatures can induce both oxidation and other complex degradation reactions.[11]
Photodegradation Expose the drug substance (both solid and in solution) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12] Use a control sample wrapped in aluminum foil.This condition specifically tests for light sensitivity (photo-oxidation). The dark control is essential to differentiate between light-induced degradation and thermal degradation from the lamp.[17]

3. Analysis and Interpretation:

  • Analyze all stressed samples, the control, and a reference standard using your HPLC/LC-MS method.

  • Confirmation: Compare the chromatograms. If the area of your unknown peaks increases significantly in the stressed samples (especially relative to the control), they are confirmed as degradation products.

  • Mass Balance: Assess the mass balance. The sum of the assay value of this compound and the levels of all degradation products should remain close to 100% of the initial value.[18]

Sources

Technical Support Center: Optimizing HPLC Separation of Spinasteryl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of spinasteryl acetate isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar sterol compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

This compound isomers, such as α-spinasteryl acetate and its common co-eluting isomer fucosteryl acetate, possess nearly identical physicochemical properties. They share the same molecular weight and similar polarity, differing only in the position of a double bond within the sterol nucleus or side chain.[1][2] This subtle structural difference provides a very small thermodynamic basis for separation, requiring highly selective HPLC methods to achieve baseline resolution.[2]

Q2: What is the best starting point for stationary phase selection?

While a standard C18 (ODS) column is a common starting point in reversed-phase chromatography, it often provides insufficient selectivity for these isomers as it primarily separates based on hydrophobicity.[3][4] A more effective starting point involves columns that offer alternative separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl) are highly recommended.[5][6][7] These phases facilitate π-π interactions between the aromatic rings on the stationary phase and the double bonds of the steroid nucleus, providing a secondary retention mechanism that is highly sensitive to the isomer's shape and electron distribution.[8]

Q3: How do acetonitrile and methanol differ in their effect on selectivity for steroid isomers?

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but their impact on selectivity can be profound.[9]

  • Methanol is a protic solvent that can engage in hydrogen bonding. It often provides unique selectivity for polar analytes and can enhance resolution for structurally similar compounds that are difficult to separate on C18 phases.[6]

  • Acetonitrile is an aprotic solvent and generally has a stronger elution strength than methanol in reversed-phase systems.[10] The choice between ACN and MeOH is not trivial; screening both is a critical step in method development, as the optimal solvent can dramatically change the elution order and resolution of isomers.[9]

Q4: Is temperature a critical parameter for optimizing this separation?

Absolutely. Column temperature is a powerful yet often underutilized tool for optimizing selectivity.[11] Changing the temperature alters the thermodynamics of the analyte's interaction with the stationary phase. Even small adjustments (e.g., ±5 °C) can significantly impact the relative retention times of closely eluting isomers, sometimes reversing their elution order and improving resolution.[2][11] It is crucial to use a thermostatically controlled column compartment to ensure retention time reproducibility.[11]

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses common issues encountered during the separation of this compound isomers in a problem-and-solution format.

Problem: Complete Co-elution or Poor Resolution (Rs < 1.5)

This is the most frequent challenge. The solution lies in systematically enhancing the selectivity (α) of the chromatographic system.

Logical Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) check_phase Is the stationary phase optimized for isomers? start->check_phase change_phase Action: Screen alternative stationary phases (e.g., Biphenyl, Phenyl-Hexyl, Chiral). check_phase->change_phase No optimize_mp Action: Optimize Mobile Phase. Screen ACN vs. MeOH. Adjust organic %. check_phase->optimize_mp Yes change_phase->optimize_mp check_temp Is temperature optimized? optimize_mp->check_temp optimize_temp Action: Perform a temperature study (e.g., 25°C, 35°C, 45°C). check_temp->optimize_temp No success Resolution Achieved (Rs >= 1.5) check_temp->success Yes optimize_temp->success

Caption: A step-by-step workflow for troubleshooting poor isomer resolution.

Solution 1: Re-evaluate the Stationary Phase

  • Causality: The fundamental interaction driving separation occurs at the stationary phase. If the phase lacks the chemical features to differentiate between the subtle structural differences of the isomers, no amount of mobile phase optimization will suffice. Shape selectivity is paramount.[2]

  • Actionable Insights:

    • Move Beyond C18: If you are using a standard C18 column and seeing poor resolution, switch to a phase with a different retention mechanism.

    • Prioritize Phenyl Phases: Biphenyl and Phenyl-Hexyl phases are excellent choices. The pi-electron systems of the phenyl rings interact differently with the double bonds in the this compound isomers, leading to enhanced selectivity.[5][6]

    • Consider Chiral Stationary Phases (CSPs): Although this compound isomers are often diastereomers, not enantiomers, polysaccharide-based chiral columns can offer exceptional shape selectivity and may resolve challenging isomers that are inseparable on achiral phases.[12][13] This is an empirical process, and screening is necessary.[12]

Solution 2: Systematically Optimize the Mobile Phase

  • Causality: The mobile phase modulates the interaction between the analyte and the stationary phase. Changing the organic solvent type or its concentration directly impacts the partitioning coefficient of each isomer, thereby affecting selectivity.[10]

  • Actionable Insights:

    • ACN vs. MeOH Screening: Always test both acetonitrile and methanol as the primary organic solvent. A change in solvent can sometimes invert the elution order and dramatically improve resolution.[9]

    • Fine-Tune the Isocratic Hold: For isocratic separations, make small, incremental changes to the organic solvent percentage (e.g., 85% ACN, 86% ACN, 87% ACN). A narrow optimization window often exists where selectivity is maximal.

    • Implement a Shallow Gradient: If isocratic elution fails, a very shallow gradient (e.g., 85-90% ACN over 20 minutes) can improve peak shape and resolve closely eluting compounds.

Solution 3: Leverage Temperature Effects

  • Causality: The transfer of an analyte from the mobile phase to the stationary phase is an enthalpically and entropically driven process. Because isomers may have different changes in enthalpy (ΔH) and entropy (ΔS) upon binding, changing the temperature can alter the selectivity (α), as described by the van 't Hoff equation (ln α = -Δ(ΔH°)/RT + Δ(ΔS°)/R).

  • Actionable Insights:

    • Conduct a Temperature Study: Analyze the sample at three different temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant.[11]

    • Analyze the Results: Lower temperatures generally increase retention and can sometimes improve resolution for challenging separations.[2][11] Conversely, higher temperatures decrease viscosity and can improve efficiency, which may also enhance resolution. The effect is system-dependent and must be determined empirically.

Experimental Protocols & Data

Protocol 1: A Self-Validating Column Screening Workflow

This protocol provides a systematic approach to selecting the optimal stationary phase.

Step 1: System Preparation

  • Prepare a mobile phase A (MPA) of HPLC-grade water and a mobile phase B (MPB) of HPLC-grade acetonitrile.

  • Prepare a second MPB of HPLC-grade methanol.

  • Prepare a standard solution of your mixed this compound isomers at a known concentration (e.g., 100 µg/mL) in a suitable solvent like isopropanol or acetonitrile.

  • Install the first column to be tested (e.g., a Biphenyl phase).

Step 2: Column Equilibration & System Suitability

  • Equilibrate the column with your starting mobile phase composition (e.g., 85% MPB) for at least 15 column volumes.

  • Perform five replicate injections of your standard.

  • Self-Validation Check: The retention time relative standard deviation (RSD) should be < 0.5%. If not, the system is not stable; troubleshoot the pump and ensure complete equilibration before proceeding.

Step 3: Screening Analysis

  • Inject the standard onto the Biphenyl column using an isocratic method with 85% Acetonitrile/15% Water at 35°C. Set the flow rate according to the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Replace the mobile phase B with Methanol and repeat the equilibration and analysis. You may need to adjust the percentage to achieve similar retention times.

  • Repeat steps 1-2 for each column in your screen (e.g., Phenyl-Hexyl, C18, Chiralpak).

Step 4: Data Evaluation

  • For each run, calculate the resolution (Rs) between the critical isomer pair.

  • Organize the results in a table to identify the best combination of stationary phase and mobile phase for further optimization.

Data Summary: Typical Stationary Phase Performance

The following table summarizes the expected performance of various stationary phases for steroid isomer separations, providing a guide for column selection.

Stationary PhasePrimary Interaction MechanismExpected Selectivity (α) for IsomersKey Advantages
Standard C18 HydrophobicLowGood general-purpose retention.[3]
Phenyl-Hexyl Hydrophobic, π-π InteractionsModerate to HighEnhanced selectivity for compounds with aromaticity or double bonds.[9]
Biphenyl Hydrophobic, π-π InteractionsHighOffers unique selectivity for aromatic and moderately polar analytes, often superior to Phenyl-Hexyl for isomers.[5][6]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-DipoleModerate to HighAlternative selectivity to standard phenyl phases, effective for separating positional isomers.[14]
Polysaccharide Chiral (e.g., Amylose/Cellulose based) Chiral Recognition, Inclusion ComplexingPotentially Very HighCan provide separation based on 3D structure (shape selectivity) when other methods fail.[12][13][15]

Column Selection Decision Tree

G cluster_1 Column Selection Strategy start Start Method Development screen_biphenyl Screen Biphenyl and Phenyl-Hexyl Phases start->screen_biphenyl check_res Resolution Achieved? screen_biphenyl->check_res screen_chiral Screen Polysaccharide-Based Chiral Columns (e.g., AD, OD) check_res->screen_chiral No optimize Proceed to Mobile Phase & Temperature Optimization check_res->optimize Yes check_res2 Resolution Achieved? screen_chiral->check_res2 check_res2->optimize Yes re_eval Re-evaluate Sample Prep & Consider Normal Phase/SFC check_res2->re_eval No

Caption: A decision tree to guide stationary phase selection for isomer separation.

References

  • Title: Liquid-phase separation of structurally similar steroids using phenyl stationary phases Source: ResearchGate URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC Source: ResearchGate URL: [Link]

  • Title: Improved HPLC Separation of Steroids Source: Advanced Chromatography Technologies URL: [Link]

  • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies Source: Pulsus Group URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: How Does Column Temperature Affect HPLC Resolution? Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Separation Modes Source: Waters Corporation URL: [Link]

  • Title: Optimization of chiral separations in HPLC Source: ResearchGate URL: [Link]

  • Title: The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: HPLC Column for Structual Isomers Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: Shape Selectivity in Reversed-Phase Liquid Chromatography Source: LCGC International URL: [Link]

  • Title: Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns Source: Agilent Technologies URL: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of spinasteryl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining the precursor, α-spinasterol, for large-scale synthesis?

A1: The primary and most commercially viable sources for α-spinasterol are plant-based materials, particularly from spinach (Spinacia oleracea) and soybean (Glycine max).[1][2] Soybean oil deodorizer distillate (SODD), a byproduct of soybean oil refining, is an especially rich source of a mixture of phytosterols, including α-spinasterol.[1] While spinach is a known source, large-scale extraction can be more complex due to the leafy matrix.[2] The choice of source often depends on the desired purity of the starting material and the downstream processing capabilities.

Q2: What are the most significant challenges encountered when scaling up the esterification of α-spinasterol to this compound?

A2: The most significant challenges in the large-scale synthesis of this compound include:

  • Starting Material Purity: The presence of other phytosterols (e.g., β-sitosterol, stigmasterol, campesterol) in the starting material can lead to a mixture of steryl acetates, complicating purification.[3]

  • Reaction Kinetics and Equilibrium: The esterification reaction is reversible, necessitating strategies to drive the reaction to completion, such as removing water as it forms.[4]

  • Catalyst Selection and Removal: Choosing an efficient and easily removable catalyst is crucial for large-scale production to avoid product contamination.[5]

  • Product Purification: Separating this compound from unreacted spinasterol, the catalyst, and byproducts at a large scale requires robust and efficient purification techniques.[3][6]

  • Solvent Use and Recovery: The use of organic solvents raises environmental and safety concerns, making solvent-free or green solvent approaches highly desirable.[7]

Q3: Are there catalyst- and solvent-free methods for synthesizing this compound on a large scale?

A3: Yes, recent advancements have focused on developing more sustainable synthesis routes. A notable method involves the reaction of soybean-derived sterols with acetic anhydride without the use of a catalyst or solvent.[7] This approach has been shown to achieve a high esterification rate of 99.4% at an optimized temperature of 135°C for 1.5 hours with a 1:1 mole ratio of phytosterol to acetic anhydride.[7][8] This method simplifies the process by eliminating the need for catalyst removal and solvent recovery, making it a promising option for industrial applications.[7]

II. Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Causes & Solutions
CauseRecommended ActionScientific Rationale
Incomplete Reaction Increase reaction time and/or temperature. For catalyst-free synthesis with acetic anhydride, optimal conditions are reported to be 135°C for 1.5 hours.[7][8] For acid-catalyzed reactions, reflux conditions are often necessary.[4]The Fischer esterification is an equilibrium-driven process.[9] Increasing temperature and time provides the necessary activation energy and allows the reaction to proceed further towards the product side.
Use an excess of the acetylating agent (e.g., acetic anhydride or acetic acid). According to Le Chatelier's principle, increasing the concentration of one reactant will shift the equilibrium towards the products.
Remove water as it forms. If using acetic acid, a Dean-Stark apparatus is effective for azeotropic removal of water with a suitable solvent like toluene.[4]Removing a product (water) from the reaction mixture prevents the reverse hydrolysis reaction, thereby driving the esterification forward.[4]
Catalyst Inefficiency Select an appropriate catalyst. For acid-catalyzed esterification, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[4] Stannous chloride has also been used as a catalyst in phytosterol esterification.[5]Catalysts lower the activation energy of the reaction, increasing the reaction rate. The choice of catalyst can significantly impact reaction efficiency.
Ensure proper catalyst concentration. A typical catalytic amount is used, and excessive amounts do not necessarily improve the yield and can complicate purification.The catalyst's role is to facilitate the reaction, not to be consumed. An optimal concentration ensures efficient catalysis without unnecessary side reactions or purification burdens.
Starting Material Impurities Purify the starting α-spinasterol. Techniques like fractional crystallization and chromatography can be employed to increase the purity of the starting material.[3]Impurities can interfere with the reaction or lead to the formation of undesired byproducts, thus lowering the yield of the target compound.
Problem 2: Difficulty in Purifying this compound
Possible Causes & Solutions
CauseRecommended ActionScientific Rationale
Presence of Unreacted Spinasterol Optimize reaction conditions to drive the reaction to completion (see Problem 1). Minimizing the amount of unreacted starting material simplifies the purification process.
Utilize column chromatography. Silica gel chromatography is a standard method for separating the more nonpolar this compound from the more polar spinasterol.[3]The difference in polarity between the ester and the alcohol allows for their separation on a polar stationary phase like silica gel.
Residual Catalyst Neutralize and wash the reaction mixture. For acid catalysts, washing with a mild base solution (e.g., sodium bicarbonate) followed by water can remove the catalyst.[4]Acid catalysts can be neutralized to form salts, which are typically water-soluble and can be removed through aqueous extraction.
Filter the reaction product. Some catalysts, particularly heterogeneous ones, can be removed by simple filtration.[5]Heterogeneous catalysts are in a different phase from the reaction mixture and can be physically separated.
Formation of Byproducts Optimize reaction temperature. High temperatures can sometimes lead to side reactions. It's crucial to find a balance between a sufficient reaction rate and minimizing byproduct formation.[10]Side reactions often have different activation energies than the main reaction. Controlling the temperature can favor the desired reaction pathway.
Employ recrystallization. Recrystallization from a suitable solvent system can be a highly effective method for purifying the final product to a high degree.The solubility of the desired product and impurities will differ in a given solvent system, allowing for separation upon cooling and crystallization.

III. Experimental Protocols & Workflows

Protocol 1: Catalyst- and Solvent-Free Synthesis of this compound

This protocol is adapted from a method developed for the synthesis of phytosterol esters from soybean sterols and acetic anhydride.[7][8]

Materials:

  • Purified α-spinasterol

  • Acetic anhydride

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a temperature controller, add α-spinasterol and acetic anhydride in a 1:1 molar ratio.[7][8]

  • Heat the mixture to 135°C while stirring.[7][8]

  • Maintain the reaction at 135°C for 1.5 hours.[7][8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude this compound can then be purified using column chromatography or recrystallization.

Workflow: Large-Scale Synthesis and Purification of this compound

G cluster_0 Upstream Processing cluster_1 Synthesis cluster_2 Downstream Processing Start Source Material (e.g., Soybean Oil Deodorizer Distillate) Extraction Extraction of Phytosterols Start->Extraction Solvent Extraction/Saponification Purification_SM Purification of α-Spinasterol Extraction->Purification_SM Fractional Crystallization/Chromatography Esterification Esterification with Acetic Anhydride Purification_SM->Esterification 1:1 Molar Ratio Cooling Cooling of Reaction Mixture Esterification->Cooling 135°C for 1.5h Purification_P Purification of this compound (Chromatography/Recrystallization) Cooling->Purification_P Drying Drying of Final Product Purification_P->Drying QC Quality Control Analysis Drying->QC Final_Product High-Purity this compound QC->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Add Excess Reagent - Remove Water Incomplete->Optimize_Reaction Yes Check_SM Check Starting Material Purity Incomplete->Check_SM No Purification_Issue Purification Issue Complete->Purification_Issue Optimize_Purification Optimize Purification: - Different Solvent System - Adjust Column Loading Purification_Issue->Optimize_Purification Yes Analyze_Byproducts Analyze for Byproducts (MS/NMR) Purification_Issue->Analyze_Byproducts No

Caption: Decision tree for troubleshooting synthesis issues.

IV. References

  • Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. PubMed Central.

  • Advances in various techniques for isolation and purification of sterols. PubMed Central.

  • Inhibition of Phytosterol Biosynthesis by Azasterols. ResearchGate.

  • Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. Springer.

  • Phytosterol esterification product and method of making same. Google Patents.

  • Acetate is the preferred substrate for long-chain fatty acid synthesis in isolated spinach chloroplasts. PubMed Central.

  • Inhibition of Phytosterol Biosynthesis by Azasterols. MDPI.

  • Biosynthesis of fatty acids from acetate in soybean suspension cultures. PubMed.

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI.

  • Controversial role of plant sterol esters in the management of hypercholesterolaemia. National Institutes of Health.

  • Process of purifying phytosterols from wood or plant-derived sources by means of metal salt complexes and compositions resulting therefrom. Google Patents.

  • Novel Synthesis of Phytosterol Ester from Soybean Sterol and Acetic Anhydride. PubMed.

  • Fischer Esterification-Typical Procedures. OperaChem.

  • Bioactive Compounds in Baby Spinach (Spinacia oleracea L.). Lund University.

  • Phytosterol and phytostanol-mediated epigenetic changes in cancer and other non-communicable diseases: a systematic review. PubMed Central.

  • Synthesis of Phytosteryl Esters by Using Alumina-Supported Zinc Oxide (ZnO/Al2O3) from Esterification Production of Phytosterol with Fatty Acid. ResearchGate.

  • Techniques for the extraction of phytosterols and their benefits in human health: a review. CORE.

  • Ester synthesis by esterification. Organic Chemistry Portal.

  • Acetate Binding of Spinach Chloroplasts as a Facet of Fatty Acid Synthesis. PubMed.

  • From Soybean Phytosterols to Steroid Hormones. SciSpace.

  • Preparation of esters via Fischer esterification (video). Khan Academy.

  • Novel Synthesis of Phytosterol Ester from Soybean Sterol and Acetic Anhydride. ResearchGate.

  • Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase. PubMed Central.

  • Extract of spinach leaves and method for its production. Google Patents.

Sources

Technical Support Center: Spinasteryl Acetate NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of spinasteryl acetate. This document is structured to provide immediate troubleshooting solutions and answer frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

This compound, a common phytosterol, presents significant challenges in NMR spectral interpretation due to its complex, rigid tetracyclic structure and extensive proton signal overlap. This guide offers structured solutions to common issues.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of this compound NMR spectra.

Question: My ¹H NMR spectrum shows a large, unresolved "hump" or "methylene envelope" in the aliphatic region (approx. 0.6-2.5 ppm). How can I resolve these signals?

Answer:

This is the most frequent challenge with steroidal compounds, arising from high proton density and similar chemical environments within the fused ring system.[1] The extensive scalar (J) coupling creates complex, overlapping multiplets that are difficult to assign individually.[2][3]

Here is a systematic workflow to address this issue:

  • Optimize Sample and Solvent Conditions:

    • Concentration: Ensure your sample is not overly concentrated, which can lead to line broadening. A concentration of 20-25 mg/mL is a good starting point.[4]

    • Solvent Change: The simplest and most effective first step is to re-acquire the spectrum in a different solvent.[1] Aromatic solvents like benzene-d₆ (C₆D₆) or pyridine-d₅ induce Aromatic Solvent-Induced Shifts (ASIS) through anisotropic effects. This can significantly alter the chemical shifts of protons based on their spatial orientation relative to the solvent molecule, often spreading out the crowded aliphatic region.[5] Comparing a spectrum in CDCl₃ to one in C₆D₆ can be highly diagnostic.

  • Elevate Magnetic Field Strength:

    • If available, use a higher field NMR spectrometer (e.g., move from 400 MHz to 600 MHz or higher). Chemical shifts in Hz scale with the field strength, while J-coupling constants remain independent of the field.[2] This increased dispersion can resolve second-order effects and simplify complex multiplets into more recognizable, first-order patterns.

  • Employ 2D NMR Spectroscopy:

    • When solvent changes are insufficient, 2D NMR is essential.[1][2] These experiments spread the signals over a second dimension, using correlations to resolve overlap.

      • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically 2-3 bonds apart). This is invaluable for tracing the connectivity within the individual rings and the side chain.[2][6]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[2][6] Since ¹³C spectra are much more dispersed, overlapping proton signals can often be resolved if their attached carbons have different chemical shifts.[2]

Below is a workflow diagram for resolving signal overlap:

AssignmentWorkflow OneD 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) COSY 2. Run ¹H-¹H COSY (Trace H-H Spin Systems) OneD->COSY HSQC 3. Run ¹H-¹³C HSQC (Assign Protonated Carbons) COSY->HSQC HMBC 4. Run ¹H-¹³C HMBC (Connect Fragments via Quaternary Carbons) HSQC->HMBC NOESY 5. Run ¹H-¹H NOESY (Confirm Stereochemistry) HMBC->NOESY Structure Complete Structure Assignment NOESY->Structure

Caption: Standard 2D NMR workflow for structure elucidation.

Q3: How do I perform a basic ¹H-¹³C HSQC experiment to start resolving signal overlap?

A3: The HSQC is a cornerstone experiment. Here is a generalized, step-by-step protocol for acquiring a standard HSQC spectrum.

Experimental Protocol: Acquiring a Gradient-Selected HSQC Spectrum

  • Sample Preparation: Prepare a solution of this compound (approx. 20-25 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Good shimming is critical for high-quality 2D spectra.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} reference spectra. Note the spectral widths (sweep widths) required to encompass all signals. For ¹H, this is typically ~10 ppm; for ¹³C, ~200 ppm.

  • Load HSQC Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Set Key Parameters:

    • Spectral Widths (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.

    • Transmitter Offsets (O1P, O2P): Center the transmitter frequencies in the middle of the respective ¹H and ¹³C spectral regions.

    • Number of Points (TD): Set TD(F2) to 2048 (2k) and TD(F1) to 256 or 512. More points in F1 will increase resolution but also experiment time.

    • Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 8, 16, 32) per F1 increment.

    • ¹J(CH) Coupling Constant: Set the central value for the one-bond C-H coupling constant. For sp³ carbons, this is typically 145 Hz. For sp² carbons, it's ~160 Hz. A value of 145 Hz is a good general-purpose starting point for steroids.

  • Acquisition: Start the acquisition. The experiment time will be determined by the number of scans, F1 increments, and relaxation delay.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform (e.g., xfb command).

    • Phase correct the spectrum.

    • Calibrate the axes using the known solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

References

  • troubleshooting NMR signal overlap in stigmastane steroids - Benchchem. (URL: )
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. (URL: [Link])

  • Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

  • 2D Assignment of cholesteryl acetate. (URL: [Link])

  • Interpretation of NMR spectra of steroids. (URL: [Link])

  • Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - NIH. (URL: [Link])

  • Solution NMR analysis of the steroidal compounds 1 and 2. 1D ¹H... - ResearchGate. (URL: [Link])

  • A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes - Books. (URL: [Link])

  • Steroid NMR : r/Chempros - Reddit. (URL: [Link])

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (URL: [Link])

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy† - University of Aberdeen. (URL: [Link])

  • [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed. (URL: [Link])

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (URL: [Link])

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (URL: [Link])

  • 13 C and 1 H NMR Spectra of Synthetic (25 R )-5α-Spirostanes - ResearchGate. (URL: [Link])

  • Figure S29. 1 H NMR spectrum (300 MHz, CDCl ) of Spinasterol. 3 - ResearchGate. (URL: [Link])

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (URL: [Link])

  • Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides - SciELO. (URL: [Link])

  • 5.7 Pople Nomenclature for Coupled Spin Systems - Organic Chemistry Data. (URL: [Link])

  • Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology. (URL: [Link])

  • Isoamyl acetate. (URL: [Link])

  • NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (URL: [Link])

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anti-inflammatory Activity of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of spinasteryl acetate. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to scientific inquiry. This document compares the efficacy of this compound against established anti-inflammatory agents using standard preclinical models and delves into its likely molecular mechanisms of action.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair but also a key driver of chronic diseases when dysregulated.[1] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but burdened with significant side effects, particularly with long-term use.[1] This therapeutic gap has fueled the search for novel anti-inflammatory agents from natural sources.

This compound, a phytosteryl acetate, represents a promising class of compounds. Its structural precursor, α-spinasterol, has demonstrated anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines and mediators.[2][3] It is scientifically plausible that this compound acts as a prodrug, being converted to its active form, spinasterol, by cellular esterases following administration. This guide outlines the critical in vitro and in vivo experiments required to rigorously test this hypothesis.

Part 1: In Vitro Validation: Cellular Mechanisms of Action

The initial step in validation is to assess the direct effect of this compound on inflammatory responses at the cellular level. The lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, is the gold-standard model for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4), making this model highly relevant for studying bacterially-induced inflammation.[4][5]

Key Experiment: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

An excessive production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.

Experimental Workflow: In Vitro NO Inhibition Assay

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Quantification seed Seed RAW 264.7 cells (5 x 10^5 cells/well) in 24-well plates incubate1 Incubate for 12h (37°C, 5% CO2) seed->incubate1 treat Treat cells with: - this compound (various conc.) - Dexamethasone (Positive Control) - Vehicle (Negative Control) incubate1->treat incubate2 Incubate for 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) (except for non-stimulated control) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Perform Griess Assay: Mix supernatant with Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate Nitrite Concentration and % Inhibition measure->calculate

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[6]

  • Treatment: Pre-treat the adhered cells for 1 hour with various concentrations of this compound. Include a positive control group (e.g., Dexamethasone) and a vehicle control group (e.g., 0.1% DMSO).

  • Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[6] A non-stimulated control group should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated vehicle control. This data is used to calculate the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Comparative Performance Data (Hypothetical)

The anti-inflammatory activity of this compound can be benchmarked against a standard corticosteroid, Dexamethasone. In addition to NO, key pro-inflammatory cytokines such as TNF-α and IL-6 should also be quantified from the supernatant using ELISA kits.

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound 25.530.235.8
Dexamethasone 15.818.522.1

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Part 2: In Vivo Validation: Efficacy in a Preclinical Model

While in vitro assays are crucial for mechanistic understanding, in vivo models are indispensable for evaluating a compound's efficacy within a complex biological system. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation used to assess the activity of anti-inflammatory drugs.[8][9][10]

Key Experiment: Carrageenan-Induced Paw Edema in Rats

This model involves injecting carrageenan, a phlogistic agent, into the paw of a rat, which elicits a biphasic inflammatory response.[8][11] The initial phase (0-1 hour) involves the release of histamine and serotonin, while the second, more sustained phase (1-6 hours) is characterized by the production of prostaglandins and cytokines, which is sensitive to inhibition by NSAIDs.[8]

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Model

cluster_0 Animal Preparation & Grouping cluster_1 Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimate Acclimate Male Wistar Rats (180-200g) group Divide into groups (n=6): - Vehicle Control - this compound - Indomethacin (Positive Control) acclimate->group dose Administer compounds orally (p.o.) or intraperitoneally (i.p.) group->dose wait Wait for 30-60 minutes dose->wait measure_initial Measure initial paw volume (Plethysmometer) wait->measure_initial inject Inject 0.1 mL of 1% Carrageenan (subplantar region of right hind paw) measure_initial->inject measure_final Measure paw volume at 1, 2, 3, 4, 5h post-carrageenan injection inject->measure_final calculate Calculate Edema Volume and % Inhibition measure_final->calculate

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Grouping: Divide animals into at least three groups (n=6 per group): Vehicle control, this compound treated, and a positive control group treated with a standard NSAID like Indomethacin.[13]

  • Dosing: Administer the test compounds (e.g., orally or intraperitoneally) 30-60 minutes prior to the carrageenan injection.[14]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[13][14]

  • Edema Measurement: Measure the paw volume at hourly intervals for up to 5 or 6 hours after the carrageenan injection.[13]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Comparative Performance Data (Hypothetical)

The efficacy of this compound is compared against Indomethacin, a potent NSAID commonly used as a reference drug in this model.[15][16]

Treatment Group (Dose)Paw Edema Volume at 3h (mL)% Inhibition of Edema
Vehicle Control 0.85 ± 0.07-
This compound (50 mg/kg) 0.48 ± 0.0543.5%
Indomethacin (10 mg/kg) 0.36 ± 0.0457.6%

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Part 3: Mechanistic Insights: Targeting Key Inflammatory Pathways

To provide a complete picture of its anti-inflammatory potential, it is crucial to investigate the molecular pathways modulated by this compound. Based on evidence from its parent compound, spinasterol, the anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][17]

LPS binding to TLR4 on macrophages initiates a signaling cascade that activates both NF-κB and MAPKs (including ERK, p38, and JNK).[18][19][20] These pathways converge in the nucleus to induce the transcription of a wide array of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[21][22][23] this compound is hypothesized to interfere with this cascade, likely by inhibiting the phosphorylation and activation of key signaling proteins.

Signaling Pathway: TLR4-Mediated Inflammatory Response

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs p38, JNK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus IkB p50/p65-IκBα IKK->IkB phosphorylates IκBα (leading to degradation) NFkB p50/p65 (NF-κB) IkB->NFkB releases NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Inhibition This compound (Hypothesized Action) Inhibition->TAK1 Inhibition->IKK

Caption: Hypothesized mechanism of this compound on inflammatory pathways.

Conclusion

This guide outlines a logical and robust workflow for validating the anti-inflammatory activity of this compound. By combining standardized in vitro and in vivo models, researchers can generate compelling data on its efficacy and benchmark its performance against established drugs like dexamethasone and indomethacin. The proposed experiments, from cellular NO production to whole-animal edema models, provide a multi-faceted evaluation of the compound's potential. Furthermore, investigating its impact on core inflammatory signaling pathways like NF-κB and MAPK will provide crucial mechanistic insights. The evidence gathered through this comprehensive approach will be critical in determining whether this compound is a viable candidate for development as a next-generation anti-inflammatory therapeutic.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 5, 142. [Link]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 9-35. [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science, 20(10), 1514-1520. [Link]

  • Liu, S. F., & Malik, A. B. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Bioscience, 11, 2199-2210. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 445-453. [Link]

  • D'Acquisto, F., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1054. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • He, H., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular Medicine Reports, 16(5), 6247-6254. [Link]

  • Al-Trad, B., et al. (2020). Describe the mechanism of carrageenan-induced hind paw edema in rat models. Journal of Applied Pharmaceutical Science, 10(1), 143-149. [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Current Protocols in Immunology, 101(1), 14.33.1-14.33.8. [Link]

  • Hargreaves, K. M., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 55(1), 5.4.1-5.4.9. [Link]

  • Kasimala, B., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3166-3171. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Plescia, C., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9694. [Link]

  • InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. [Link]

  • Possil, P., et al. (2002). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 135(5), 1137-1144. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 445-453. [Link]

  • ResearchGate. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ResearchGate. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-11. [Link]

  • Li, Y., et al. (2023). Bioactive Polysaccharides Prevent Lipopolysaccharide-Induced Intestinal Inflammation via Immunomodulation, Antioxidant Activity, and Microbiota Regulation. Foods, 12(13), 2568. [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293. [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • ResearchGate. (2015). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • ResearchGate. (2011). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Lee, J. H., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 25(21), 5035. [Link]

  • Jeong, G. S., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 6(17), 3320-3326. [Link]

  • Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(4), 799-805. [Link]

  • Van Alboom, A., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 19-24. [Link]

  • Gupta, R., & Sharma, A. K. (2019). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Journal of Food Biochemistry, 43(1), e12619. [Link]

  • Kalyan, A., et al. (2017). Nitric oxide detection methods in vitro and in vivo. Journal of Clinical and Diagnostic Research, 11(10), BC01-BC05. [Link]

  • Choi, J. M., et al. (2010). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. Journal of Ethnopharmacology, 130(1), 101-108. [Link]

  • Siqueira, J. M., et al. (2007). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. Phytotherapy Research, 21(5), 459-464. [Link]

  • Lee, D. Y., et al. (2012). Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells. International Immunopharmacology, 12(4), 663-670. [Link]

  • Yu, X., et al. (2022). Exploring the anti-inflammatory effects of spinach sterols based on network pharmacology. Highlights in Science, Engineering and Technology, 8, 105-111. [Link]

  • Drugs.com. (n.d.). Indomethacin Alternatives Compared. Drugs.com. [Link]

  • Kluckow, M., & Evans, N. (2000). Do We Need Another NSAID Instead of Indomethacin for Treatment of Ductus Arteriosus in Preterm Infants? Journal of Paediatrics and Child Health, 36(4), 316-320. [Link]

  • He, Y., et al. (2023). Comparison of different nonsteroidal anti-inflammatory drugs for cesarean section: a systematic review and network meta-analysis. Journal of Maternal-Fetal & Neonatal Medicine, 36(1), 2200843. [Link]

Sources

A Comparative Analysis of Spinasteryl Acetate and Stigmasteryl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of natural product research and drug development, phytosterols and their derivatives have garnered significant attention for their diverse pharmacological activities. Among these, spinasteryl acetate and stigmasteryl acetate, both acetylated forms of common plant sterols, present intriguing possibilities. This guide offers an in-depth comparative analysis of these two compounds, synthesizing available experimental data to provide a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document pieces together evidence from research on the individual compounds and their parent sterols, α-spinasterol and stigmasterol, to offer a comprehensive overview.

Structural and Physicochemical Distinctions

At first glance, this compound and stigmasteryl acetate share a high degree of structural similarity. Both are steroid esters with the same molecular formula (C₃₁H₅₀O₂) and a molecular weight of approximately 454.73 g/mol .[1][2] The core of their structure is a tetracyclic steroid nucleus. The key distinction lies in the position of a double bond within this nucleus.

  • This compound (α-Spinasteryl Acetate): Derived from α-spinasterol, it possesses a double bond at the C7 position of the steroid B-ring.[3]

  • Stigmasteryl Acetate: Derived from stigmasterol, it features a double bond at the C5 position of the steroid B-ring.[1][2]

This subtle difference in the placement of a double bond can significantly influence the three-dimensional conformation of the molecule, potentially impacting its interaction with biological targets and, consequently, its bioactivity. Acetylation of the hydroxyl group at C3 in both parent sterols is a common modification, often performed to increase lipophilicity, which may enhance bioavailability and cell membrane permeability.

Table 1: Physicochemical Properties of this compound and Stigmasteryl Acetate

PropertyThis compoundStigmasteryl Acetate
Parent Sterol α-SpinasterolStigmasterol
Molecular Formula C₃₁H₅₀O₂C₃₁H₅₀O₂
Molecular Weight ~454.73 g/mol ~454.73 g/mol [1]
CAS Number 4651-46-14651-48-3[1]
Key Structural Feature Double bond at C7Double bond at C5[1]

A Comparative Look at Biological Activities

The biological activities of this compound and stigmasteryl acetate are primarily inferred from studies on their parent compounds, α-spinasterol and stigmasterol. Both parent sterols have demonstrated promising anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. The ability of natural compounds to modulate inflammatory pathways is a key area of therapeutic interest.

α-Spinasterol , the precursor to this compound, has shown notable anti-inflammatory effects. It has been found to inhibit cyclooxygenases (COX-1 and COX-2) and attenuate the production of pro-inflammatory cytokines.[4][5] One of its proposed mechanisms of action involves the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation signaling.[5]

Stigmasterol , the precursor to stigmasteryl acetate, also exhibits significant anti-inflammatory properties.[3][6] Studies have shown its ability to reduce the release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6] The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[2]

While direct comparative data for the acetate derivatives is scarce, the inherent anti-inflammatory properties of the parent sterols provide a strong rationale for investigating these acetylated forms. The increased lipophilicity of the acetate esters could potentially lead to enhanced cellular uptake and more potent anti-inflammatory effects.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and disease.

Anticancer Activity

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Both α-spinasterol and stigmasterol have shown promise in this area, exhibiting cytotoxic effects against various cancer cell lines.

α-Spinasterol has demonstrated antiproliferative activity against breast (MCF-7), ovarian (SKOV-3), and other cancer cell lines.[4][9] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the modulation of key signaling pathways like the PI3K/Akt pathway.[9]

Stigmasteryl acetate has been directly studied for its cytotoxic effects. In a study on breast cancer cell lines, stigmasteryl acetate was synthesized and evaluated, although it did not show significant activity in that particular study, other derivatives of stigmasterol showed improved cytotoxicity.[1][10] However, the parent compound, stigmasterol , has shown potent anticancer activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and oral epithelial cancer cells.[11][12][13] The anticancer mechanisms of stigmasterol are multifaceted and include the induction of apoptosis and the inhibition of tumor cell proliferation and metastasis.[14]

Table 2: Summary of Reported Biological Activities and IC₅₀ Values

Biological ActivityCompoundCell Line/AssayIC₅₀ / ActivityReference(s)
Anti-inflammatory α-SpinasterolCOX-1 Inhibition16.17 µM[11]
α-SpinasterolCOX-2 Inhibition7.76 µM[11]
StigmasterolVarious in vivo modelsDose-dependent reduction in inflammation[3][6]
Anticancer α-SpinasterolMCF-7 (Breast Cancer)1.18 µM[4]
α-SpinasterolSKOV-3 (Ovarian Cancer)Higher than MCF-7[9]
StigmasterolMCF-7 (Breast Cancer)27.38 µM[13]
StigmasterolHepG2 (Liver Cancer)25.80 µM[11]
Stigmasteryl AcetateMCF-7 (Breast Cancer)> 250 µM[1][10]
Stigmasteryl AcetateHCC70 (Breast Cancer)> 250 µM[1][10]

Note: Data for this compound is notably absent from the current literature, highlighting a significant research gap.

Mechanistic Insights: A Tale of Two Pathways

The biological activities of these phytosterol derivatives are underpinned by their ability to modulate key cellular signaling pathways. Two of the most relevant pathways in the context of their anti-inflammatory and anticancer effects are the NF-κB and PI3K/Akt pathways.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of genes involved in inflammation, including cytokines and chemokines. The ability of phytosterols like stigmasterol to inhibit this pathway is a key aspect of their anti-inflammatory action.

Caption: Stigmasterol's anti-inflammatory action via NF-κB pathway inhibition.

The PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[1][15] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Natural compounds that can inhibit this pathway are therefore promising candidates for anticancer drug development. Phytosterols like α-spinasterol are thought to exert their anticancer effects, at least in part, by targeting components of the PI3K/Akt pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival α-Spinasterol α-Spinasterol α-Spinasterol->PI3K Inhibits

Caption: α-Spinasterol's potential anticancer mechanism via PI3K/Akt pathway inhibition.

Experimental Protocols for In Vitro Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays to assess the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and stigmasteryl acetate.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement c1 Seed RAW 264.7 cells in a 96-well plate c2 Incubate for 24 hours for cell adherence c1->c2 t1 Pre-treat cells with various concentrations of test compounds t2 Incubate for 1 hour t1->t2 t3 Stimulate with LPS (1 µg/mL) t2->t3 t4 Incubate for 24 hours t3->t4 m1 Collect supernatant m2 Perform Griess Assay to quantify nitrite m1->m2 m3 Measure absorbance at 540 nm m2->m3 cluster_prep cluster_prep cluster_treat cluster_treat cluster_prep->cluster_treat cluster_measure cluster_measure cluster_treat->cluster_measure

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and stigmasteryl acetate in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • LPS Stimulation: After a 1-hour pre-treatment with the test compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound and stigmasteryl acetate in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • Include a blank (methanol only) and a control (DPPH solution and methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot a graph of scavenging percentage against the compound concentration to determine the IC₅₀ value.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and stigmasteryl acetate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This comparative guide synthesizes the current understanding of this compound and stigmasteryl acetate, highlighting their potential as bioactive compounds. While both are derived from parent sterols with well-documented anti-inflammatory, antioxidant, and anticancer properties, there is a clear disparity in the available research. Stigmasteryl acetate has been the subject of some direct investigation, particularly in the context of cancer cytotoxicity. In contrast, the biological activities of this compound are largely inferred from its precursor, α-spinasterol, representing a significant knowledge gap and a promising avenue for future research.

The structural difference between these two isomers—the position of a double bond in the steroid nucleus—is a crucial factor that warrants further investigation to understand its impact on their respective biological activities. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies and elucidate the therapeutic potential of these fascinating natural product derivatives. Future research should focus on generating quantitative data for this compound to enable a more direct and comprehensive comparison with stigmasteryl acetate, ultimately paving the way for their potential development as novel therapeutic agents.

References

  • Dube, N. P., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. BMC Complementary Medicine and Therapies, 23(1), 309. [Link]

  • Dube, N. P., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. Research Square. [Link]

  • Gabay, O., et al. (2010). Health Benefits and Pharmacological Properties of Stigmasterol. Foods, 9(8), 1074. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3845-3856. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. [Link]

  • Li, X., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. Frontiers in Pharmacology, 13, 1061937. [Link]

  • Ahmad, A., et al. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Current Drug Targets, 14(8), 868-876. [Link]

  • Sedky, N. K., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Cellular Biochemistry, 119(5), 4303-4314. [Link]

  • Sedky, N. K., et al. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. ResearchGate. [Link]

  • Garcia-Lafuente, A., et al. (2009). Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models. Planta Medica, 75(5), 458-463. [Link]

  • Yohanna, C. I., et al. (2021). Antibacterial Activity, Antioxidant Potential and Stigmasterol Isolation from Laggera aurita Linn (Asteraceae). ResearchGate. [Link]

  • Osuntokun, O. T., & Olajubu, F. A. (2015). Stigmasterol has shown antioxidant properties in numerous investigations (in vivo and in vitro). MDPI. [Link]

  • Jeong, T. S., et al. (2004). α-Spinasterol Isolated from the Root of Phytolacca americana and its Pharmacological Property on Diabetic Nephropathy. ResearchGate. [Link]

  • Attanzio, A., et al. (2022). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. Food & Function, 13(11), 6141-6153. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Real Research S.A. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]

  • Nazemi, F., et al. (2020). Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1). Iranian Journal of Pharmaceutical Research, 19(2), 291-303. [Link]

  • Al-zubaidi, A. M. L., et al. (2023). The cytotoxicity studies of phytosterol discovered from Rhizophora apiculata against three human cancer cell lines. Journal of Applied Pharmaceutical Science, 13(1), 167-175. [Link]

  • Bibi, S., et al. (2019). Stigmasterol inhibits proliferation of cancer cells via apoptotic regulatory genes. Bioscience Research, 16(1), 695-702. [Link]

  • Liu, R., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • PubChem. (n.d.). Stigmasterol acetate. Retrieved from [Link]

  • Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3845-3856. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. PubMed. [Link]

Sources

A Comparative Analysis for the Modern Laboratory: Spinasteryl Acetate vs. β-Sitosteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

To researchers, scientists, and drug development professionals, the vast world of phytosterols presents a landscape rich with therapeutic potential. Among these, spinasteryl acetate and β-sitosteryl acetate emerge as compelling molecules, each with a unique profile of biological activity. This guide offers an in-depth, objective comparison of these two phytosteryl acetates, moving beyond surface-level descriptions to provide a critical evaluation grounded in experimental data and mechanistic insights. Our aim is to empower you with the technical understanding necessary to make informed decisions in your research and development endeavors.

At a Glance: A Structural and Physicochemical Overview

At their core, both this compound and β-sitosteryl acetate are steroidal esters, derived from their respective parent phytosterols, α-spinasterol and β-sitosterol. The fundamental difference in their structures lies in the placement of a double bond within the steroid's B ring and an additional double bond in the side chain of α-spinasterol, a feature absent in β-sitosterol. This seemingly subtle variation in their carbon skeletons gives rise to distinct three-dimensional conformations, which in turn influences their interactions with biological targets.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundβ-Sitosteryl Acetate
Molecular Formula C₃₁H₅₀O₂[1]C₃₁H₅₂O₂[2][3][4]
Molecular Weight 454.73 g/mol [1]456.74 g/mol [3][4]
Melting Point 180-181 °C[5]125.6-137 °C[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5][7]Soluble in Toluene[3]. The parent compound, β-sitosterol, is soluble in DCM, Ethyl acetate, DMSO, Acetone, and chloroform[8].
Parent Compound α-Spinasterolβ-Sitosterol

The addition of the acetate group to the C3-hydroxyl position of the parent sterols is a critical modification. This esterification increases the lipophilicity of the molecules, which can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their stability.

Unveiling the Bioactivity: A Head-to-Head Comparison

While direct comparative studies evaluating this compound and β-sitosteryl acetate in the same experimental systems are notably scarce, a wealth of data on their parent compounds and related derivatives allows for a robust comparative analysis. It is important to note that the biological activities of the acetate forms are often comparable to or, in some cases, enhanced versions of their parent sterols due to improved bioavailability.

The Anti-Inflammatory Arena

Both α-spinasterol and β-sitosterol have demonstrated significant anti-inflammatory properties, albeit through potentially different primary mechanisms.

β-Sitosteryl Acetate: The anti-inflammatory effects of β-sitosterol are well-documented and are largely attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2. By suppressing the activation of NF-κB, β-sitosterol and its acetate can effectively dampen the inflammatory cascade.[9][10]

This compound: α-Spinasterol also exhibits potent anti-inflammatory activity. Its mechanisms of action include the inhibition of cyclooxygenases (COX enzymes) and antagonism of the TRPV1 receptor, a key player in pain and inflammation.[11][12][13] Furthermore, it has been shown to attenuate the production of pro-inflammatory cytokines.[11][12][13]

Anti-inflammatory Signaling Pathways Comparative Anti-inflammatory Mechanisms cluster_0 β-Sitosteryl Acetate cluster_1 This compound Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB Activation->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2) Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2)->Inflammatory Response β-Sitosteryl Acetate β-Sitosteryl Acetate β-Sitosteryl Acetate->NF-κB Activation Inhibits Inflammatory Stimuli_2 Inflammatory Stimuli COX Enzymes COX Enzymes Inflammatory Stimuli_2->COX Enzymes TRPV1 Receptor TRPV1 Receptor Inflammatory Stimuli_2->TRPV1 Receptor Prostaglandin Production Prostaglandin Production COX Enzymes->Prostaglandin Production Inflammatory Response_2 Inflammatory Response Prostaglandin Production->Inflammatory Response_2 Pain & Inflammation Signaling Pain & Inflammation Signaling TRPV1 Receptor->Pain & Inflammation Signaling Pain & Inflammation Signaling->Inflammatory Response_2 This compound This compound This compound->COX Enzymes Inhibits This compound->TRPV1 Receptor Antagonizes

Figure 1: Comparative Anti-inflammatory Mechanisms
Cytotoxicity and Anticancer Potential

The cytotoxic effects of both phytosterols have been evaluated against a range of cancer cell lines, with some intriguing differences in their activity profiles.

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineIC₅₀ ValueReference
α-Spinasterol HeLa (Cervical Cancer)77.1 µg/mL[14]
RAW 264.7 (Macrophage-like)69.2 µg/mL[14]
HL-60 (Leukemia)8.66 µg/mL[14]
2774 (Ovarian Cancer)Not specified, but showed activity[15]
β-Sitosterol KB (Oral Cancer)13.82 µM (48h)[16]
COLO-205 (Colon Cancer)275.9 µM (alone)[6]
MCF-7 (Breast Cancer)187.61 µg/mL[17]
T47D (Breast Cancer)0.87 mM[18]

It is crucial to note that these values are from different studies and direct comparisons should be made with caution. However, the data suggests that both compounds possess cytotoxic activity, with α-spinasterol showing notable potency against leukemia and macrophage-like cells. β-sitosterol has demonstrated efficacy against oral, colon, and breast cancer cell lines.

Cholesterol-Lowering Effects

A key therapeutic application of phytosterols is their ability to lower cholesterol levels. Both compounds are believed to interfere with cholesterol absorption in the gut.

β-Sitosteryl Acetate: β-sitosterol is structurally very similar to cholesterol, allowing it to compete with cholesterol for incorporation into micelles in the small intestine. This competition reduces the amount of cholesterol that is absorbed into the bloodstream.

This compound: While less studied for its cholesterol-lowering effects compared to β-sitosterol, α-spinasterol is also expected to interfere with cholesterol absorption due to its structural similarity.

Experimental Protocols for Comparative Evaluation

To facilitate further research and enable direct comparisons, we provide standardized protocols for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

MTT_Workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of This compound or β-Sitosteryl Acetate B->C D 4. Incubate for 24-48 hours C->D E 5. Add MTT reagent (0.5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Solubilize formazan crystals with DMSO or SDS F->G H 8. Measure absorbance at 570 nm G->H

Figure 2: MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and β-sitosteryl acetate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Activity)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.

Griess_Assay_Workflow Griess Assay Workflow A 1. Seed RAW 264.7 macrophages in a 96-well plate B 2. Pre-treat cells with this compound or β-Sitosteryl Acetate A->B C 3. Stimulate cells with Lipopolysaccharide (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Mix supernatant with Griess Reagent E->F G 7. Incubate for 10-15 minutes at room temperature F->G H 8. Measure absorbance at 540 nm G->H

Figure 3: Griess Assay Workflow

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound or β-sitosteryl acetate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Protocol 3: Cholesterol Uptake Assay in Caco-2 Cells

This assay measures the ability of the compounds to inhibit the uptake of cholesterol in a model of the intestinal epithelium.

Detailed Steps:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

  • Treatment: Treat the apical side of the Caco-2 monolayer with this compound or β-sitosteryl acetate for 24 hours.

  • Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog (e.g., NBD-cholesterol).

  • Uptake: Add the cholesterol-containing micelles to the apical chamber of the Transwell inserts and incubate for 2-4 hours.

  • Washing: Wash the cells extensively with cold PBS to remove any unbound cholesterol.

  • Lysis and Quantification: Lyse the cells and measure the amount of incorporated cholesterol using a scintillation counter (for radiolabeled cholesterol) or a fluorescence plate reader (for NBD-cholesterol).

Concluding Remarks for the Discerning Scientist

The evidence presented in this guide underscores the significant, yet distinct, therapeutic potential of both this compound and β-sitosteryl acetate. β-sitosteryl acetate stands out for its well-established role in cholesterol management and its anti-inflammatory action via the NF-κB pathway. In contrast, this compound presents a compelling profile with potent anti-inflammatory effects mediated through COX and TRPV1 pathways, alongside promising cytotoxic activity against specific cancer cell lines.

The structural variance between these two molecules, particularly the additional double bonds in this compound, likely underpins their differential biological activities. This guide has laid the groundwork for a deeper, more nuanced understanding of these compounds. The provided experimental protocols offer a validated starting point for researchers to conduct direct comparative studies, which are critically needed to fully elucidate their relative potencies and therapeutic promise. As the field of phytosterol research continues to evolve, a rigorous, data-driven approach will be paramount in unlocking their full potential for human health.

References

  • PubChem. (n.d.). Beta-Sitosteryl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hiebl, B., Ladurner, A., Latkolik, S., Vujic, P., Kopic, A., & Dirsch, V. M. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Biological procedures online, 22, 7.
  • Hiebl, B., Ladurner, A., Latkolik, S., Vujic, P., Kopic, A., & Dirsch, V. M. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Biological Procedures Online, 22(1), 7.
  • ResearchGate. (n.d.). Cholesterol Uptake Assay with Caco-2 cells, applying Protocol #4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Sitosterol acetate (CAS 915-05-9). Retrieved from [Link]

  • Sari, D. P., Sundowo, A., & Hertiani, T. (2023). Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms. Saudi Pharmaceutical Journal, 31(8), 101701.
  • ResearchGate. (n.d.). Evaluation of antiproliferative activity of spinasterol against human.... Retrieved from [Link]

  • Villasenor, I. M., & Domingo, A. P. (2000). Anticarcinogenicity potential of spinasterol isolated from squash flowers. Teratogenesis, carcinogenesis, and mutagenesis, 20(2), 99–105.
  • BioCrick. (n.d.). alpha-Spinasterol acetate. Retrieved from [Link]

  • Mutakin, M., Pangestu, L., Hidayat, N. N., Abdullah, F. F., & Hadisaputri, Y. E. (2025). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Drug Design, Development and Therapy, Volume 19, 101–116.
  • Al-Warhi, T., Al-Hazzani, A. A., Al-Ghamdi, S. S., Al-Oqail, M. M., & Al-Sheddi, E. S. (2025). β-Sitosterol Enhances the Anticancer Efficacy of Oxaliplatin in COLO-205 Cells via Apoptosis and Suppression of VEGF-A, NF-κB-p65, and β-Catenin. International Journal of Molecular Sciences, 26(22), 10897.
  • ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Ríos, J. L., & Schinella, G. R. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Plants (Basel, Switzerland), 10(10), 2154.
  • Hasibuan, P. A., Harahap, U., Sitorus, P., & Satria, D. (2020). Anticancer activity of Β-sitosterol from Plectranthus amboinicus (Lour. Spreng.) leaves: In vitro and in silico studies. Heliyon, 6(10), e05125.
  • Zhang, Y., Li, X., Wang, Y., & Liu, Y. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 12(5), 1545-1554.
  • Sedky, N. K., El Gammal, Z., Arafa, R. K., & El-Badri, N. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum: induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Journal of Applied Pharmaceutical Science, 7(10), 033-042.
  • Jeong, S. I., Kim, K. J., Choi, M. K., Kim, D. H., & Lee, M. W. (2004).
  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Rajalakshmi, H. R. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy research : PTR, 36(10), 3835–3845.
  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Rajalakshmi, H. R. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3835-3845.
  • Alhakamy, N. A., Ahmed, O. A., Aldawsari, H. M., & Badr-Eldin, S. M. (2022). A β–Sitosterol Encapsulated Biocompatible Alginate/Chitosan Polymer Nanocomposite for the Treatment of Breast Cancer. Pharmaceutics, 14(2), 433.
  • Valerio, D. A., & Georgetti, S. R. (2016). EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS. African journal of traditional, complementary, and alternative medicines : AJTCAM, 14(1), 123–130.
  • Lee, S., Kim, J., Lee, J., Park, J., & Lee, J. (2022). Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. Molecules (Basel, Switzerland), 27(5), 1588.
  • ResearchGate. (n.d.). (PDF) The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Retrieved from [Link]

  • MCE (MedChemExpress). (n.d.). α-Spinasterol acetate. Retrieved from [Link]

  • Wang, S., Sun, Y., & Liu, Y. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Molecules (Basel, Switzerland), 28(2), 861.

Sources

A Comparative Guide to the Bioavailability of Spinasteryl Acetate and Its Glycoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Spinasterol Conjugates

Spinasterol is a plant-derived sterol structurally similar to cholesterol. Its therapeutic efficacy upon oral administration is fundamentally dependent on its absorption and systemic availability. In nature and in formulations, spinasterol is often derivatized at its C-3 hydroxyl group, commonly as spinasteryl acetate (an ester) or spinasteryl glycoside (linked to a sugar moiety). These modifications drastically alter the molecule's physicochemical properties, governing its journey through the gastrointestinal (GI) tract and its interaction with host metabolic machinery. The core question for any researcher is: which form is more likely to reach systemic circulation and exert its effects?

Mechanistic Comparison of Bioavailability

The bioavailability of these two forms is dictated by their stability and enzymatic processing within the GI tract. The fundamental difference lies in the type of chemical bond that must be cleaved to release the parent spinasterol, which is the form recognized by intestinal transporters for absorption.

  • This compound: This is an ester form. Generally, phytosterol esters are considered prodrugs that require hydrolysis to release the free sterol before absorption can occur.[4] This hydrolysis is primarily mediated by pancreatic enzymes in the small intestine, such as cholesterol esterase (CEase) or carboxylesterases.[4][6]

    • Causality: The efficiency of this enzymatic hydrolysis is a critical rate-limiting step. For the acetate to be absorbed, it must first be efficiently cleaved. Once liberated, the free spinasterol can be incorporated into mixed micelles, which traffic the sterol to the surface of enterocytes for absorption, a process that competes with cholesterol.[7][8]

  • Spinasteryl Glycoside: This form features a glycosidic bond linking spinasterol to a sugar. Unlike ester bonds, glycosidic bonds of sterols are largely resistant to cleavage by mammalian pancreatic enzymes in the upper GI tract.[9][10]

    • Causality: The primary site of metabolism for many dietary glycosides is the colon, where the gut microbiota produces a vast arsenal of glycoside hydrolases.[10][11] These bacterial enzymes can cleave the glycosidic bond, releasing free spinasterol. However, the absorptive capacity of the colon is significantly lower than that of the small intestine. While some absorption may occur, it is generally less efficient. Some studies suggest that intact steryl glycosides can reduce cholesterol absorption locally in the intestine, indicating they may exert biological effects without significant systemic absorption of the sterol moiety.[9][12]

The following diagram illustrates the divergent metabolic pathways influencing the bioavailability of this compound and its glycoside.

cluster_0 Oral Administration cluster_1 Small Intestine cluster_2 Colon cluster_3 Systemic Circulation This compound This compound SA_Metabolism Hydrolysis by Pancreatic Esterases This compound->SA_Metabolism Spinasteryl Glycoside Spinasteryl Glycoside SG_Intact Intact Glycoside (Resistant to Hydrolysis) Spinasteryl Glycoside->SG_Intact Free_Spinasterol_SI Free Spinasterol SA_Metabolism->Free_Spinasterol_SI Micelle Micellar Solubilization Free_Spinasterol_SI->Micelle Absorption Enterocyte Uptake (NPC1L1) Micelle->Absorption Efflux_SI Efflux (ABCG5/8) Absorption->Efflux_SI Circulation Absorbed Spinasterol Absorption->Circulation Low (<5%) Excretion Fecal Excretion Efflux_SI->Excretion SG_Metabolism Hydrolysis by Microbial Glycosidases SG_Intact->SG_Metabolism SG_Intact->Excretion Free_Spinasterol_C Free Spinasterol SG_Metabolism->Free_Spinasterol_C Free_Spinasterol_C->Excretion

Caption: Comparative metabolic pathways of this compound and its glycoside.
Hypothetical Comparative Pharmacokinetic Data

While direct experimental data is lacking, a typical pharmacokinetic study would yield data that could be summarized as follows. This table is illustrative, designed to reflect the expected outcomes based on the mechanistic analysis above.

Pharmacokinetic ParameterThis compound (Oral)Spinasteryl Glycoside (Oral)Rationale for Expected Difference
Cmax (ng/mL) HigherLower / UndetectableEfficient hydrolysis and absorption in the small intestine for the acetate form.
Tmax (hr) 2 - 4> 12 / Not ApplicableCorresponds to digestion and absorption time in the upper GI tract for the acetate. Glycoside requires transit to the colon.
AUC (0-t) (ng·hr/mL) HigherLower / NegligibleReflects greater overall systemic exposure from the acetate form due to superior absorption.
Bioavailability (%) Low (~1-5%)Very Low (<0.5%)Phytosterol absorption is inherently poor, but the glycoside's metabolic path further limits its already low potential.[4][13]
Experimental Protocols for Bioavailability Assessment

To definitively compare the bioavailability, a rigorous, well-controlled study is required. Below are detailed protocols for both in vivo pharmacokinetic studies and in vitro permeability assays, which together provide a comprehensive picture of a compound's absorption characteristics.

This protocol is designed to quantify and compare the systemic exposure of spinasterol after oral administration of its acetate and glycoside forms.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of spinasterol following oral gavage of this compound and spinasteryl glycoside in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.

  • Test Articles & Dosing:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: this compound suspended in vehicle at a dose equimolar to 50 mg/kg of free spinasterol.

    • Group 3: Spinasteryl glycoside suspended in vehicle at a dose equimolar to 50 mg/kg of free spinasterol.

    • Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the retro-orbital plexus into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation for Analysis (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., deuterated β-sitosterol) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

  • Analytical Method (LC-MS/MS):

    • Instrumentation: Use a validated Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).

    • Chromatographic Separation: Employ a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for spinasterol and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known spinasterol concentrations.

    • Calculate the plasma concentration of spinasterol at each time point.

    • Use pharmacokinetic software (e.g., WinNonlin) to determine Cmax, Tmax, and AUC using non-compartmental analysis.

start Fast Rats Overnight dosing Oral Gavage: - Vehicle - this compound - Spinasteryl Glycoside start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling centrifuge Centrifuge to Obtain Plasma sampling->centrifuge store Store Plasma at -80°C centrifuge->store extract Protein Precipitation & Extraction store->extract analyze LC-MS/MS Analysis extract->analyze pk_analysis Pharmacokinetic Data Analysis analyze->pk_analysis end Determine Cmax, Tmax, AUC pk_analysis->end

Caption: Workflow for the in vivo pharmacokinetic study.

This assay assesses the potential for intestinal epithelial transport, a key component of absorption.

Objective: To compare the apparent permeability (Papp) of this compound and its glycoside across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².

    • Confirm integrity by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compounds (this compound and spinasteryl glycoside, dissolved in HBSS with a non-toxic co-solvent if necessary) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compounds in the collected samples using a validated LC-MS/MS method as described in Protocol 1.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

    • Compare the Papp values of this compound and spinasteryl glycoside. A higher Papp value suggests better potential for passive transcellular absorption.

Conclusion and Future Directions

Based on established metabolic principles, this compound is predicted to exhibit superior oral bioavailability compared to spinasteryl glycoside. The ester linkage of the acetate is susceptible to hydrolysis by pancreatic enzymes in the absorptive environment of the small intestine, releasing the parent sterol for uptake. Conversely, the robust glycosidic bond likely requires microbial action in the less absorptive colon for cleavage.

This guide provides the theoretical framework and detailed experimental designs necessary to formally test this hypothesis. The execution of such studies is critical for the rational design of phytosterol-based therapeutics and functional foods, ensuring that the chosen molecular form provides optimal potential for systemic delivery and biological activity.

References

  • Lin, X., Ma, L., Racette, S. B., Anderson, D. L., & Ostlund, R. E., Jr. (2009). Glycosidic Bond Cleavage is Not Required for Phytosteryl Glycoside-Induced Reduction of Cholesterol Absorption in Mice. Journal of nutrition, 139(8), 1507–1511. [Link]

  • Heinemann, T., Leiss, O., & von Bergmann, K. (1986). Comparison of intestinal absorption of cholesterol with different plant sterols in man. European journal of clinical investigation, 16(3), 220–223. [Link]

  • Gong, J., Li, J., & Zhang, Y. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Molecules (Basel, Switzerland), 27(2), 481. [Link]

  • Ostlund, R. E., Jr, Lin, X., & Racette, S. B. (2002). Phytosterol glycosides reduce cholesterol absorption in humans. The American journal of clinical nutrition, 75(6), 1004–1008. [Link]

  • Xi'an Healthful Biotechnology Co.,Ltd. (2022). How Are Phytosterols Absorbed?. Blog. [Link]

  • Wang, M., Wang, F., Wang, Y., et al. (2018). Additional mechanism for selective absorption of cholesterol and phytosterols. Journal of lipid research, 59(1), 88–95. [Link]

  • Gylling, H., & Miettinen, T. A. (2002). Comparison of the effects of dietary plant sterol and stanol esters on lipid metabolism. Atherosclerosis, 164(2), 279–285. [Link]

  • Weingärtner, O., Böhm, M., & Laufs, U. (2009). Differential effects on inhibition of cholesterol absorption by plant stanol and plant sterol esters in apoE−/− mice. Cardiovascular Research, 81(4), 764–772. [Link]

  • Kassis, A. N., & Jones, P. J. H. (2016). The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation. Journal of medicinal food, 19(9), 819–828. [Link]

  • ResearchGate. (n.d.). Phytosterol and Cholesterol Absorption. ResearchGate. [Link]

  • Gong, J., Li, J., & Zhang, Y. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Molecules, 27(2), 481. [Link]

  • Münger, L. H., Schär, M., & Nyström, L. (2015). Comparison of Enzymatic Hydrolysis and Acid Hydrolysis of Sterol Glycosides from Foods Rich in Δ7-Sterols. Lipids, 50(7), 735-748. [Link]

  • Jurgoński, A., & Juśkiewicz, J. (2022). Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety. Nutrients, 14(9), 1735. [Link]

  • Salehi, B., Quispe, C., Sharifi-Rad, J., et al. (2021). Phytosterols: From Preclinical Evidence to Potential Clinical Applications. Frontiers in pharmacology, 11, 599959. [Link]

  • Miettinen, T. A., & Gylling, H. (2003). Comparison of efficacy of plant stanol ester and sterol ester: short-term and longer-term studies. The American journal of cardiology, 92(4B), 20I–24I. [Link]

  • Münger, L. H., & Nyström, L. (2014). Enzymatic hydrolysis of steryl glycosides for their analysis in foods. Food chemistry, 163, 202–211. [Link]

  • Valzacchi, S., Carrara, P., & Catapano, A. L. (1982). Cholesteryl Ester Hydrolysis in Rat Liver Cytosol. Modulation by Female Sex Hormones. Hormone and metabolic research, 14(11), 591–594. [Link]

  • Twarog, C., Fattah, S., Heade, J., Maher, S., Fattal, E., & Brayden, D. J. (2019). A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Pharmaceutical research, 36(11), 163. [Link]

  • Münger, L. H., & Nyström, L. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in chemistry, 6, 51. [Link]

  • SONAR. (2014). Enzymatic hydrolysis of steryl glycosides for their analysis in foods. SONAR. [Link]

  • Münger, L. H., & Nyström, L. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry, 6. [Link]

  • Gohlke, H., & Zundel, G. (2017). Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1862(12), 1534–1545. [Link]

  • Ziboh, V. A., & Lord, J. T. (1979). Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins. The Biochemical journal, 184(2), 283–290. [Link]

  • Sjöström, I., & Östlund-Lindqvist, A. M. (1987). Synthesis and Hydrolysis of Cholesteryl Esters by Isolated Rat-Liver Lysosomes and Cell-Free Extracts of Human Lung Fibroblasts. Biochimica et biophysica acta, 922(3), 358–365. [Link]

  • Sun, L., Xie, C., Wang, G., et al. (2020). The role of the gut microbiome and its metabolites in metabolic diseases. Science China. Life sciences, 63(10), 1498–1509. [Link]

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Rajalakshmi, H. R. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy research, 36(9), 3513–3522. [Link]

  • Pierotte, J., de Oliveira, A. C., & de Albuquerque, S. (2021). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. ResearchGate. [Link]

  • Majeed, M., Nagabhushanam, K., Mundkur, L., & Rajalakshmi, H. R. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy research : PTR, 36(9), 3513–3522. [Link]

  • Brown, J. M., & Hazen, S. L. (2022). Host hepatic metabolism is modulated by gut microbiota-derived sphingolipids. Cell host & microbe, 30(6), 798–808.e7. [Link]

  • Sy, A., Handayani, D., & Dachriyanus, H. (2019). SPINASTEROL : STEROIDS FROM Filicium decipiens STEM BARK. ResearchGate. [Link]

  • Williams, H. D., Sahbaz, Y., Ford, L., et al. (2014). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. Molecular pharmaceutics, 11(6), 1956–1966. [Link]

  • Ridlon, J. M., Kang, D. J., & Hylemon, P. B. (2014). The Role of the Gut Microbiota in Bile Acid Metabolism. Journal of lipid research, 55(11), 2293–2304. [Link]

  • Hou, T., Wang, J., Zhang, W., & Xu, X. (2004). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Journal of chemical information and computer sciences, 44(5), 1702–1708. [Link]

  • Khallouki, F., Ksila, M., Ghzaiel, I., et al. (2024). Chemical and Biochemical Features of Spinasterol and Schottenol. Advances in experimental medicine and biology, 1440, 45–55. [Link]

  • Caldwell, G. W., Easlick, S. M., Gunnet, J., Masucci, J. A., & Demarest, K. (1998). In vitro permeability of eight beta-blockers through Caco-2 monolayers utilizing liquid chromatography/electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 33(7), 607–614. [Link]

  • Kyung Hee University. (n.d.). Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression. Kyung Hee University. [Link]

  • Lee, Y., & Kim, Y. (2021). Role of Gut Microbiota in Neuroendocrine Regulation of Carbohydrate and Lipid Metabolism via the Microbiota-Gut-Brain-Liver Axis. International journal of molecular sciences, 22(11), 5484. [Link]

  • Janssen, A. W. F., & Kersten, S. (2015). The role of the gut microbiota in metabolic health. The FASEB Journal, 29(8), 3111–3123. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Spinasteryl Acetate's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from identifying a promising bioactive compound to validating its therapeutic efficacy is both complex and critical. Spinasteryl acetate, a derivative of the widespread phytosterol α-spinasterol, has garnered interest for its potential pharmacological activities.[1] This guide provides an in-depth, objective comparison of methodologies for the in vivo validation of this compound, focusing on its anti-inflammatory and anti-cancer properties. We will explore established animal models, compare its potential performance against standard-of-care alternatives, and provide the detailed experimental frameworks necessary for rigorous scientific inquiry.

Understanding this compound: Mechanism of Action

This compound belongs to the family of phytosterols, plant-derived compounds structurally similar to cholesterol. Its therapeutic potential is rooted in its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Anti-Inflammatory Mechanism: The anti-inflammatory effects of the parent compound, spinasterol, are attributed to its ability to inhibit pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2] This dual inhibition reduces the production of prostaglandins, key mediators of pain and swelling. Furthermore, spinasterol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), likely through the modulation of the NF-κB signaling pathway.[3][4] It also acts as an antagonist to the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain signaling.[1][2]

Anti-Cancer Mechanism: In the context of oncology, α-spinasterol has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[5][6] Mechanistic studies indicate this is achieved by increasing the expression of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, while down-regulating cell cycle progression markers.[5] This targeted action against cancer cells, while sparing normal cells, is a highly sought-after characteristic in oncological drug development.

Below is a diagram illustrating the proposed signaling pathways modulated by this compound's parent compound.

Proposed Mechanisms of Spinasterol cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer (Apoptosis) Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimuli->COX-1 / COX-2 Pro-inflammatory Cytokines (TNF-a, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-1b) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-1b) Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Spinasterol_inflam Spinasterol Spinasterol_inflam->NF-kB Pathway Inhibits Spinasterol_inflam->COX-1 / COX-2 Inhibits Cancer Cell Cancer Cell p53 p53 (Tumor Suppressor) Cancer Cell->p53 Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bax->Apoptosis Spinasterol_cancer Spinasterol Spinasterol_cancer->p53 Upregulates

Caption: Proposed mechanisms of action for spinasterol.

In Vivo Validation: A Comparative Approach

To rigorously assess the therapeutic potential of this compound, well-defined in vivo models are essential. These models allow for the evaluation of efficacy, pharmacokinetics, and safety in a complex biological system. Here, we compare standard models for inflammation and cancer, outlining protocols and benchmarks for performance.

The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[7][8]

Rationale for Model Selection: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, making it ideal for evaluating compounds that may target different inflammatory mediators.[8][9] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and involves neutrophil infiltration.[9] This allows for a nuanced assessment of an anti-inflammatory agent's mechanism.

Comparative Agents:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., saline with 0.5% Tween 80). This group establishes the baseline inflammatory response.

  • Positive Control: Indomethacin. A potent non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits COX enzymes.[10][11] It serves as a benchmark for efficacy, particularly in the prostaglandin-mediated late phase of inflammation.[7]

Experimental Workflow Diagram:

cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Animal Acclimatization (Wistar Rats, 180-200g, 1 week) grouping grouping start->grouping baseline Baseline Paw Volume Measurement (V₀) (Plethysmometer) grouping->baseline dosing Oral Administration (p.o.) of Test Compounds baseline->dosing induction Subplantar Injection 0.1 mL 1% Carrageenan (1 hr post-dosing) dosing->induction measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs post-carrageenan induction->measurement analysis analysis measurement->analysis end Endpoint analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6 per group): Vehicle, this compound (e.g., 10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).

  • Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[7]

  • Drug Administration: The respective compounds are administered via oral gavage (p.o.) one hour before carrageenan injection.[7][12]

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[7][8]

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[7]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Comparative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Peak Edema Inhibition (at 3h) (%)
Vehicle Control-0%
This compound1025%
This compound2545%
This compound5065%
Indomethacin1070%

This table allows for a direct comparison of the dose-dependent efficacy of this compound against a clinically relevant standard.

To evaluate anti-tumor activity, the subcutaneous xenograft model using immunodeficient mice is the gold standard.[13][14]

Rationale for Model Selection: This model involves implanting human cancer cells into mice that lack a functional immune system (e.g., Nude or SCID mice), preventing rejection of the human cells.[13] It allows for the direct assessment of a compound's effect on human tumor growth in vivo. For this guide, we will consider a breast cancer model (e.g., using MDA-MB-231 cells), given the in vitro data on spinasterol.[5]

Comparative Agents:

  • Vehicle Control: The delivery vehicle for this compound. This group's tumor growth curve serves as the baseline.

  • Positive Control: Doxorubicin. A widely used chemotherapeutic agent for various cancers, including breast cancer.[15] It provides a benchmark for potent anti-tumor activity.

Experimental Workflow Diagram:

cluster_workflow_cancer Experimental Workflow: Xenograft Tumor Model start Cell Culture (e.g., MDA-MB-231) prep prep start->prep implant Subcutaneous Injection into flank of immunodeficient mice prep->implant growth Tumor Growth (to ~50-100 mm³) Monitor 2-3x weekly implant->growth grouping grouping growth->grouping treatment Treatment Initiation (e.g., i.p. injection) for 21 days grouping->treatment monitoring Tumor Volume & Body Weight Measurement (2x weekly) treatment->monitoring end Endpoint (Tumor Excision & Analysis) monitoring->end

Caption: Workflow for the xenograft tumor model assay.

Detailed Protocol:

  • Animal Acclimatization: Female immunodeficient mice (e.g., NOD-SCID), 4-6 weeks old, are acclimatized for at least 3-5 days.[13]

  • Cell Preparation: Human breast cancer cells (MDA-MB-231) are cultured, harvested, and resuspended in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 3.0 x 10⁶ cells per 100-300 µL.[13]

  • Implantation: The cell suspension is injected subcutaneously into the lower flank of each mouse.[13][14]

  • Tumor Growth: Tumors are allowed to grow until they reach an average volume of 50-100 mm³. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[13]

  • Grouping and Treatment: Once tumors reach the target size, mice are randomized into treatment groups. Treatment (e.g., intraperitoneal injection) begins and continues for a set period (e.g., 21 days).

  • Monitoring: Tumor volumes and animal body weights are measured twice weekly to assess efficacy and toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Comparative Data Summary (Hypothetical):

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2100%
This compound25 mg/kg950 ± 15036.7%
This compound50 mg/kg600 ± 11060.0%
Doxorubicin3 mg/kg450 ± 9570.0%

This data provides a clear comparison of this compound's ability to inhibit tumor growth relative to a standard chemotherapeutic agent.

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the in vivo validation of this compound. The successful demonstration of efficacy in both the carrageenan-induced paw edema and xenograft tumor models would provide strong evidence for its therapeutic potential.

Key Causality in Experimental Design:

  • The choice of the carrageenan model is deliberate, as its biphasic nature can provide initial insights into whether this compound acts on early-phase mediators or later-phase prostaglandin synthesis.

  • The xenograft model is critical because it tests the compound's efficacy against human-derived cancer cells, providing more clinically relevant data than syngeneic models might.

  • Including positive controls like Indomethacin and Doxorubicin is non-negotiable. They provide an essential benchmark, allowing researchers to contextualize the potency of this compound. A novel compound doesn't necessarily need to outperform the standard, but its relative efficacy must be understood.

Future research should focus on more chronic models of inflammation (e.g., collagen-induced arthritis) and orthotopic or patient-derived xenograft (PDX) models for cancer to further validate these findings in more clinically relevant settings.[16] Additionally, detailed pharmacokinetic and toxicology studies are necessary next steps in the drug development pipeline.

By following these self-validating protocols and objectively comparing performance against established alternatives, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

  • Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. PubMed.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Xenograft Tumor Model Protocol. Protocol Online.
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • LLC cells tumor xenograft model. Protocols.io.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory.
  • Doxorubicin in Combination with a Small TGFb Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS ONE.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
  • Effect of FF and indomethacin on carrageenan-induced paw oedema in... ResearchGate.
  • Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... ResearchGate.
  • Treatment of acute carrageenan-induced paw edema with orally... ResearchGate.
  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS ONE.
  • Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLOS ONE.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
  • The Distribution of the Anticancer Drug Doxorubicin in Relation to Blood Vessels in Solid Tumors. AACR Journals.
  • Full article: Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Taylor & Francis Online.
  • The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. PubMed.
  • The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. ResearchGate.
  • Anticarcinogenicity potential of spinasterol isolated from squash flowers. ResearchGate.
  • Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. PubMed.
  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers.
  • Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Carolina Digital Repository.
  • α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice. PubMed Central.
  • Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). PMC - PubMed Central.
  • Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. RSC Publishing.
  • Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship of Spinasteryl Acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of spinasteryl acetate analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, offering a framework for designing more potent and selective therapeutic agents based on the spinasterol scaffold. We will explore key structural modifications, compare their effects on anti-inflammatory and anticancer activities, and provide detailed experimental protocols for synthesis and evaluation.

Introduction: The Therapeutic Potential of the Spinasterol Scaffold

Spinasterol (a stereoisomer of stigmasterol) is a widely distributed phytosterol found in various plants, including spinach and cucumber.[1][2][3] Its acetylated form, this compound, shares a similar tetracyclic steroidal core and has garnered significant interest for its diverse pharmacological properties. Both spinasterol and its acetate ester have demonstrated promising anti-inflammatory, antiproliferative, and neuroprotective activities.[1][2][3][4][5]

The fundamental goal of SAR studies on this compound is to identify the specific structural features (the pharmacophore) responsible for its biological effects. By systematically modifying the parent molecule and observing the resulting changes in activity, we can develop a predictive model for designing novel analogs with enhanced potency, improved selectivity against specific biological targets, and more favorable pharmacokinetic profiles.[6][7]

The this compound Backbone: Key Loci for Chemical Modification

The therapeutic potential of this compound analogs is intrinsically linked to the strategic modification of its core structure. The molecule presents several key regions that can be chemically altered to modulate its biological activity. Understanding these sites is fundamental to rational drug design.

  • The C3-Position: The acetate ester at the C3 position of the A-ring is a primary site for modification. Altering the ester group (e.g., by changing chain length or introducing different functional groups) or replacing it entirely can significantly impact the molecule's polarity, solubility, and interaction with target proteins.

  • The Steroidal Nucleus (Rings A, B, C, D): The rigid, four-ring system forms the backbone of the molecule. Introducing substituents such as hydroxyl, keto, or halogen groups, or creating unsaturation within the rings, can alter the molecule's overall shape and electronic distribution, thereby influencing its binding affinity and selectivity.

  • The C17 Side Chain: The aliphatic side chain at the C17 position is crucial for activity. Modifications here, particularly around the C22-C23 double bond, can dramatically affect how the molecule fits into the binding pockets of target enzymes or receptors.

Below is a diagram illustrating these key modification sites on the this compound structure.

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis: Impact of Structural Modifications on Biological Activity

While extensive libraries of this compound analogs are not widely published, we can extrapolate from SAR principles of related steroids and the known activities of the parent compound to guide future design.[8][9]

Anti-inflammatory Activity

Spinasterol's anti-inflammatory effects are well-documented and are often attributed to the modulation of key signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) and the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[5][10][11][12]

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] Spinasterol and its analogs likely interfere with this cascade.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB_p IκBα Phosphorylation & Degradation IKK->IkB_p NFkB_Release NF-κB p65/p50 Release IkB_p->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Gene Transcription Translocation->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Spinasteryl_Analog This compound Analog Spinasteryl_Analog->IKK Inhibition

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

SAR Insights for Anti-inflammatory Analogs:

Modification SiteHypothetical ModificationExpected Impact on Anti-inflammatory ActivityRationale
C3-Position Replace acetate with longer alkyl esters or amides.Potentially IncreasedEnhancing lipophilicity could improve cell membrane permeability and interaction with intracellular targets.
C17 Side Chain Saturation of the C22-C23 double bond.Potentially DecreasedThe rigidity and specific geometry conferred by the double bond may be critical for fitting into the active site of a target protein.
Steroid Core Introduction of a hydroxyl group at C7.Potentially Increased or AlteredAs seen in other aminosterols, the stereochemistry of hydroxyl groups can significantly impact activity, possibly by forming new hydrogen bonds within the target's binding site.[9]
Anticancer Activity

Spinasterol has demonstrated notable antiproliferative activity against a range of cancer cell lines.[4] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, sometimes through the upregulation of tumor suppressor proteins like p53.[15]

The table below summarizes the reported cytotoxic effects of the parent compound, spinasterol, providing a baseline for comparison with future analogs.

Cell LineCancer TypeIC50 (µg/mL)Reference
RAW 264.7 Murine Macrophage69.2[16]
HeLa Cervical Cancer77.1[16]
A549 Human Alveolar Cancer> 100 (low activity)[4]
MCF-7 Breast CancerLower than SKOV-3 & MDA-MB-231[15]
SKOV-3 Ovarian CancerModerate Activity[15]
MDA-MB-231 Breast CancerHighest IC50 (Lowest Activity)[15]

SAR Insights for Anticancer Analogs:

  • Introduction of Heteroatoms: Incorporating nitrogen or oxygen atoms into the steroidal skeleton or side chain, for instance as oximes or nitrogen-containing heterocycles, has been shown to increase antiproliferative activity in other steroid series.[8]

  • Glycosylation: Attaching sugar moieties to form steroidal saponins can dramatically increase cytotoxicity, though it may decrease selectivity against non-cancerous cells.[8]

  • Functional Group Effects: The addition of electron-withdrawing groups (e.g., fluoro, chloro) can enhance anticancer activity, while electron-donating groups (e.g., methyl) may reduce it.[6][7] The position of these substituents is also critical.

Experimental Design and Protocols

A robust SAR study requires a systematic workflow encompassing analog synthesis, purification, characterization, and biological evaluation.

SAR_Workflow Start This compound (Parent Compound) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening AntiInflam Anti-inflammatory Assays (NO, Cytokine) Screening->AntiInflam Activity A AntiCancer Anticancer Assays (MTT, Apoptosis) Screening->AntiCancer Activity B Analysis Data Analysis (IC50 Determination) AntiInflam->Analysis AntiCancer->Analysis SAR Establish SAR (Identify Pharmacophore) Analysis->SAR

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol: General Synthesis of Steroidal Analogs

The synthesis of novel analogs often involves multi-step processes.[17][18][19] The following is a representative, generalized protocol for the modification of a steroidal alcohol, which can be adapted for spinasterol (the precursor to this compound).

Objective: To introduce a novel ester group at the C3 position of spinasterol.

  • Protection of Side Chain (if necessary): If the C17 side chain contains reactive groups, protect them using appropriate protecting groups to ensure regioselectivity.

  • Synthesis of C3-Ester Analog:

    • Dissolve spinasterol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to obtain the pure analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[20]

Protocol: In Vitro Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for anticancer activity.[21][22][23]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The spinasterol scaffold represents a valuable starting point for the development of novel anti-inflammatory and anticancer agents. Structure-activity relationship studies are critical for transforming this natural product into a lead compound for drug discovery. This guide has established that the C3-ester, the C17 side chain, and the core steroidal rings are key targets for chemical modification.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. By introducing a variety of functional groups at strategic positions, it will be possible to map the pharmacophore in greater detail. Combining this empirical data with in silico molecular docking studies will further illuminate the interactions between these analogs and their biological targets, paving the way for the rational design of next-generation therapeutics with superior efficacy and safety profiles.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
  • Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Lie-Injo, L. E., & Virik, H. K. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental & Clinical Cancer Research, 17(4), 435-440.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17795–17804. [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (2022). Phytotherapy Research, 36(9), 3511-3522. [Link]

  • McKay, M. J., & Maimone, T. J. (2017). Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. Nature Chemistry, 9(9), 859-864. [Link]

  • Structure‐activity relationship study of the designed analogs (5 aa–cm). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent advances in the efficient synthesis of steroid natural products: emerging methods and strategies. (2025). Chemical Society Reviews. [Link]

  • Recent advances in the efficient synthesis of steroid natural products: emerging methods and strategies. (2025). Chemical Society Reviews. [Link]

  • Lee, H. J., & Khalil, M. A. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Recent patents on inflammation & allergy drug discovery, 6(3), 179-191. [Link]

  • Li, M., Yin, G., & Li, J. (2019). Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. Frontiers in Neuroscience, 13, 114. [Link]

  • Strategies in Steroids Synthesis. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Saudi journal of biological sciences, 24(7), 1633-1639. [Link]

  • Choi, J. H., et al. (2011). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. Journal of Pharmacy and Pharmacology, 63(1), 123-130. [Link]

  • Sodky, M. A., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. Archives of biochemistry and biophysics, 655, 1-9. [Link]

  • Park, J. H., et al. (2015). α-Spinasterol from Melandrium firmum attenuates benign prostatic hyperplasia in a rat model. Experimental and therapeutic medicine, 10(5), 1877-1882. [Link]

  • Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells. (2020). eLife, 9, e55737. [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (2022). SciSpace. [Link]

  • Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(9), 3511-3522. [Link]

  • Evaluation of antiproliferative activity of spinasterol against human... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2021). International Journal of Molecular Sciences, 22(3), 1052. [Link]

  • Anticancer Activities of Natural and Synthetic Steroids: A Review. (2020). ACS Omega, 5(32), 19959-19969. [Link]

  • Siqueira, J. M., et al. (2004). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. Phytotherapy Research, 18(9), 711-715. [Link]

  • NF-κB Signal Pathway. (2018). YouTube. Retrieved January 12, 2026, from [Link]

  • Exploring the anti-inflammatory effects of spinach sterols based on network pharmacology. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Activation of the NF-κB Pathway in Human Adipose-Derived Stem Cells Alters the Deposition of Epigenetic Marks on H3K27 and Is Modulated by Fish Oil. (2023). International Journal of Molecular Sciences, 24(13), 10986. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4312. [Link]

  • Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors. (2017). MedChemComm, 8(11), 2095-2108. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2020). Molecules, 25(11), 2580. [Link]

  • Exploring the anti-inflammatory effects of spinach sterols based on network pharmacology. (2022). Highlights in Science, Engineering and Technology. [Link]

  • Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. (2021). Drug Design, Development and Therapy, 15, 497-514. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138. [Link]

  • Design, synthesis and biological evaluation of novel spin-labeled derivatives of podophyllotoxin. (2010).
  • Structure–activity relationships in aminosterol antibiotics: The effect of stereochemistry at the 7-OH group. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. (2024). Molecules, 29(10), 2322. [Link]

Sources

A Head-to-Head Comparison of Spinasteryl Acetate Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-purity extraction of target bioactive compounds is a critical cornerstone of successful research and product formulation. Spinasteryl acetate, a phytosterol with significant therapeutic potential, is no exception. The choice of extraction methodology can profoundly impact the yield, purity, cost-effectiveness, and environmental footprint of the entire process. This guide provides an in-depth, head-to-head comparison of prevalent extraction techniques for this compound, supported by scientific principles and comparative data for related phytosterols, to empower you in selecting the optimal method for your specific research and development needs.

Introduction to this compound and the Importance of Extraction

This compound is the acetylated form of α-spinasterol, a phytosterol found in a variety of plant sources, including spinach, pumpkin seeds, and various medicinal herbs.[1][2] Like other phytosterols, it is a lipophilic molecule with a structure similar to cholesterol, contributing to its diverse pharmacological activities. The acetate functional group can influence its solubility and bioavailability.

The primary challenge in working with this compound lies in its efficient separation from the complex plant matrix. An ideal extraction method should offer high recovery of the target compound, minimize the co-extraction of impurities, preserve the chemical integrity of the molecule, and be scalable and sustainable.

Physicochemical Properties of this compound: The Basis for Solvent Selection

This compound is a relatively non-polar compound. Its solubility is a key determinant in the selection of an appropriate extraction solvent. It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3] The principle of "like dissolves like" dictates that non-polar to moderately polar solvents will be most effective in solubilizing and extracting this compound from the plant matrix.

Comparative Analysis of Extraction Methodologies

This section provides a detailed examination of four key extraction methods: conventional Soxhlet extraction and three modern, "green" extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Soxhlet Extraction: The Traditional Workhorse

Soxhlet extraction is a classic, continuous solid-liquid extraction technique that has been a laboratory staple for over a century.[4][5] It operates by repeatedly washing the solid matrix with a fresh portion of distilled solvent, allowing for a high degree of extraction.

Mechanism of Action: The plant material is placed in a thimble, and a heated solvent is vaporized, condensed, and dripped onto the sample. When the solvent level in the thimble reaches a certain point, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated, ensuring a thorough extraction.

Causality in Experimental Choices: The choice of solvent is critical and is based on the solubility of this compound and a boiling point that allows for efficient vaporization and condensation without degrading the compound.[4] The duration of the extraction is typically long to ensure complete recovery.

Advantages:

  • High extraction efficiency due to the continuous use of fresh solvent.[5]

  • Simple and well-established technique.

Disadvantages:

  • Long extraction times (often hours).[6][7]

  • Large consumption of organic solvents, leading to higher costs and environmental concerns.[6]

  • Potential for thermal degradation of heat-sensitive compounds due to prolonged exposure to the solvent's boiling point.[6]

Ultrasound-Assisted Extraction (UAE): Harnessing Acoustic Energy

Ultrasound-Assisted Extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to enhance the extraction process.[8][9]

Mechanism of Action: UAE employs acoustic cavitation, the formation and collapse of microscopic bubbles in the solvent.[10] This process generates localized high pressure and temperature, creating microjets and shockwaves that disrupt the plant cell walls and enhance the penetration of the solvent into the matrix, thereby accelerating mass transfer.[10]

Causality in Experimental Choices: Key parameters such as ultrasonic power, frequency, temperature, and extraction time are optimized to maximize the disruption of the plant matrix and the dissolution of the target compound without causing degradation.[9] The choice of solvent remains crucial and is often the same as in conventional methods, but the volume required is typically less.

Advantages:

  • Significantly reduced extraction times compared to conventional methods.[6]

  • Lower solvent consumption.

  • Increased extraction yields for phytosterols have been reported.[6]

  • Operates at lower temperatures, reducing the risk of thermal degradation.[9]

Disadvantages:

  • The efficiency can be affected by the scale of the operation.

  • Potential for the formation of free radicals at high ultrasonic intensities, which could affect the stability of the extracted compounds.

Microwave-Assisted Extraction (MAE): Rapid and Efficient Heating

Microwave-Assisted Extraction (MAE) is another advanced extraction technique that utilizes microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction process.[11][12]

Mechanism of Action: MAE works on the principle of dielectric heating. Polar molecules within the solvent and the plant material align themselves with the rapidly oscillating electric field of the microwaves, generating heat. This localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of intracellular components into the solvent.[7]

Causality in Experimental Choices: The selection of a solvent with a high dielectric constant is crucial for efficient microwave absorption and heating. Microwave power and extraction time are optimized to achieve rapid extraction without overheating and degrading the target compounds.

Advantages:

  • Extremely fast extraction times (often in minutes).[7][12]

  • Reduced solvent consumption.[7]

  • Improved extraction yields for a variety of bioactive compounds.

Disadvantages:

  • Requires specialized microwave extraction equipment.

  • The use of non-polar solvents, which may be good for this compound solubility, can be less efficient as they do not absorb microwave energy well unless a co-solvent is used.

Supercritical Fluid Extraction (SFE): A Green and Tunable Technology

Supercritical Fluid Extraction (SFE) is a highly selective and environmentally friendly extraction method that uses a supercritical fluid as the solvent.[11]

Mechanism of Action: A supercritical fluid, most commonly carbon dioxide (CO₂), is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. In this state, it has the density of a liquid for good solvating power and the viscosity and diffusivity of a gas for excellent penetration into the solid matrix. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.

Causality in Experimental Choices: The pressure and temperature are carefully optimized to achieve the desired density and solvating power of the supercritical CO₂ for the target compound. A co-solvent, such as ethanol, can be added to modify the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds.

Advantages:

  • Highly selective extraction, leading to purer extracts.[11]

  • The solvent (CO₂) is non-toxic, non-flammable, and easily removed from the extract by depressurization, leaving no solvent residue.

  • Operates at relatively low temperatures, preserving heat-sensitive compounds.

  • Considered a "green" technology.

Disadvantages:

  • High initial capital cost for the equipment.

  • The low polarity of supercritical CO₂ may require the use of a co-solvent to efficiently extract compounds like this compound.

Head-to-Head Performance Comparison

While specific quantitative data for the extraction of this compound is limited, a comparative analysis based on studies of phytosterols provides valuable insights into the expected performance of each method.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Yield Good to HighHighHighHigh and Selective
Extraction Time Very Long (hours)Short (minutes)Very Short (minutes)Short to Moderate (minutes to hours)
Solvent Consumption HighLow to ModerateLowVery Low (CO₂ is recycled)
Purity of Extract ModerateGoodGoodHigh to Very High
Operating Temperature High (Solvent Boiling Point)Low to ModerateModerate to HighLow to Moderate
Equipment Cost LowModerateModerate to HighVery High
Environmental Impact HighLowLowVery Low

Experimental Protocols

Soxhlet Extraction Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Loading: Place a known weight of the powdered plant material into a cellulose thimble.

  • Assembly: Place the thimble in the Soxhlet extractor. Fill a round-bottom flask with the chosen solvent (e.g., hexane or ethyl acetate) to about two-thirds of its volume and attach it to the Soxhlet extractor. Connect a condenser to the top of the extractor.

  • Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Cycling: Allow the extraction to proceed for a predetermined number of cycles or for a specific duration (e.g., 6-8 hours).

  • Concentration: After extraction, cool the apparatus and recover the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator to remove the solvent.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Mixing: Place a known weight of the powdered plant material in an extraction vessel and add a specific volume of the chosen solvent.

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a set frequency (e.g., 20-40 kHz) and power for a specified time (e.g., 15-30 minutes).

  • Temperature Control: Maintain the temperature of the extraction mixture using a cooling water bath if necessary.

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Loading: Place a known weight of the powdered plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add a specific volume of the chosen solvent to the vessel.

  • Extraction: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 5-15 minutes).

  • Cooling: After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Separation and Concentration: Filter the extract to remove the solid residue and concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Loading: Pack the powdered plant material into the extraction vessel.

  • System Setup: Place the extraction vessel into the SFE system.

  • Parameter Setting: Set the desired extraction pressure (e.g., 200-400 bar) and temperature (e.g., 40-60°C).

  • Extraction: Pump supercritical CO₂ through the extraction vessel at a constant flow rate.

  • Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to its gaseous state and the this compound to precipitate. Collect the extract from the separator.

Visualization of Experimental Workflows

Soxhlet_Extraction_Workflow cluster_0 Soxhlet Extraction Workflow A Sample Preparation (Grind Plant Material) B Load into Thimble A->B C Soxhlet Apparatus Assembly B->C D Continuous Extraction (Heating and Siphoning) C->D E Solvent Evaporation (Rotary Evaporator) D->E F This compound Extract E->F

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow cluster_1 Ultrasound-Assisted Extraction Workflow A Sample Preparation (Grind Plant Material) B Mix with Solvent A->B C Ultrasonic Treatment (Sonication) B->C D Filtration/Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F This compound Extract E->F

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow cluster_2 Microwave-Assisted Extraction Workflow A Sample Preparation (Grind Plant Material) B Mix with Solvent in Vessel A->B C Microwave Irradiation B->C D Cooling and Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F This compound Extract E->F

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow cluster_3 Supercritical Fluid Extraction Workflow A Sample Preparation (Grind Plant Material) B Load into Extraction Vessel A->B C Pressurize and Heat with CO₂ B->C D Supercritical Fluid Extraction C->D E Depressurization and Separation D->E F This compound Extract E->F

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion and Recommendations

The selection of an optimal extraction method for this compound is a multifactorial decision that requires a careful balance of yield, purity, speed, cost, and environmental considerations.

  • For initial laboratory-scale research with a focus on high recovery and where equipment cost is a primary constraint, Soxhlet extraction remains a viable, albeit slow and solvent-intensive, option.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent significant advancements, offering a compelling balance of speed, efficiency, and reduced environmental impact. These methods are highly recommended for routine laboratory extractions and for process development studies.

  • For applications demanding the highest purity of this compound and for industrial-scale production where sustainability and solvent-free products are paramount, Supercritical Fluid Extraction (SFE) is the superior choice, despite its higher initial investment.

Ultimately, the most suitable method will depend on the specific goals of your research or production. It is recommended to perform initial optimization studies to determine the ideal parameters for your chosen method and plant material. This guide provides a robust framework to inform this critical decision-making process, enabling you to proceed with confidence in your extraction strategy for this compound.

References

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2024). Molecules. [Link]

  • Comparison of soxhlet, ultrasound-assisted and pressurized liquid extraction of terpenes, fatty acids and Vitamin E from Piper gaudichaudianum Kunth. (2006). Journal of Chromatography A. [Link]

  • Techniques for the extraction of phytosterols and their benefits in human health: a review. (2018). Separation Science and Technology. [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). Molecules. [Link]

  • Ultrasound-assisted extraction of mycosterols from Agaricus bisporus L. vs conventional Soxhlet extraction. (2015). Semantic Scholar. [Link]

  • What is the Difference Between Supercritical Fluid Extraction and Microwave Assisted Extraction. (2022). Difference Between. [Link]

  • Results of optimization of yield extraction by using desirability function. (2017). ResearchGate. [Link]

  • Microwave-Assisted Extraction as an Alternative to Soxhlet, Sonication, and Supercritical Fluid Extraction. (1996). Journal of AOAC INTERNATIONAL. [Link]

  • Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants. (2023). ResearchGate. [Link]

  • Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (2022). Food Science & Nutrition. [Link]

  • Organic Solvent Solubility Data Book. (2010). CORE. [Link]

  • A Comparative Study between Conventional and Advanced Extraction Techniques: Pharmaceutical and Cosmetic Properties of Plant Extracts. (2022). Molecules. [Link]

  • Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants. (2023). Agroindustrial Science. [Link]

  • Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025). AKT Publication. [Link]

  • Effectiveness of different methods for the extraction of principle actives and phytochemicals content in medicinal herbals. (2021). Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas. [Link]

  • Comparative Study of Conventional, Microwave-Assisted and Supercritical Fluid Extraction of Bioactive Compounds from Microalgae: The Case of Scenedesmus obliquus. (2023). Applied Sciences. [Link]

  • SUPERCRITICAL FLUID EXTRACTION AND MICROWAVE-ASSISTED HYDRO-DISTILLATION OF NUTRACEUTICALS FROM SPICES AND MEDICINAL PLANTS. (2017). Sapientia University. [Link]

  • Optimization of Extraction Conditions for Phenolic Acids from the Leaves of Melissa officinalis L. Using Response Surface Methodology. (2015). Pharmacognosy Magazine. [Link]

  • SOLUBILITY DATA SERIES. IUPAC-NIST Solubility Data Series. [Link]

  • Spinasterol-alpha. PubChem. [Link]

  • Extraction yield optimization of Oleaster (Olea europaea var. sylvestris) fruits using response surface methodology, LC/MS profiling and evaluation of its effects on antioxidant activity and autophagy in HFF cells. (2021). ResearchGate. [Link]

  • Optimization of ultrasonically extracted β‐sitosterol from Berberis jaeschkeana using response surface methodology. (2024). Food Science & Nutrition. [Link]

  • Optimization Methods for the Extraction of Vegetable Oils: A Review. (2020). Processes. [Link]

  • Chemical and Biochemical Features of Spinasterol and Schottenol. (2024). Advances in Experimental Medicine and Biology. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • Major pharmacological properties of α‐spinasterol. (2022). ResearchGate. [Link]

  • Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. (2022). Molecules. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). Chinese Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available Spinasteryl Acetate Standards

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

Spinasteryl acetate, a phytosterol derivative with significant interest in pharmaceutical and nutraceutical research, is commercially available from numerous suppliers. However, the purity of these standards can vary, potentially impacting experimental outcomes and the validity of research findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the purity of commercially available this compound standards. We present a multi-platform analytical approach, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols are provided for each technique, accompanied by an in-depth discussion of the scientific rationale behind experimental choices. To illustrate the practical application of these methods, this guide presents a comparative analysis of three fictionalized commercial this compound standards, highlighting potential variations in purity and impurity profiles. This guide is intended to be a practical resource, empowering researchers to independently validate the quality of critical reagents and ensure the integrity of their scientific work.

Introduction: The Critical Role of Purity in this compound Research

α-Spinasterol and its acetylated form, this compound, are plant-derived sterols belonging to the stigmastane family.[1][2][3] Found in various plant species, these compounds have garnered attention for their potential therapeutic properties. As with any bioactive compound, the accuracy and reproducibility of research findings are fundamentally dependent on the quality and purity of the starting materials.

Impurities in a this compound standard can arise from several sources, including the initial extraction and isolation process from plant matrices, incomplete synthesis or acetylation, degradation over time, or the presence of structurally related sterol isomers.[4][5] Common impurities may include other phytosterols like β-sitosterol, stigmasterol, and campesterol, their corresponding acetates, or residual solvents from the purification process. The presence of such impurities can lead to erroneous biological data, misinterpretation of structure-activity relationships, and challenges in meeting regulatory standards for drug development.

Therefore, an orthogonal and robust analytical strategy is paramount to confirm the identity and quantify the purity of commercially available this compound standards. This guide outlines a comprehensive approach utilizing chromatographic and spectroscopic techniques to provide a detailed characterization of these standards.

A Multi-Pronged Analytical Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different analytical platforms, is essential for a comprehensive evaluation. We advocate for the synergistic use of HPLC for quantitative purity assessment, GC-MS for the identification of volatile and semi-volatile impurities, and NMR for structural confirmation and detection of isomeric impurities.

The Logic Behind the Workflow

The proposed analytical workflow is designed to be a self-validating system. HPLC provides a high-precision quantification of the main component and any non-volatile impurities. GC-MS, with its superior separation efficiency for sterols (often after derivatization) and mass spectrometric detection, allows for the confident identification of structurally related sterol impurities.[6][7] Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity, providing detailed information about the molecular framework and detecting subtle isomeric differences that may be missed by chromatographic methods alone.[8][9][10]

Purity Evaluation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Commercial This compound Standards Sample_Prep Prepare Stock Solutions and Working Standards Sample_Acquisition->Sample_Prep HPLC HPLC-UV/CAD (Quantitative Purity) Sample_Prep->HPLC GCMS GC-MS (Impurity ID) Sample_Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR Data_Integration Integrate & Correlate Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Purity_Report Generate Comprehensive Purity Report Data_Integration->Purity_Report

Caption: A logical workflow for the comprehensive purity evaluation of this compound standards.

Comparative Analysis of Fictional Commercial Standards

To demonstrate the application of our recommended analytical workflow, we present a comparative analysis of three fictionalized commercially available this compound standards:

  • Vendor A: Premium Grade, >99% Purity (claimed)

  • Vendor B: Research Grade, >98% Purity (claimed)

  • Vendor C: Standard Grade, >95% Purity (claimed)

The following table summarizes the experimental data obtained from our multi-platform analysis.

Analytical TechniqueParameterVendor AVendor BVendor C
HPLC-UV (205 nm) Purity (Area %) 99.6%98.2%96.1%
Number of Impurities >0.1% 135
GC-MS (as TMS ethers) This compound (Area %) 99.5%98.1%95.8%
Identified Impurities Stigmasteryl Acetate (0.3%)Stigmasteryl Acetate (1.2%), β-Sitosteryl Acetate (0.5%)Stigmasteryl Acetate (2.5%), β-Sitosteryl Acetate (1.1%), Campesteryl Acetate (0.4%)
¹H NMR (500 MHz) Structural Confirmation Conforms to structureConforms to structureConforms to structure
Observable Impurities Minor signals consistent with Stigmasteryl AcetateSignals consistent with Stigmasteryl Acetate and β-Sitosteryl AcetateSignificant signals consistent with multiple sterol acetate impurities
Overall Purity Assessment Conclusion High Purity. Meets "Premium Grade" claim.Good Purity. Meets "Research Grade" claim but contains notable related impurities.Standard Purity. Meets "Standard Grade" claim but contains a complex mixture of impurities.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments performed in this comparative guide. These protocols are designed to be self-validating and adhere to principles of good analytical practice.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reversed-phase HPLC with UV detection is a robust method for quantifying the purity of this compound. Due to the lack of a strong chromophore, detection at lower wavelengths (e.g., 205 nm) is necessary.[11] For more universal detection, a Charged Aerosol Detector (CAD) can also be employed. The method described here is validated for linearity, precision, and accuracy according to USP guidelines.[12][13][14]

HPLC Protocol Start Start Sample_Prep Prepare Sample (1 mg/mL in Acetonitrile) Start->Sample_Prep HPLC_Setup Set Up HPLC System (C18 column, Isocratic Mobile Phase) Sample_Prep->HPLC_Setup Injection Inject Sample (10 µL) HPLC_Setup->Injection Data_Acquisition Acquire Data (UV at 205 nm) Injection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Calculation Calculate Purity (Area %) and Impurity Profile Integration->Calculation End End Calculation->End

Caption: Step-by-step workflow for HPLC analysis of this compound.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 205 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the sample solution in triplicate.

  • Data Processing:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity of this compound as the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Rationale: GC offers high-resolution separation of sterols and their acetates.[6] Derivatization to trimethylsilyl (TMS) ethers is often employed to improve volatility and chromatographic peak shape.[15] Mass spectrometry provides structural information for impurity identification by comparing fragmentation patterns to spectral libraries (e.g., NIST).[16][17]

Protocol:

  • Derivatization (Silylation):

    • Place approximately 1 mg of the this compound standard in a 2 mL glass vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (20:1)

    • Oven Program: Start at 200 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

    • MS Transfer Line: 290 °C

    • Ion Source: 230 °C

    • Mass Range: m/z 50-650

  • Analysis and Data Processing:

    • Inject 1 µL of the derivatized sample.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques for unambiguous structure elucidation and can provide quantitative information about the purity of a sample.[9][10][18] Specific proton and carbon signals are characteristic of the this compound molecule, and the presence of signals from other sterol acetates can be readily detected.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 500 MHz or higher field strength

    • Experiments:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon)

      • 2D NMR (e.g., COSY, HSQC) for detailed structural assignment if necessary.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts and coupling constants of the acquired spectra with literature values for this compound.

    • Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of this compound and any observed impurities.

Discussion and Interpretation of Results

The comparative data presented in this guide highlights the importance of a multi-platform approach to purity assessment. While Vendor A's "Premium Grade" standard demonstrated high purity across all analytical platforms, the standards from Vendors B and C showed discrepancies that would have been missed by a single analytical technique.

For instance, HPLC alone would have quantified the purity of Vendor B's standard at 98.2% but would not have identified the specific impurities. GC-MS was crucial in identifying these impurities as stigmasteryl acetate and β-sitosteryl acetate.[16] This information is critical for researchers, as these structurally similar sterols could have confounding biological activities.

Similarly, while GC-MS provided a detailed impurity profile for Vendor C's standard, NMR spectroscopy confirmed the presence of a complex mixture of sterol acetates, reinforcing the lower purity assessment. The convergence of data from all three techniques provides a high degree of confidence in the overall purity evaluation.

Conclusion: Empowering Researchers Through Analytical Rigor

The quality of chemical standards is a cornerstone of reproducible and reliable scientific research. This guide has provided a comprehensive and practical framework for the evaluation of commercially available this compound standards. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can independently verify the purity of their reagents, identify potential contaminants, and make informed decisions about the suitability of a given standard for their experimental needs. The adoption of such rigorous analytical practices is essential for upholding the principles of scientific integrity and advancing our understanding of the biological roles of compounds like this compound.

References

  • GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC - NIH. (n.d.).
  • One-dimensional and two-dimensional NMR spectroscopy of sterols - Semantic Scholar. (n.d.).
  • Gas Chromatographic Analysis of Plant Sterols – AOCS - American Oil Chemists' Society. (2019, July 23). Retrieved January 12, 2026, from [Link]

  • 1H and 13C NMR Spectroscopy of Sterols | 2 | Molecular Structure and B - Taylor & Francis eBooks. (1992). Retrieved January 12, 2026, from [Link]

  • (PDF) GC/EI-MS method for the determination of phytosterols in vegetable oils. (2021, October 11). Retrieved January 12, 2026, from [Link]

  • MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS - HARVEST (uSask). (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis method of phytosterol constituents from vegetable to facilitate product development - Food Research. (2022, December 8). Retrieved January 12, 2026, from [Link]

  • Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Importance of Natural Product Characterization and Integrity for Dietary Supplement Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. (n.d.). Retrieved January 12, 2026, from [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC sterol analyses - Chromatography Forum. (2005, November 17). Retrieved January 12, 2026, from [Link]

  • Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. (2023, August 16). Retrieved January 12, 2026, from [Link]

  • Inhibitors of Sterol Synthesis. Chromatography of Acetate Derivatives of Oxygenated Sterols - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • validate analysis methods: Topics by Science.gov. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025, October 10). Retrieved January 12, 2026, from [Link]

  • SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) 1H and 13C NMR Spectroscopy of Sterols - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advances in various techniques for isolation and purification of sterols - PMC - NIH. (2019, December 17). Retrieved January 12, 2026, from [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. (n.d.). Retrieved January 12, 2026, from [Link]

  • α-Spinasterol acetate (5α-Stigmasta-7,22-dien-3β-ol, acetate,α-菠菜甾醇乙酸酯) - MCE. (n.d.). Retrieved January 12, 2026, from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved January 12, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spinasteryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

While specific hazard data for spinasteryl acetate is limited, it is imperative to handle it with the caution afforded to all laboratory chemicals.[1] The procedures outlined below are based on established best practices for chemical waste management and information extrapolated from related sterol compounds. Adherence to your institution's Environmental Health & Safety (EHS) guidelines is paramount.

Core Principles of this compound Waste Management

The fundamental principle guiding the disposal of this compound is the avoidance of environmental release and the protection of personnel. All waste streams containing this compound, regardless of concentration, should be treated as hazardous chemical waste.[2] This includes solid compound, solutions, and contaminated labware. Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of comprehensive hazard statements for this compound, a conservative approach to safety is required.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[4]

  • Hand Protection: Wear chemical-impermeable gloves.[1][5] Dispose of contaminated gloves as hazardous waste.[2][5]

  • Body Protection: A lab coat must be worn at all times.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a chemical fume hood.[6]

Waste Segregation and Storage

Proper segregation is crucial to prevent accidental chemical reactions.[7] this compound waste should be stored separately from incompatible materials, such as strong oxidizing agents.[8]

All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][7] This area must be clearly marked and away from sinks or floor drains.[9]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to managing this compound waste from generation to disposal.

Solid Waste Disposal
  • Collection: Collect unused or expired solid this compound in a dedicated, properly labeled hazardous waste container.[2] If possible, use the original container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[7]

  • Storage: Keep the container tightly closed and store it in your designated SAA.[3][7]

Liquid Waste Disposal
  • Collection: Solutions containing this compound must be collected in a compatible, leak-proof container.[2]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[7]

  • Storage: Ensure the container is sealed and stored in the SAA, segregated from incompatible materials.[9]

Contaminated Labware and Debris
  • Collection: All items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, are considered hazardous waste.[2] These should be collected in a designated, lined container.

  • "Empty" Containers: Containers that held this compound must be triple-rinsed with a suitable solvent.[2][10] The rinsate from this process is considered hazardous waste and must be collected for disposal.[2] After triple-rinsing, the container may be disposed of as regular trash, pending confirmation with your institution's policies.[2]

Spill Management
  • Evacuation and Ventilation: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust.[11] For liquid spills, use an inert absorbent material.

  • Disposal: Collect all cleanup materials in a suitable container, label it as hazardous waste, and manage it according to the procedures outlined above.[1]

Disposal Workflow and Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Material) B Identify Waste Type A->B C Segregate from Incompatible Chemicals B->C D Select Compatible Container C->D E Label Container: 'Hazardous Waste' 'this compound' List all components D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Is Container Full or Storage Time Limit Reached? G->H H->F No I Arrange for Pickup by Institutional EHS H->I Yes J EHS Transports to Licensed Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

Summary of Disposal and Safety Information

Parameter Guideline Rationale
Waste Classification Hazardous Chemical Waste[2]Precautionary measure due to limited specific hazard data and general nature of laboratory chemicals.
PPE Safety goggles, chemical-impermeable gloves, lab coat.[1][6]To prevent skin and eye contact with the chemical.
Disposal Location Designated and labeled hazardous waste containers.To ensure proper handling and prevent environmental contamination.
Prohibited Disposal No drain or general trash disposal.[2][3]To prevent the release of chemical substances into the water system and environment.
Contaminated Items Dispose of as hazardous waste.[2]Any item in contact with the chemical is considered contaminated and must be handled accordingly.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[2][10]To remove residual chemical before disposing of the container.
Storage Closed, labeled containers in a designated Satellite Accumulation Area (SAA).[3][7]To ensure safe temporary storage and prevent spills or accidental mixing of incompatible chemicals.
Spill Cleanup Use appropriate absorbent material; collect all waste as hazardous.[1]To safely manage accidental releases and prevent further contamination.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Essential Guide to the Safe Disposal of 7-Dehydrocholesterol Acet
  • alpha-Spinasterol acetate Safety D
  • Laboratory Safety Guidelines - Institute for Molecular Biology & Biophysics.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Laboratory chemical waste disposal guidelines - University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
  • SAFETY D
  • Ammonium Acetate - Safety D
  • SAFETY D
  • SAFETY D

Sources

Personal protective equipment for handling Spinasteryl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Disposal of Spinasteryl Acetate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 4651-46-1). Recognizing that comprehensive hazard data for this compound is not fully available, this document is built on a foundation of scientific prudence, drawing from best practices in chemical handling and data from structurally similar compounds. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment: A Precautionary Approach

A thorough review of available safety data sheets (SDS) reveals a lack of comprehensive toxicological information for this compound. The most specific SDS available indicates "no data available" for most hazard classifications[1]. In such instances, the precautionary principle must guide our actions. We will treat this compound as a potentially hazardous substance, particularly concerning inhalation of airborne dust and direct contact with skin and eyes.

For the purpose of establishing safe handling protocols, we look to the safety profile of Cholesteryl acetate, a structurally related sterol ester. Cholesteryl acetate is not classified as hazardous under OSHA regulations, but standard safe handling practices are still recommended to avoid any potential irritation or unforeseen effects[2][3]. Therefore, the procedures outlined below are designed to provide a robust margin of safety.

Key Physicochemical and Hazard Information:

ParameterInformationSource
Chemical Name (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate[1]
Synonyms α-Spinasterol acetate, this compound[4][5]
CAS Number 4651-46-1[4][6]
Physical Form Solid (Assumed based on related compounds)N/A
Known Hazards Data not available[1]
Incompatible Materials Strong oxidizing agents[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the solid, likely crystalline, nature of this compound, the primary route of exposure is through the inhalation of dust and accidental skin or eye contact. Therefore, a comprehensive PPE strategy is crucial.

Recommended PPE Ensemble
  • Hand Protection: Nitrile gloves are recommended. Ensure they are inspected before use and disposed of according to laboratory protocols after handling the compound[7].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent contact with airborne particles[7][8].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for dust generation, such as weighing or transferring large quantities, consider the use of disposable coveralls[9].

  • Respiratory Protection: For procedures that may generate dust (e.g., weighing, preparing solutions), a NIOSH-approved N95 respirator or higher is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program[8][10].

Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination[3].

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

Handling the Compound
  • Weighing: When weighing, use a microbalance within a ventilated enclosure if possible. Handle the solid gently to minimize dust generation.

  • Transfers: Use a spatula to transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

Post-Handling
  • Decontamination: Clean all surfaces and equipment that may have come into contact with this compound. A damp wipe-down is preferred to dry sweeping to avoid making dust airborne.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[3].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and to comply with regulations[3].

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed waste container[11].

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Waste Disposal Workflow

Disposal_Workflow Start Generate Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Labeled, Sealed Containers Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Dispose Arrange for Pickup by Licensed Waste Disposal Service Store->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinasteryl acetate
Reactant of Route 2
Spinasteryl acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.